molecular formula C65H98F3N17O16S B15613031 BDC2.5 mimotope 1040-31 TFA

BDC2.5 mimotope 1040-31 TFA

货号: B15613031
分子量: 1462.6 g/mol
InChI 键: ZBRQYYGEHLYZOK-GZIBXPKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BDC2.5 mimotope 1040-31 TFA is a useful research compound. Its molecular formula is C65H98F3N17O16S and its molecular weight is 1462.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C65H98F3N17O16S

分子量

1462.6 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H97N17O14S.C2HF3O2/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83;3-2(4,5)1(6)7/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-;/m0./s1

InChI 键

ZBRQYYGEHLYZOK-GZIBXPKESA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-31 TFA is a synthetic peptide that functions as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope, also known as p31, is a critical tool in the study of autoimmune diabetes, particularly Type 1 Diabetes (T1D). The BDC2.5 T-cell clone, from which the TCR specificity is derived, is known to be diabetogenic. Therefore, the 1040-31 mimotope is extensively used in non-obese diabetic (NOD) mouse models to stimulate BDC2.5 T-cells for research into T-cell activation, immune tolerance, and the development of potential immunotherapies. The trifluoroacetic acid (TFA) salt is a residual counterion from the high-performance liquid chromatography (HPLC) purification process and is typically present in the lyophilized peptide.

Core Properties

BDC2.5 mimotope 1040-31 is a decapeptide with the following characteristics:

PropertyValue
Amino Acid Sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME)
Molecular Formula C₆₃H₉₇N₁₇O₁₄S
Molecular Weight ~1348.61 g/mol
Alternate Names p31

Biological Activity and Applications

BDC2.5 mimotope 1040-31 is a strong agonist for the BDC2.5 TCR, meaning it effectively stimulates BDC2.5 T-cells.[1][2][3][4][5] This mimotope is specific for BDC2.5 TCR transgenic (Tg+) T-cells.[1][2][3][4][5] Its primary applications in research include:

  • Stimulation of Diabetogenic T-cells: Used to study the activation and proliferation of T-cells that are implicated in the autoimmune destruction of pancreatic beta cells.

  • Induction of Regulatory T-cells (Tregs): Under certain conditions, stimulation with this mimotope can lead to the expansion of antigen-specific CD4+CD25+ regulatory T-cells, which have a suppressive function and are of interest for therapeutic strategies.

  • In Vivo and In Vitro Models of Autoimmune Diabetes: It is a key reagent in NOD mouse models to track the progression of autoimmune diabetes and to test the efficacy of potential immunomodulatory therapies.

Quantitative Data

ParameterValue/RangeExperimental Context
EC50 Not explicitly stated, but highly potentT-cell proliferation assays with BDC2.5 splenocytes.[6]
Typical in vitro concentration 0.1 µg/mL - 10 µg/mLT-cell proliferation and activation assays.[6]
Stimulation for Treg expansion Peptide-pulsed beadsIn vitro expansion of CD4+CD25+ BDC2.5 Tg+ cells.

Experimental Protocols

T-Cell Proliferation Assay

Objective: To measure the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Methodology:

  • Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice. These splenocytes will serve as the source of BDC2.5 T-cells and antigen-presenting cells (APCs).

  • Cell Culture:

    • Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells per well in standard T-cell culture medium.

    • Add this compound at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL) to the wells.

    • Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Measurement:

    • During the last 18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

In Vitro Expansion of Regulatory T-Cells (Tregs)

Objective: To expand a population of antigen-specific regulatory T-cells from BDC2.5 TCR transgenic mice.

Methodology:

  • T-cell Isolation: Isolate CD4+ T-cells from the spleens and lymph nodes of BDC2.5 TCR transgenic mice using magnetic-activated cell sorting (MACS). Further enrich for CD4+CD25+ cells if a more pure starting population of Tregs is desired.

  • Antigen-Presenting Cell (APC) Preparation: Use irradiated splenocytes from non-transgenic NOD mice as APCs.

  • Co-culture and Stimulation:

    • Co-culture the isolated BDC2.5 T-cells with the irradiated APCs.

    • Stimulate the co-culture with BDC2.5 mimotope 1040-31 coupled to beads or in a soluble form.

  • Expansion and Maintenance:

    • Culture the cells for several rounds of stimulation (typically every 2 weeks).

    • Supplement the culture with IL-2 to promote Treg survival and expansion.

  • Functional Assays: The suppressive function of the expanded Tregs can be assessed by their ability to inhibit the proliferation of effector T-cells in a co-culture assay.

Signaling Pathways and Experimental Workflows

BDC2.5 TCR Signaling Pathway

Activation of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

TCR_Signaling TCR BDC2.5 TCR Lck Lck TCR->Lck MHC MHCII + 1040-31 MHC->TCR Binding CD4 CD4 CD4->Lck ITAMs CD3 ITAMs Lck->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin MAPK MAPK Cascade (Erk, JNK, p38) Ras->MAPK Gene Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Gene NFAT NFAT Calcineurin->NFAT AP1 AP-1 MAPK->AP1 NFAT->Gene AP1->Gene Proliferation Cell Proliferation & Differentiation Gene->Proliferation

Caption: Simplified BDC2.5 TCR signaling cascade upon mimotope recognition.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for assessing T-cell proliferation using the [³H]-thymidine incorporation method.

TCell_Proliferation_Workflow start Isolate Splenocytes from BDC2.5 Tg Mice plate Plate Cells in 96-well Plate start->plate add_peptide Add BDC2.5 Mimotope 1040-31 (serial dilutions) plate->add_peptide incubate Incubate for 72 hours add_peptide->incubate add_thymidine Add [³H]-Thymidine (last 18 hours) incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest measure Measure Radioactivity (Scintillation Counter) harvest->measure end Analyze Data (CPM vs. Concentration) measure->end

Caption: Workflow for a [³H]-thymidine based T-cell proliferation assay.

Conclusion

This compound is an indispensable tool for researchers investigating the mechanisms of autoimmune diabetes. Its ability to potently and specifically activate the diabetogenic BDC2.5 T-cell clone allows for detailed studies of T-cell biology, from signaling pathways to in vivo pathogenic responses. The experimental protocols outlined in this guide provide a foundation for utilizing this mimotope to advance our understanding of T1D and to explore novel therapeutic interventions.

References

An In-depth Technical Guide to the Mechanism of Action of BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BDC2.5 mimotope 1040-31 Trifluoroacetate (B77799) (TFA) is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of Type 1 Diabetes (T1D), a T-cell-mediated autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. The BDC2.5 T-cell clone is diabetogenic and serves as a widely used model for investigating the mechanisms of T-cell activation and regulation in autoimmunity. This technical guide provides a comprehensive overview of the core mechanism of action of the BDC2.5 mimotope 1040-31 TFA, detailing its molecular interactions, signaling pathways, and functional outcomes. The guide includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, alongside visualizations of the underlying biological processes.

Introduction

Type 1 Diabetes is characterized by the autoimmune destruction of pancreatic β-cells, leading to insulin (B600854) deficiency. A key player in this process is the autoreactive T-cell. The BDC2.5 T-cell clone, isolated from a non-obese diabetic (NOD) mouse, is specific for an unknown autoantigen in the pancreatic islets and is capable of inducing diabetes upon adoptive transfer. The this compound was identified through screening of peptide libraries and serves as a powerful tool to study the behavior of these diabetogenic T-cells.[1] Its agonistic properties allow for the robust stimulation of BDC2.5 T-cells, facilitating research into T-cell activation, immune tolerance, and the development of antigen-specific immunotherapies.[2][3][4] This guide will delve into the molecular mechanisms that underpin the potent effects of this mimotope.

Physicochemical Properties

The BDC2.5 mimotope 1040-31 is a linear decapeptide. The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process using high-performance liquid chromatography (HPLC).

PropertyValueReference
Amino Acid Sequence (Single Letter) YVRPLWVRME[5][6]
Amino Acid Sequence (Three Letter) H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH
Molecular Formula C63H97N17O14S
Molecular Weight ~1348.61 g/mol

Core Mechanism of Action: T-Cell Activation and Regulation

The primary mechanism of action of this compound is its ability to be presented by antigen-presenting cells (APCs) via the Major Histocompatibility Complex Class II (MHC-II) molecule, I-Ag7, to the BDC2.5 T-cell receptor (TCR). This interaction initiates a signaling cascade within the T-cell, leading to a range of functional outcomes, from pro-inflammatory responses to the induction of regulatory phenotypes.

Antigen Presentation and TCR Engagement

The mimotope is taken up by APCs, such as dendritic cells (DCs) and macrophages, processed, and loaded onto MHC-II molecules. The peptide-MHC-II (pMHC-II) complex is then presented on the APC surface. The BDC2.5 TCR on CD4+ T-cells specifically recognizes the 1040-31/I-Ag7 complex, leading to the formation of an immunological synapse and the initiation of downstream signaling.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 CD4+ T-Cell mimotope BDC2.5 Mimotope 1040-31 endosome Endosome mimotope->endosome Uptake MHC_II MHC Class II (I-Ag7) endosome->MHC_II Processing & Loading pMHC_II pMHC-II Complex MHC_II->pMHC_II Transport to Surface TCR BDC2.5 TCR pMHC_II->TCR Binding CD4 CD4 pMHC_II->CD4 Activation T-Cell Activation TCR->Activation CD4->Activation

Figure 1: Antigen presentation of BDC2.5 mimotope 1040-31 and TCR engagement.
Intracellular Signaling Pathways

Upon TCR engagement, a canonical signaling cascade is initiated. This involves the activation of key tyrosine kinases such as Lck and ZAP-70, leading to the phosphorylation of adaptor proteins like LAT (Linker for Activation of T-cells). This signalosome assembly culminates in the activation of downstream pathways, including the PLCγ-mediated calcium flux and activation of transcription factors like NFAT, and the Ras-MAPK pathway, which ultimately drive T-cell proliferation, differentiation, and cytokine production.

TCR_engagement TCR Engagement (1040-31/I-Ag7) Lck Lck TCR_engagement->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCG PLCγ LAT->PLCG recruits Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK activates IP3_DAG IP3 & DAG PLCG->IP3_DAG Ca_flux Ca2+ Flux IP3_DAG->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Proliferation Proliferation NFAT->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-2) NFAT->Cytokine_Production Ras_MAPK->Proliferation Ras_MAPK->Cytokine_Production

Figure 2: Simplified T-cell activation signaling pathway in BDC2.5 T-cells.

Interestingly, stimulation with BDC2.5 mimotope 1040-31 can also lead to the induction and expansion of CD4+CD25+Foxp3+ regulatory T-cells (Tregs). This process is often dependent on the cytokine microenvironment, particularly the presence of IL-10 and TGF-β. Tolerogenic dendritic cells, which may be induced under certain conditions, play a crucial role in this process by producing these cytokines and presenting the mimotope in a manner that favors Treg differentiation over effector T-cell development.

cluster_Workflow Treg Induction Workflow TDC Tolerogenic DC pMHC_II 1040-31/I-Ag7 Complex TDC->pMHC_II Presents IL10 IL-10 TDC->IL10 Secretes TGFb TGF-β TDC->TGFb Secretes Naive_TCell Naive BDC2.5 CD4+ T-Cell pMHC_II->Naive_TCell Stimulates Treg CD4+CD25+Foxp3+ Treg Naive_TCell->Treg Differentiates into IL10->Naive_TCell Induces TGFb->Naive_TCell Induces

Figure 3: Logical workflow for the induction of regulatory T-cells.

Quantitative Data

The functional consequences of BDC2.5 T-cell stimulation with the 1040-31 mimotope have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: T-Cell Proliferation in Response to BDC2.5 Mimotope 1040-31
Mimotope ConcentrationProliferation (CPM) - M0 Macrophage TreatedProliferation (CPM) - M2r Macrophage TreatedReference
500 ng/mL32807 ± 791116518 ± 3333[3][7]

CPM: Counts Per Minute from [3H]-thymidine incorporation assay. M0: untreated macrophages; M2r: immunomodulatory macrophages.

Table 2: Cytokine Production by BDC2.5 T-Cells upon Stimulation
CytokineConditionConcentration/ExpressionReference
IFN-γ IL-10 deficient BDC2.5 T-cellsIncreased expression[8]
IL-17A IL-10 deficient BDC2.5 T-cellsIncreased expression[8]
TNF-α IL-10 deficient BDC2.5 T-cells (PLN)Increased in CD4+ T-cells[8]
TNF-α IL-10 deficient BDC2.5 T-cells (spleen)Increased in CD8+ T-cells[8]
IFN-γ Oral anti-CD3 mAb treated, Mimo immunizedReduced production[4]
IL-17 Oral anti-CD3 mAb treated, Mimo immunizedReduced production[4]

PLN: Pancreatic Lymph Nodes. Mimo: BDC2.5 mimotope 1040-31.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments involving the BDC2.5 mimotope 1040-31.

BDC2.5 T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Materials:

  • BDC2.5 TCR transgenic splenocytes or purified CD4+ T-cells

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice

  • This compound

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • [3H]-thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of BDC2.5 splenocytes.

  • Plate 2 x 105 BDC2.5 splenocytes per well in a 96-well plate. If using purified T-cells, add 2 x 105 irradiated APCs per well.

  • Add the BDC2.5 mimotope 1040-31 at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter. Data are typically expressed as counts per minute (CPM).[3][7]

Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the quantification of cytokine-producing BDC2.5 T-cells at a single-cell level.

Materials:

  • Stimulated BDC2.5 T-cells

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10)

  • Flow cytometer

Procedure:

  • Stimulate BDC2.5 T-cells with the 1040-31 mimotope and APCs for a desired period (e.g., 24-48 hours).

  • For the last 4-6 hours of culture, add a protein transport inhibitor to the culture medium to allow for intracellular cytokine accumulation.

  • Harvest the cells and wash with FACS buffer.

  • Stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD4) for 30 minutes on ice.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies for 30-60 minutes at room temperature.

  • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the CD4+ T-cell population.

In Vitro Treg Induction Assay

This assay assesses the capacity of the 1040-31 mimotope to induce the differentiation of naive T-cells into Tregs.

Materials:

  • Naive (CD4+CD62L+) BDC2.5 T-cells

  • Tolerogenic dendritic cells (DCs)

  • This compound

  • Recombinant IL-2, TGF-β, and anti-IFN-γ, anti-IL-4 antibodies

  • 96-well U-bottom plates

  • Flow cytometry antibodies for CD4, CD25, and Foxp3

Procedure:

  • Isolate naive CD4+ T-cells from BDC2.5 transgenic mice.

  • Generate tolerogenic DCs (e.g., by culture with IL-10 or other specific stimuli).

  • Co-culture 1 x 105 naive BDC2.5 T-cells with 2 x 104 tolerogenic DCs per well in a 96-well plate.

  • Add the BDC2.5 mimotope 1040-31 (e.g., 1 µg/mL).

  • Supplement the culture with IL-2 (10 ng/mL), TGF-β (1 ng/mL), and neutralizing antibodies to IFN-γ and IL-4.

  • Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain for CD4, CD25, and intracellularly for Foxp3.

  • Analyze by flow cytometry to determine the percentage of CD4+CD25+Foxp3+ Tregs.

Conclusion

The this compound is an invaluable reagent for dissecting the complex mechanisms of T-cell-mediated autoimmunity in Type 1 Diabetes. Its potent agonistic activity allows for robust and reproducible activation of diabetogenic T-cells, providing a platform to study both pathogenic and regulatory immune responses. The ability of this mimotope to induce both pro-inflammatory cytokines and regulatory T-cells highlights the plasticity of T-cell responses and the delicate balance that governs immune homeostasis. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, will aid researchers in developing novel antigen-specific immunotherapies aimed at restoring tolerance and preventing autoimmune disease. Further investigation into the precise intracellular signaling events and the factors dictating the switch between effector and regulatory outcomes will continue to be a fruitful area of research.

References

An In-Depth Technical Guide to BDC2.5 Mimotope 1040-31 TFA: Structure, Sequence, and Application in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BDC2.5 mimotope 1040-31, also known as p31, is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of autoimmune diseases, particularly Type 1 Diabetes (T1D), as it mimics an endogenous islet antigen recognized by the diabetogenic BDC2.5 T-cell clone. This technical guide provides a comprehensive overview of the structure, sequence, and functional applications of the BDC2.5 mimotope 1040-31 TFA, including detailed experimental protocols and a summary of key quantitative data.

Core Data and Structure

The BDC2.5 mimotope 1040-31 is a decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu. It is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counterion from the purification process using high-performance liquid chromatography (HPLC). The TFA salt enhances the peptide's solubility in aqueous solutions. While the presence of TFA can affect the net weight of the peptide, for most standard in vitro assays, the residual levels do not interfere with its biological activity.[1]

Table 1: Physicochemical Properties of BDC2.5 Mimotope 1040-31

PropertyValueReference
Amino Acid Sequence YVRPLWVRME[1][2][3]
Three-Letter Sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[1][3]
Molecular Formula C63H97N17O14S[1]
Molecular Weight 1348.61 Da[1]
Purity (by HPLC) ≥95%[3]
Form Lyophilized Powder[3]
Storage Conditions -20°C[3][4]

Mechanism of Action and Biological Activity

BDC2.5 mimotope 1040-31 functions as a strong agonistic peptide for the diabetogenic T-cell clone BDC2.5.[2][3][4][5] This T-cell clone is specific for an unidentified islet granule antigen in the context of the MHC class II molecule I-Ag7, and its activation is a key event in the pathogenesis of autoimmune diabetes in the Non-Obese Diabetic (NOD) mouse model.[6] The 1040-31 peptide is specific for BDC2.5 TCR transgenic (Tg+) T-cells and is a valuable reagent for studying T-cell activation, proliferation, and cytokine production in the context of T1D research.[2][3][4]

Studies have shown that stimulation of BDC2.5 T-cells with the 1040-31 mimotope leads to robust proliferation and the secretion of pro-inflammatory cytokines such as IFN-γ.[6] This mimotope can be used to expand and track diabetogenic T-cells both in vitro and in vivo.[3] Furthermore, it has been utilized in studies exploring mechanisms of immunological tolerance and the development of antigen-specific immunotherapies.[7]

Table 2: Summary of Quantitative Biological Activity

AssayParameterValueCell TypeConditionsReference
T-Cell Proliferation EC50Data not explicitly stated, but potent stimulation observed at concentrations as low as 0.1 µg/ml.BDC2.5 splenocytes72-hour incubation with peptide.[8]
Cytokine Production (IFN-γ) QualitativeSignificant IFN-γ secretion upon stimulation.BDC2.5 T-cellsCo-culture with antigen-presenting cells and peptide.[6]
TCR Binding Affinity (SPR) KdNot available in the searched literature.--

Experimental Protocols

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to measure the proliferation of BDC2.5 T-cells in response to the 1040-31 mimotope using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • BDC2.5/NOD mouse splenocytes

  • This compound

  • Complete RPMI medium (supplemented with 5% FCS, Pen/Strep, L-Glu)

  • CFSE dye (e.g., from Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Calf Serum (FCS)

  • ACK lysis buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate splenocytes from a non-diabetic BDC2.5/NOD mouse.

    • Mechanically disrupt the spleen and perform ACK lysis to remove red blood cells.

    • Wash the cells twice with complete RPMI medium and filter through a 40 µm strainer.

    • Count the cells and adjust the concentration to 1 x 106 cells/ml in complete medium.[9]

  • CFSE Labeling:

    • Prepare a working solution of CFSE dye in PBS (e.g., 2.5 µM).

    • Resuspend the splenocytes at 1 x 106 cells/ml in complete medium.

    • Add the CFSE working solution to the cell suspension.

    • Incubate for 15 minutes at 37°C.

    • Quench the reaction by adding 5 volumes of ice-cold complete medium.

    • Pellet the cells by centrifugation and wash once more with complete medium.

    • Resuspend the labeled cells in complete medium.[9][10][11][12]

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 105 cells/well.

    • Add varying concentrations of BDC2.5 mimotope 1040-31 to the wells. Include a no-peptide control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, Vβ4) to identify the BDC2.5 T-cell population.

    • Analyze the cells on a flow cytometer. Proliferation is measured by the serial dilution of the CFSE dye in daughter cells, which appears as distinct peaks on a histogram.[9]

G cluster_prep Cell Preparation cluster_labeling CFSE Labeling cluster_culture Stimulation cluster_analysis Analysis isolate Isolate Splenocytes (BDC2.5/NOD mouse) lyse ACK Lysis isolate->lyse wash1 Wash & Filter lyse->wash1 count1 Count & Adjust Concentration wash1->count1 add_cfse Add CFSE Dye count1->add_cfse incubate1 Incubate (37°C) add_cfse->incubate1 quench Quench with Medium incubate1->quench wash2 Wash quench->wash2 plate Plate Cells wash2->plate add_mimotope Add BDC2.5 Mimotope 1040-31 plate->add_mimotope incubate2 Incubate (3-4 days) add_mimotope->incubate2 harvest Harvest Cells incubate2->harvest stain Surface Stain (CD4, Vβ4) harvest->stain facs Flow Cytometry Analysis stain->facs

Figure 1. Workflow for CFSE-based T-cell proliferation assay.
Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol describes the detection of intracellular IFN-γ in BDC2.5 T-cells following stimulation with the 1040-31 mimotope.

Materials:

  • BDC2.5/NOD mouse splenocytes

  • This compound

  • Complete RPMI medium

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer (e.g., from BD Biosciences or eBioscience)

  • Permeabilization/Wash buffer

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, Vβ4)

  • Fluorescently labeled antibody against IFN-γ

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes at 1-2 x 106 cells/ml in complete medium.

    • Add the BDC2.5 mimotope 1040-31 at the desired concentration.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor to the culture to block cytokine secretion.[13][14][15][16][17]

  • Surface Staining:

    • Harvest the cells and wash with PBS containing 2% FCS.

    • Stain with fluorescently labeled antibodies against CD4 and Vβ4 for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

    • Wash the cells with Permeabilization/Wash buffer.[13][14][15][16][17]

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing the fluorescently labeled anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer, gating on the CD4+Vβ4+ T-cell population to analyze the percentage of IFN-γ positive cells.

G cluster_stim Cell Stimulation cluster_surface Surface Staining cluster_fixperm Fixation & Permeabilization cluster_intra Intracellular Staining prep_cells Prepare Splenocytes add_peptide Add BDC2.5 Mimotope prep_cells->add_peptide incubate_stim Incubate (4-6h) add_peptide->incubate_stim add_inhibitor Add Protein Transport Inhibitor (last 2-4h) incubate_stim->add_inhibitor harvest_cells Harvest & Wash add_inhibitor->harvest_cells stain_surface Stain for CD4, Vβ4 harvest_cells->stain_surface wash_surface Wash stain_surface->wash_surface fix_perm Fix & Permeabilize wash_surface->fix_perm wash_perm Wash with Perm Buffer fix_perm->wash_perm stain_intra Stain for IFN-γ wash_perm->stain_intra wash_intra Wash stain_intra->wash_intra facs_analysis Flow Cytometry Analysis wash_intra->facs_analysis

Figure 2. Workflow for intracellular cytokine staining.

Signaling Pathways

Activation of the BDC2.5 T-cell receptor by the 1040-31 mimotope presented on an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events. While a complete, detailed pathway specific to this mimotope is not fully elucidated in the available literature, the general principles of TCR signaling are applicable.

Upon TCR engagement, a series of phosphorylation events are initiated, leading to the activation of downstream signaling molecules. Studies involving the BDC2.5 TCR and the p31 mimotope have implicated key components of the TCR signaling pathway.[6] These include an increase in intracellular calcium flux and the phosphorylation of the MAP kinase Erk.[6] These early signaling events are crucial for T-cell activation, leading to cytokine production and proliferation. In states of immunological tolerance, these proximal TCR signaling events, such as calcium flux and Erk phosphorylation, are found to be defective.[6]

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC APC (I-Ag7) Mimotope BDC2.5 Mimotope 1040-31 TCR BDC2.5 TCR Mimotope->TCR Binding CD4 CD4 Proximal_Signaling Proximal TCR Signaling (e.g., Lck, ZAP70 activation) TCR->Proximal_Signaling Calcium_Flux Increased Intracellular Calcium (Ca2+) Flux Proximal_Signaling->Calcium_Flux MAPK_Cascade MAPK Cascade (e.g., Erk Phosphorylation) Proximal_Signaling->MAPK_Cascade Gene_Expression Transcription Factor Activation (e.g., NFAT, AP-1) Calcium_Flux->Gene_Expression MAPK_Cascade->Gene_Expression Cytokine_Production Cytokine Gene Transcription (e.g., IFN-γ) Gene_Expression->Cytokine_Production Proliferation_Genes Proliferation-Associated Gene Expression Gene_Expression->Proliferation_Genes

Figure 3. Simplified BDC2.5 TCR signaling pathway upon mimotope engagement.

Conclusion

The this compound is an indispensable tool for researchers investigating the mechanisms of T-cell activation and tolerance in the context of Type 1 Diabetes. Its well-defined sequence and potent agonistic activity provide a robust system for studying diabetogenic T-cells. The experimental protocols and data presented in this guide offer a foundation for the effective utilization of this mimotope in immunological research and the development of novel therapeutic strategies for autoimmune diseases. Further research to precisely quantify the binding affinity and dose-response characteristics of this mimotope will continue to enhance its utility in the field.

References

An In-depth Technical Guide on the BDC2.5 Mimotope 1040-31 TFA: Function in T-Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 mimotope 1040-31, frequently supplied as a trifluoroacetate (B77799) (TFA) salt, is a potent synthetic peptide agonist for the BDC2.5 T-cell receptor (TCR). This mimotope plays a crucial role in the study of type 1 diabetes (T1D) by enabling the investigation of diabetogenic T-cell activation and the development of potential immunotherapies. The BDC2.5 T-cell clone, originally isolated from a non-obese diabetic (NOD) mouse, is highly pathogenic and recognizes an unknown islet autoantigen presented by the MHC class II molecule I-Ag7. The 1040-31 mimotope was identified through the screening of a combinatorial decapeptide library and serves as a powerful tool to stimulate BDC2.5 T-cells in a highly specific manner.[1] This guide provides a comprehensive overview of the function of BDC2.5 mimotope 1040-31 in T-cell recognition, including its biochemical properties, experimental applications, and the signaling pathways it triggers.

Core Concepts: Structure and Function

The BDC2.5 mimotope 1040-31 is a decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME).[1][2][3][4] It is a strong agonist for the BDC2.5 T-cell clone and is specific for T-cells expressing the BDC2.5 TCR, particularly in transgenic mouse models.[2][3][5] The TFA salt is a common counterion resulting from the purification process of the synthetic peptide.[2]

The primary function of the 1040-31 mimotope is to bind to the I-Ag7 MHC class II molecule and present a specific epitope that is recognized by the BDC2.5 TCR. This recognition event mimics the interaction between the T-cell and an antigen-presenting cell (APC) displaying the native autoantigen, leading to the activation of the BDC2.5 T-cell. This mimotope is characterized as a "superagonist," indicating its high potency in stimulating T-cell responses.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of the BDC2.5 mimotope 1040-31.

ParameterValueReference
T-Cell Proliferation (EC50)
BDC2.5 Splenocytes~0.1 µg/mL[6]
T-Cell Activation (Concentration)
BDC2.5 T-cell Stimulation0.1 - 5 µg/mL[6]
BDC2.5 T-cell Stimulation500 ng/mL[7][8]
Cytokine Production
IFN-γ and IL-17 inductionImmunization with Mimo[9]

Note: Comprehensive dose-response curves and a full cytokine profile with specific concentrations are not consistently available across the literature. The provided values are based on specific experimental contexts.

Experimental Protocols

Detailed methodologies for key experiments involving the BDC2.5 mimotope 1040-31 are outlined below.

BDC2.5 T-Cell Proliferation Assay

This assay measures the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Materials:

  • BDC2.5 TCR transgenic splenocytes or purified BDC2.5 T-cells

  • Irradiated splenocytes from NOD mice (as APCs)

  • BDC2.5 mimotope 1040-31 TFA

  • Complete T-cell medium (e.g., RPMI 1640 supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, penicillin/streptomycin)

  • [3H]Thymidine

  • 96-well flat-bottom plates

Protocol:

  • Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.

  • Alternatively, purify CD4+ T-cells from the spleen and lymph nodes of BDC2.5 mice.

  • Prepare APCs by irradiating splenocytes from non-transgenic NOD mice.

  • In a 96-well plate, co-culture BDC2.5 T-cells (e.g., 2 x 105 cells/well) with irradiated APCs (e.g., 5 x 105 cells/well).

  • Add the BDC2.5 mimotope 1040-31 at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL).[6] A concentration of 500 ng/mL has also been reported to be effective.[7][8]

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Pulse the cultures with 1 µCi/well of [3H]Thymidine for the final 18 hours of incubation.

  • Harvest the cells onto filter mats and measure the incorporation of [3H]Thymidine using a scintillation counter.

  • Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Cytokine Production Assay (ELISA or CBA)

This protocol details the measurement of cytokines secreted by BDC2.5 T-cells upon stimulation.

Materials:

  • BDC2.5 T-cells and APCs (as in the proliferation assay)

  • This compound

  • Complete T-cell medium

  • ELISA or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., IFN-γ, IL-2, IL-17)

  • 24-well or 96-well plates

Protocol:

  • Set up the T-cell and APC co-culture as described in the proliferation assay, typically in a larger volume (e.g., 24-well plate).

  • Stimulate the cells with the BDC2.5 mimotope 1040-31 at a fixed concentration (e.g., 1 µg/mL) or a range of concentrations.

  • Incubate for 48-72 hours.

  • Collect the culture supernatants and centrifuge to remove cells and debris.

  • Measure the concentration of cytokines in the supernatants using a commercial ELISA or CBA kit according to the manufacturer's instructions.

Signaling Pathways and Visualizations

The recognition of the 1040-31 mimotope presented by I-Ag7 initiates a cascade of intracellular signaling events within the BDC2.5 T-cell, leading to its activation. A key pathway implicated in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

T-Cell Receptor (TCR) Signaling Pathway

The initial signaling events following TCR engagement are critical for T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR BDC2.5 TCR CD3 CD3 complex TCR->CD3 CD4 CD4 I_Ag7_peptide 1040-31/I-Ag7 CD4->I_Ag7_peptide Lck Lck CD4->Lck I_Ag7_peptide->TCR Recognition Lck->CD3 Phosphorylation ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 p38_MAPK p38 MAPK PLCg1->p38_MAPK ...downstream signaling Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression

TCR Signaling Cascade upon Mimotope Recognition
Experimental Workflow for T-Cell Activation Analysis

The following diagram illustrates a typical workflow for studying the effects of the 1040-31 mimotope on BDC2.5 T-cells.

Experimental_Workflow cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis BDC2_5_cells Isolate BDC2.5 T-cells (Spleen/Lymph Nodes) Co_culture Co-culture BDC2.5 T-cells and APCs BDC2_5_cells->Co_culture APCs Prepare Irradiated APCs (NOD Splenocytes) APCs->Co_culture Add_mimotope Add BDC2.5 mimotope 1040-31 Co_culture->Add_mimotope Proliferation Proliferation Assay ([3H]Thymidine incorporation) Add_mimotope->Proliferation Cytokine Cytokine Analysis (ELISA/CBA) Add_mimotope->Cytokine Signaling Signaling Pathway Analysis (Western Blot/Flow Cytometry) Add_mimotope->Signaling

Workflow for BDC2.5 T-Cell Activation Studies

Conclusion

The this compound is an indispensable tool for researchers investigating the mechanisms of autoimmune diabetes. Its high specificity and potency in activating the diabetogenic BDC2.5 T-cell clone allow for detailed studies of T-cell recognition, signaling, and effector functions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing this mimotope in research and drug development efforts aimed at understanding and ultimately treating type 1 diabetes. Further research to fully elucidate the complete cytokine profile and the intricacies of the downstream signaling pathways will continue to enhance the utility of this important research tool.

References

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-31 TFA in Autoimmune Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BDC2.5 mimotope 1040-31 TFA, a critical tool in the study of autoimmune diabetes, specifically Type 1 Diabetes (T1D). It covers the foundational concepts, detailed experimental protocols, and key data associated with its use in preclinical research.

Introduction: The BDC2.5 Model System in Type 1 Diabetes

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas.[1][2] A cornerstone of T1D research is the use of animal models that recapitulate aspects of the human disease. The Non-Obese Diabetic (NOD) mouse is a primary model, spontaneously developing autoimmune diabetes.[3][4] To study the specific roles of autoreactive T cells with greater precision, the BDC2.5 T-cell receptor (TCR) transgenic NOD mouse was developed.[5][6]

T cells in BDC2.5 transgenic mice express a TCR (Vα1/Vβ4) from a diabetogenic CD4+ T-cell clone that recognizes an elusive islet autoantigen, now understood to be a hybrid insulin-chromogranin A peptide, presented by the MHC class II molecule I-Ag7.[5][7][8][9] This model provides a synchronous and trackable population of pathogenic T cells, making it an invaluable tool for dissecting disease mechanisms and testing potential immunotherapies.[5][6]

The BDC2.5 Mimotope 1040-31 (p31)

The BDC2.5 mimotope 1040-31, also known as p31, is a synthetic decapeptide (Sequence: H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH) that acts as a strong agonist for the BDC2.5 T-cell clone.[3][10][11][12] It is a powerful tool for stimulating BDC2.5 T cells both in vitro and in vivo, enabling researchers to study T-cell activation, proliferation, cytokine production, and diabetogenicity.[13][14][15]

The Significance of the Trifluoroacetate (TFA) Salt

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[13][16][17] Consequently, the final lyophilized peptide is often a TFA salt. It is crucial for researchers to be aware that residual TFA can have biological effects, including altering cell proliferation and viability, which may confound experimental results.[1][15][17][18] For sensitive cellular assays or in vivo studies, exchanging TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride is often recommended.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of BDC2.5 mimotope 1040-31 in functional assays.

Table 1: In Vitro BDC2.5 T-Cell Proliferation in Response to Mimotope 1040-31

Assay TypeCell SourceMimotope ConcentrationReadoutResultReference(s)
[3H]Thymidine IncorporationSplenocytes from BDC2.5 mice0.1 µg/mLCounts Per Minute (CPM)Significant proliferation induced.[14]
[3H]Thymidine IncorporationPancreatic lymph node cells from BDC2.5 mice500 ng/mLCounts Per Minute (CPM)Significant proliferation induced.[6][15]
[3H]Thymidine IncorporationPurified CD4+ T cells from BDC2.5 mice with irradiated NOD APCsNot specifiedStimulation IndexIncreased stimulation index observed.[13]
CFSE DilutionPurified CD4+ T cells from BDC2.5 miceIncreasing doses% ProliferationDose-dependent increase in proliferation.[19]

Table 2: Cytokine Production by BDC2.5 T Cells Stimulated with Mimotope 1040-31

CytokineCell SourceMimotope ConcentrationAssayResultReference(s)
IFN-γSplenic CD4+ T cells from BDC2.5+Il-10-/- miceNot specifiedIntracellular StainingIncreased IFN-γ expression.[14][16]
IL-17ASplenic CD4+ T cells from BDC2.5+Il-10-/- miceNot specifiedIntracellular StainingIncreased IL-17A expression.[14][16]
TNF-αPancreatic lymph node CD4+ T cells from BDC2.5+Il-10-/- miceNot specifiedIntracellular StainingIncreased TNF-α expression.[14][16]
IFN-γBDC2.5 CD4+ T cells co-cultured with peptide-pulsed GM/DCs0.5 µg/mLELISAIncreased IFN-γ production.[10]
IL-10Expanded BDC2.5 Treg cellsNot specifiedNot specifiedHigh levels of IL-10 expression.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the BDC2.5 mimotope 1040-31.

Preparation and Handling of this compound
  • Reconstitution: The lyophilized peptide should be reconstituted in a sterile, endotoxin-free solvent. For aqueous solutions, sterile water or phosphate-buffered saline (PBS) is recommended.[12] Due to the potential for low solubility, initial reconstitution in a small amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in aqueous buffer may be necessary.[19]

  • Storage: Store the lyophilized peptide at -20°C.[3][12] Once reconstituted, aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

  • TFA Considerations: For in vivo experiments or highly sensitive cell-based assays, consider performing a counter-ion exchange to replace TFA with a more biocompatible salt like hydrochloride or acetate.[18] This can be achieved by repeated lyophilization from a dilute HCl solution.[20] Always include a vehicle control with an equivalent concentration of TFA in your experiments to assess any baseline effects.[15]

BDC2.5 T-Cell Proliferation Assay (CFSE Dilution)

This protocol is adapted from methodologies described for tracking T-cell division.[21][22][23][24]

  • Cell Isolation:

    • Isolate splenocytes from non-diabetic BDC2.5/NOD mice.

    • Prepare a single-cell suspension by mechanical disruption of the spleen.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells twice with complete RPMI medium supplemented with 10% fetal calf serum (FCS), penicillin/streptomycin, and L-glutamine.

    • Filter the cell suspension through a 40 µm strainer and count viable cells.

  • CFSE Labeling:

    • Resuspend splenocytes at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) in PBS for a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture and Stimulation:

    • Plate 2 x 105 CFSE-labeled splenocytes per well in a 96-well round-bottom plate.

    • Add irradiated, T-cell depleted splenocytes from a non-transgenic NOD mouse as antigen-presenting cells (APCs) at a ratio of 1:1 to 1:5 (T-cell:APC).

    • Add BDC2.5 mimotope 1040-31 at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Include an unstimulated control (vehicle only).

    • Culture for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD4 and the BDC2.5 TCR (Vβ4).

    • Include a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.

    • Acquire samples on a flow cytometer.

    • Gate on live, CD4+, Vβ4+ cells and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.

Intracellular Cytokine Staining of BDC2.5 T Cells

This protocol is based on standard intracellular cytokine staining procedures.[2][17][25][26]

  • Cell Stimulation:

    • Plate 1-2 x 106 BDC2.5 splenocytes per well in a 24-well plate.

    • Stimulate the cells with BDC2.5 mimotope 1040-31 (e.g., 1-10 µg/mL) in the presence of T-cell depleted, irradiated NOD splenocytes as APCs.

    • Include a positive control (e.g., PMA and ionomycin) and a negative control (unstimulated).

    • Incubate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

    • For the final 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FCS and 0.05% sodium azide).

    • Stain for surface markers (e.g., CD4, Vβ4) for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization buffer) and incubate for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Add fluorescently-labeled antibodies against the cytokines of interest (e.g., IFN-γ, IL-10, IL-17A, TNF-α) diluted in permeabilization buffer.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on CD4+, Vβ4+ cells and analyze the expression of intracellular cytokines.

Adoptive Transfer Model of Autoimmune Diabetes

This protocol is based on established methods for inducing diabetes with BDC2.5 T cells.[21][22]

  • Donor T-Cell Preparation:

    • Isolate CD4+ T cells from the spleens and lymph nodes of 6-week-old, pre-diabetic female BDC2.5 mice.

    • Purify naïve CD4+ T cells (CD4+CD62L+CD44low) using fluorescence-activated cell sorting (FACS) for a highly diabetogenic population.

  • Recipient Mice:

    • Use immunodeficient NOD.scid or NOD.Rag-/- mice as recipients to avoid rejection of the transferred cells.

  • Adoptive Transfer:

    • Resuspend the purified BDC2.5 CD4+ T cells in sterile PBS.

    • Inject 0.5-1 x 106 cells per mouse via the lateral tail vein.

  • Monitoring for Diabetes:

    • Beginning 5-7 days after transfer, monitor the recipient mice for the onset of diabetes by measuring blood glucose levels.

    • Mice with two consecutive blood glucose readings >250 mg/dL are considered diabetic.

    • Diabetes typically develops rapidly, within 1-2 weeks, in this model.

Visualizations: Pathways and Workflows

BDC2.5 TCR Signaling Pathway

The following diagram illustrates the key signaling events initiated upon recognition of the 1040-31 mimotope presented by I-Ag7 on an antigen-presenting cell (APC) by the BDC2.5 T-cell receptor.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCell BDC2.5 T Cell MHC_Peptide I-Ag7 + 1040-31 Mimotope TCR_CD3 BDC2.5 TCR/CD3 MHC_Peptide->TCR_CD3 CD4 CD4 Lck Lck CD28 CD28 B7 B7 B7->CD28 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCG1 PLCγ1 LAT_SLP76->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Cascade (Erk, JNK, p38) RasGRP->MAPK Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB_nuc->Gene_Expression Proliferation_Workflow cluster_prep Cell Preparation cluster_labeling CFSE Labeling cluster_culture Cell Culture & Stimulation cluster_analysis Flow Cytometry Analysis Isolate Isolate Splenocytes from BDC2.5 Mouse Lyse RBC Lysis & Wash Isolate->Lyse Count Count Viable Cells Lyse->Count Label Label Cells with CFSE Count->Label Quench Quench Reaction Label->Quench Wash Wash Labeled Cells Quench->Wash Plate Plate Cells with APCs Wash->Plate Stimulate Add 1040-31 Mimotope (TFA or other salt) Plate->Stimulate Incubate Incubate 72-96h Stimulate->Incubate Harvest Harvest & Stain Surface Markers Incubate->Harvest Acquire Acquire on Flow Cytometer Harvest->Acquire Analyze Gate on Live CD4+ Vβ4+ & Analyze CFSE Dilution Acquire->Analyze Adoptive_Transfer_Logic Donor BDC2.5 TCR Transgenic Mouse TCells Purified Diabetogenic CD4+ T Cells Donor->TCells Source of Transfer Adoptive Transfer (i.v. injection) TCells->Transfer Recipient Immunodeficient NOD.scid Mouse Recipient->Transfer Recipient Pancreas Pancreatic Islets Transfer->Pancreas Homing to Insulitis Insulitis & β-Cell Destruction Pancreas->Insulitis leads to Diabetes Hyperglycemia (Diabetes Onset) Insulitis->Diabetes results in

References

The BDC2.5 T-Cell Receptor: A Cornerstone in Type 1 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. A pivotal tool in unraveling the mechanisms of this disease has been the BDC2.5 T-cell receptor (TCR) and the corresponding transgenic mouse model. Isolated from a diabetogenic CD4+ T-cell clone in the Non-Obese Diabetic (NOD) mouse, the BDC2.5 TCR is specific for an islet autoantigen, now identified as a peptide derived from chromogranin A (ChgA) and, more potently, a hybrid insulin-ChgA peptide. This guide provides a comprehensive overview of the BDC2.5 TCR's role in T1D, detailing the molecular interactions, key experimental models, and associated methodologies. Quantitative data from seminal studies are presented for comparative analysis, and critical pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial research model.

The BDC2.5 T-Cell Receptor and its Antigen Specificity

The BDC2.5 TCR is a specific T-cell receptor derived from a CD4+ T-cell clone that can induce diabetes in susceptible recipients.[1][2] This TCR is defined by its alpha (Vα1) and beta (Vβ4) chains and recognizes its cognate antigen in the context of the NOD mouse Major Histocompatibility Complex (MHC) class II molecule, I-Ag7.[1][3]

Initially, the precise autoantigen recognized by the BDC2.5 TCR was elusive.[1] Subsequent research identified a peptide from chromogranin A, termed WE14, as a target, although it was only minimally stimulatory.[2][4] A significant breakthrough was the discovery of hybrid insulin (B600854) peptides (HIPs) as potent agonists for the BDC2.5 TCR.[4] Specifically, a fusion of an insulin C-peptide fragment and a ChgA fragment (HIP2.5) was found to be a dominant, strong agonist.[4] This discovery has provided critical insights into how post-translational modifications can create neo-antigens that drive autoimmunity. Additionally, a mimotope peptide (designated BDC2.5mim) has been developed for studying BDC2.5 T-cell responses.[5][6]

The BDC2.5 TCR Transgenic Mouse Model

To facilitate the study of diabetogenic T cells in vivo, a transgenic mouse model was developed expressing the BDC2.5 TCR.[1][7] In these mice, a large proportion of T cells express the BDC2.5 TCR, allowing for the tracking and analysis of autoreactive T cells that are otherwise rare in wild-type NOD mice.[1]

The disease phenotype in BDC2.5 transgenic mice is highly dependent on the genetic background:

  • NOD Background (NOD-BDC2.5): These mice develop insulitis (infiltration of islets by immune cells) by 3-4 weeks of age.[1] However, the progression to overt diabetes is significantly reduced and delayed compared to models with a more restricted T-cell repertoire.[3][7] This protection is thought to be mediated by regulatory T cells (Tregs).[1]

  • NOD.Rag-1-/- Background: When the BDC2.5 transgene is crossed onto a Recombination-Activating Gene (Rag) knockout background, which lacks endogenous T and B cells, the mice develop an aggressive and rapid-onset diabetes.[1][3] This highlights the pathogenic potential of the BDC2.5 T cells in the absence of regulatory mechanisms.

  • B6g7 Background: On a C57BL/6 background expressing the NOD H2-g7 MHC haplotype, the mice develop a highly aggressive insulitis and a majority rapidly progress to overt diabetes.[7][8]

Disease Pathogenesis Checkpoints

Studies using the BDC2.5 model have been instrumental in defining key checkpoints in the pathogenesis of T1D.[1][7][8] These checkpoints represent critical regulatory hurdles that must be overcome for the disease to progress from benign autoimmunity to destructive insulitis and overt diabetes. The synchronous disease development in BDC2.5 mice allows for clear visualization of these stages, which occur at the pancreatic draining lymph nodes and within the islets themselves.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the BDC2.5 TCR model.

Parameter Mouse Strain Value Reference
Diabetes IncidenceNOD-BDC2.512% by 20 weeks of age[3]
Mean Age of Diabetes OnsetNOD.Rag1tm1Mom-BDC2.525 days[3]
Insulitis OnsetNOD-BDC2.5Abruptly at 18 days[7]
Islet InfiltrationNOD-BDC2.5Nearly all islets heavily infiltrated by 3-4 weeks[1]
Adoptive Transfer Cell NumberPurified BDC2.5 CD4+ T cells~1 x 106 cells/mouse[9]
Time to Diabetes after TransferPurified BDC2.5 CD4+ T cells into NOD.SCIDWithin 2 weeks[9]
Diabetes Incidence after TransferPurified BDC2.5 CD4+ T cells into NOD.SCID100%[9]
T-cell Frequency in PeripheryBDC2.5-like clonotype in peripheral lymph nodes of NOD mice0.25% of CD4+ T cells[5]

Table 1: Disease Characteristics in BDC2.5 Transgenic Mice. This table outlines the incidence and timing of disease development in various BDC2.5 mouse models, as well as key parameters for adoptive transfer studies.

Antigen/Stimulus Cell Type Assay Result Reference
WE14 (ChgA peptide)BDC2.5 TCR-Tg CD4+ T cellsProliferation (CFSE)Weakly stimulatory[2]
TGase-treated WE14BDC2.5 TCR-Tg CD4+ T cellsProliferation (CFSE) & Adoptive TransferHighly antigenic; accelerated diabetes transfer[2]
HIP2.5Splenic BDC2.5 T cells2D AffinityHigh affinity, maintained in periphery[4]
ChgA29–42 and WE14Splenic BDC2.5 T cells2D AffinityLow affinity[4]
HIP2.5Splenic BDC2.5 T cellsProliferation, CD25/CD69 upregulationStrong response[4]
WE14 and ChgA29–42Splenic BDC2.5 T cellsProliferation, CD25/CD69 upregulationNo observable response[4]

Table 2: Antigen-Specific Responses of BDC2.5 T Cells. This table compares the response of BDC2.5 T cells to various antigenic peptides, highlighting the superior stimulatory capacity of modified and hybrid peptides.

Signaling Pathways and Logical Relationships

The activation of BDC2.5 T cells initiates a signaling cascade that leads to their proliferation, differentiation, and effector functions, ultimately contributing to beta cell destruction. Key pathways involved include TCR signaling, co-stimulation, and inhibitory pathways like PD-1/PD-L1.

BDC2_5_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 CD4+ T Cell pMHC I-Ag7 + HIP2.5 TCR BDC2.5 TCR (Vα1/Vβ4) pMHC->TCR Signal 1 B7 B7-1/B7-2 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Lck Lck TCR->Lck CD4 CD4 CD4->Lck PI3K PI3K CD28->PI3K PD1->Lck Anergy Anergy/ Exhaustion PD1->Anergy ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PI3K->AP1 NFkB NF-κB PI3K->NFkB Cytokines Effector Cytokines (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Proliferation & Survival NFAT->Proliferation AP1->Cytokines AP1->Proliferation NFkB->Cytokines NFkB->Proliferation Beta Cell Destruction Beta Cell Destruction Cytokines->Beta Cell Destruction

Diagram 1: BDC2.5 T-Cell Activation and Signaling Pathway. This diagram illustrates the key molecular interactions involved in the activation and regulation of BDC2.5 T cells upon encountering their cognate antigen on an APC.

Key Experimental Protocols and Workflows

The BDC2.5 TCR model is central to several key experimental procedures in T1D research.

Adoptive Transfer of Diabetes

This protocol is used to rapidly induce T1D in recipient mice, allowing for the study of disease pathogenesis and the testing of therapeutic interventions in a synchronized cohort.

Adoptive_Transfer_Workflow cluster_donor Donor Mouse cluster_recipient Recipient Mouse Donor BDC2.5 TCR Tg Mouse (e.g., 6-week-old, pre-diabetic) Harvest Harvest Spleen & Lymph Nodes Donor->Harvest Recipient Immunodeficient Mouse (e.g., NOD.SCID or NOD.Rag-/-) Injection Inject ~1x10^6 Purified T Cells Intravenously into Recipient Suspension Prepare Single Cell Suspension Harvest->Suspension Isolation Isolate/Purify CD4+ T Cells (FACS or Magnetic Beads) Target: CD4+Vβ4+CD62L+ Suspension->Isolation Isolation->Injection Monitoring Monitor for Diabetes: - Glycosuria (daily) - Blood Glucose (weekly) Injection->Monitoring Endpoint Endpoint Analysis: - Histology (Insulitis) - T-cell analysis Monitoring->Endpoint

Diagram 2: Workflow for Adoptive Transfer of Diabetes. This diagram outlines the key steps for isolating diabetogenic BDC2.5 T cells and transferring them to immunodeficient recipients to induce type 1 diabetes.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the proliferation of BDC2.5 T cells in response to specific antigens.

Methodology:

  • Cell Isolation: Prepare a single-cell suspension from the spleen and/or lymph nodes of a BDC2.5 transgenic mouse. Purify CD4+ T cells if required.

  • CFSE Labeling: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

  • Cell Culture: Plate the labeled BDC2.5 T cells (e.g., 6 x 105 cells/well in a 96-well plate) with irradiated splenocytes from a non-transgenic NOD mouse serving as antigen-presenting cells (APCs).[2][4]

  • Antigen Stimulation: Add the specific peptide of interest (e.g., HIP2.5, WE14, mimotope) at various concentrations. Include a positive control (e.g., anti-CD3 antibody) and a negative control (no peptide or an irrelevant peptide).[2][4]

  • Incubation: Culture the cells for a period of 72 to 96 hours at 37°C with 5% CO2.[4]

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. Gate on the CD4+ T-cell population and measure the dilution of the CFSE signal. The percentage of cells that have undergone one or more divisions indicates the proliferative response.

Proliferation_Assay_Workflow Start Isolate BDC2.5 Splenocytes/T cells Label Label cells with CFSE Dye Start->Label Plate Co-culture labeled T cells with irradiated APCs Label->Plate Stimulate Add Antigenic Peptides (e.g., HIP2.5, WE14) Plate->Stimulate Incubate Incubate for 72-96h Stimulate->Incubate Analyze Analyze CFSE dilution by Flow Cytometry Incubate->Analyze Result Quantify percentage of divided cells Analyze->Result

Diagram 3: Workflow for CFSE-Based T-Cell Proliferation Assay. This flowchart shows the process of measuring antigen-specific proliferation of BDC2.5 T cells using CFSE dye dilution.

Role in Drug Development and Therapeutic Research

The BDC2.5 TCR model is an invaluable platform for preclinical testing of potential T1D therapies. Its well-defined antigen specificity and predictable disease course make it ideal for evaluating:

  • Tolerogenic Therapies: Antigen-specific therapies designed to induce tolerance in autoreactive T cells can be tested for their ability to prevent or reverse diabetes in BDC2.5 models.[10]

  • Regulatory T-cell (Treg) Therapies: The model is used to study the function of Tregs and to test the efficacy of adoptively transferred Tregs in suppressing diabetogenic BDC2.5 T cells.[11][12][13] For example, BDC2.5 T cells can be converted into Tregs, which can then suppress disease.[11]

  • Checkpoint Inhibitor/Agonist Effects: The role of pathways like PD-1/PD-L1 in maintaining peripheral tolerance can be dissected by using blocking antibodies in the BDC2.5 adoptive transfer system.[10][14]

  • B-cell Targeted Therapies: The model has been used to investigate the dual role of B cells in T1D, showing that while they can act as APCs, their depletion can paradoxically enhance the pathogenic potential of BDC2.5 T cells.

Conclusion

The BDC2.5 T-cell receptor and its associated transgenic mouse models have fundamentally advanced our understanding of the cellular and molecular basis of type 1 diabetes. From defining the nature of diabetogenic autoantigens to elucidating key regulatory checkpoints in disease progression, the BDC2.5 system remains a robust and versatile platform for basic research and the development of novel immunotherapies. This guide provides a technical foundation for leveraging this critical tool to its full potential in the ongoing effort to prevent and cure T1D.

References

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-31 TFA: Discovery, Development, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BDC2.5 T cell receptor (TCR) transgenic mouse is a cornerstone model for studying the pathogenesis of type 1 diabetes (T1D). The cognate T cell clone, BDC2.5, is highly diabetogenic, recognizing an epitope presented by the MHC class II molecule I-Ag7 on pancreatic β-cells. The elusive nature of the natural autoantigen for this T cell clone led to the innovative approach of identifying synthetic peptide mimics, or "mimotopes." Among these, the BDC2.5 mimotope 1040-31, also known as p31, has emerged as a potent agonist. This technical guide provides a comprehensive overview of the discovery, development, and application of the BDC2.5 mimotope 1040-31 trifluoroacetate (B77799) (TFA), a critical tool in T1D research. We delve into the methodologies of its discovery, its biochemical properties, and its use in key experimental protocols.

Introduction to the BDC2.5 Mimotope 1040-31

The BDC2.5 mimotope 1040-31 is a synthetic decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME).[1][2] It was identified as a strong agonist for the diabetogenic CD4+ T cell clone BDC2.5, which was originally isolated from a non-obese diabetic (NOD) mouse.[3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the reversed-phase high-performance liquid chromatography (HPLC) purification process used in peptide synthesis.[2] While generally not interfering with in vitro assays, for certain sensitive cellular or in vivo studies, the presence of TFA may need to be considered.[2]

The discovery of mimotopes like 1040-31 was a significant advancement, providing researchers with a reliable tool to stimulate and track BDC2.5 T cells before the natural autoantigen, a post-translationally modified peptide from chromogranin A (ChgA), was identified.[3][4]

Discovery and Development

The BDC2.5 mimotope 1040-31 was discovered through the screening of a positional scanning synthetic combinatorial library (PS-SCL).[5][6] This technique allows for the rapid evaluation of a vast number of peptides to identify sequences that can activate a specific T cell clone.

Peptide Library Screening Workflow

The general workflow for identifying a mimotope like 1040-31 involves the following steps:

  • Primary Screening: The BDC2.5 T cell clone is challenged with pools of synthetic peptides from the combinatorial library. In a positional scanning format, each pool has a single amino acid fixed at one position, while all other positions are degenerate.

  • Identification of Key Residues: T cell activation, typically measured by proliferation or cytokine release, in response to specific pools identifies the amino acids that are preferred at each position in the peptide sequence for TCR recognition.

  • Bioinformatic Analysis and Candidate Selection: The data from the primary screen is used to create a scoring matrix that predicts the stimulatory potential of any given peptide sequence. This matrix is then used to screen protein databases for potential natural ligands or to design novel, highly potent synthetic mimotopes.[5][6]

  • Synthesis and Validation of Individual Peptides: The most promising candidate peptides are synthesized individually and tested for their ability to stimulate the BDC2.5 T cell clone in a dose-dependent manner.

The peptide 1040-31 was identified through this process as a "superagonist," meaning it is more potent at stimulating the BDC2.5 T cells than the natural epitope.[5]

Discovery_Workflow cluster_library Combinatorial Peptide Library cluster_screening Screening and Identification cluster_validation Validation PS-SCL Positional Scanning Synthetic Combinatorial Library T_Cell_Assay BDC2.5 T Cell Proliferation/Cytokine Assay PS-SCL->T_Cell_Assay Challenge T cells Data_Analysis Biometric Score Matrix and Candidate Prediction T_Cell_Assay->Data_Analysis Activation data Peptide_Synthesis Synthesis of Individual Peptides Data_Analysis->Peptide_Synthesis Predict potent sequences Dose_Response Dose-Response Validation Assays Peptide_Synthesis->Dose_Response Test individual peptides Mimotope_1040_31 BDC2.5 Mimotope 1040-31 Dose_Response->Mimotope_1040_31 Identify superagonist Proliferation_Assay_Workflow cluster_3H [3H]Thymidine Incorporation Assay cluster_CFSE CFSE Dye Dilution Assay H3_Setup Co-culture BDC2.5 T cells, APCs, and 1040-31 H3_Incubate Incubate 72h H3_Setup->H3_Incubate H3_Pulse Pulse with [3H]Thymidine H3_Incubate->H3_Pulse H3_Harvest Harvest and Scintillation Counting H3_Pulse->H3_Harvest H3_Result Result: CPM H3_Harvest->H3_Result CFSE_Label Label BDC2.5 Splenocytes with CFSE CFSE_Culture Culture with 1040-31 CFSE_Label->CFSE_Culture CFSE_Incubate Incubate 3-4 days CFSE_Culture->CFSE_Incubate CFSE_Stain Stain for Surface Markers (CD4, Vβ4) CFSE_Incubate->CFSE_Stain CFSE_Acquire Flow Cytometry Acquisition CFSE_Stain->CFSE_Acquire CFSE_Result Result: Proliferation Histogram CFSE_Acquire->CFSE_Result TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC 1040-31 / I-Ag7 TCR_CD3 BDC2.5 TCR/CD3 pMHC->TCR_CD3 Binding Lck Lck TCR_CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras Ras LAT_SLP76->Ras PKC PKCθ LAT_SLP76->PKC Ca_Flux Ca2+ Flux PLCg1->Ca_Flux Erk Erk Ras->Erk NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT AP1 AP-1 Erk->AP1 Gene_Tx Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Gene_Tx NFAT->Gene_Tx AP1->Gene_Tx

References

An In-depth Technical Guide to BDC2.5 Mimotope 1040-31 TFA: A Tool for Type 1 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BDC2.5 mimotope 1040-31 TFA, a critical research tool in the study of type 1 diabetes. This document details its biochemical properties, suppliers, and experimental applications, with a focus on its role in activating the diabetogenic BDC2.5 T cell clone.

Introduction

Type 1 diabetes is an autoimmune disease characterized by the T cell-mediated destruction of insulin-producing beta cells in the pancreas. A key player in the pathogenesis of this disease in the non-obese diabetic (NOD) mouse model is the BDC2.5 T cell clone, which recognizes an unknown autoantigen in the pancreatic islets. The BDC2.5 mimotope 1040-31 is a synthetic peptide that acts as a strong agonist for the BDC2.5 T cell receptor (TCR).[1][2] Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research due to its stability and solubility. This guide serves as a central resource for researchers utilizing this mimotope in their studies.

Technical Data and Purchasing Information

The BDC2.5 mimotope 1040-31 is a decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME). The TFA salt is a result of the purification process using high-performance liquid chromatography (HPLC).

Biochemical Properties
PropertyValueReference
Amino Acid SequenceH-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OHNovoPro Bioscience Inc.
Molecular FormulaC₆₃H₉₇N₁₇O₁₄SNovoPro Bioscience Inc.
Molecular Weight1348.61 g/mol MedchemExpress
Purity (HPLC)Typically ≥95% or ≥98%Anaspec, MedchemExpress
FormLyophilized powderAnaspec
SolubilitySoluble in water or DMSO楚肽生物科技
Supplier and Purchasing Information

A number of commercial suppliers offer this compound for research purposes. The following table summarizes some of the available options. Prices are subject to change and should be confirmed with the supplier.

SupplierProduct NumberAvailable QuantitiesPurityPrice (USD)
NovoPro Bioscience Inc. 5.0mg, 20mg>95%$117.70 (5.0mg)
MedchemExpress HY-P1822A1mg, 5mg, 10mg, 50mg, 100mg98.00%$65 (1mg), $160 (5mg), $260 (10mg)
Anaspec AS-627561mg≥95%$126 (1mg)
DC Chemicals Not specifiedNot specifiedInquire for price
GenScript Custom synthesisNot specifiedInquire for price
TargetMol Not specifiedNot specifiedInquire for price
InnoPep Not specifiedNot specifiedInquire for price

Note: All products are for research use only and not for human use.

Experimental Protocols

The BDC2.5 mimotope 1040-31 is primarily used to stimulate BDC2.5 T cells both in vitro and in vivo to study the mechanisms of T cell activation, differentiation, and their role in the development of autoimmune diabetes.

Preparation and Storage of this compound
  • Reconstitution: The lyophilized peptide should be reconstituted in sterile, endotoxin-free water or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] A common stock concentration is 1-5 mg/mL.[3] For cell-based assays, it is recommended to use a buffer compatible with the cell culture medium.

  • Storage: The lyophilized peptide should be stored at -20°C or -80°C.[3] After reconstitution, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] Short-term storage of the solution (1-2 weeks) can be at 4°C.[3]

In Vitro T Cell Proliferation Assay

This protocol describes a common method to assess the proliferation of BDC2.5 T cells in response to the mimotope.

Materials:

  • BDC2.5 T cells (from BDC2.5 TCR transgenic NOD mice)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice

  • This compound

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • [³H]thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE or CellTrace™ Violet)

  • Cell counter and incubator

Procedure:

  • Prepare BDC2.5 T cells: Isolate splenocytes from BDC2.5 TCR transgenic mice and purify CD4+ T cells using standard methods (e.g., magnetic bead separation).

  • Prepare APCs: Isolate splenocytes from NOD mice and irradiate them to prevent their proliferation.

  • Set up the co-culture:

    • Plate the irradiated APCs in a 96-well flat-bottom plate.

    • Add the purified BDC2.5 T cells to the wells.

    • Add varying concentrations of the this compound to the wells. A typical concentration range for stimulation is 0.1 to 10 µg/mL.[4][5] Include a negative control with no peptide.

  • Incubate: Culture the cells for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Measure proliferation:

    • [³H]thymidine incorporation: Add [³H]thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • Dye dilution: If using a fluorescent dye, harvest the cells and analyze the dye dilution by flow cytometry.

In Vivo Studies in NOD Mice

The BDC2.5 mimotope can be administered to NOD mice to study its effects on the activation and expansion of diabetogenic T cells and the progression of diabetes.

Materials:

  • NOD mice

  • This compound

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Injection supplies (syringes, needles)

Procedure:

  • Prepare the mimotope solution: Dissolve the this compound in sterile PBS to the desired concentration.

  • Administration: The route of administration can vary depending on the experimental design. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. The dosage will also vary, but a typical dose might be in the range of 0.1 to 1 mg per mouse.

  • Monitoring: Monitor the mice for signs of diabetes, such as hyperglycemia (blood glucose > 250 mg/dL), by regularly checking blood glucose levels.[6]

  • Analysis: At the end of the experiment, tissues such as the pancreas, pancreatic lymph nodes, and spleen can be harvested for histological analysis or flow cytometric analysis of T cell populations.

Mechanism of Action and Signaling Pathway

BDC2.5 mimotope 1040-31 acts as a potent agonist for the BDC2.5 T cell receptor.[1][2] It is presented by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ BDC2.5 T cells. This interaction triggers the T cell receptor signaling cascade, leading to T cell activation, proliferation, and cytokine production.

BDC2_5_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T Cell MHC-II MHC-II TCR TCR MHC-II->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Signaling\nCascade Downstream Signaling LAT->Signaling\nCascade Activation T Cell Activation (Proliferation, Cytokine Release) Signaling\nCascade->Activation BDC2.5\nMimotope BDC2.5 Mimotope 1040-31 BDC2.5\nMimotope->MHC-II Binding Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Isolate_Cells Isolate BDC2.5 T cells and APCs Co_culture Co-culture T cells, APCs, and Mimotope Isolate_Cells->Co_culture Prepare_Mimotope Reconstitute BDC2.5 Mimotope 1040-31 TFA Prepare_Mimotope->Co_culture Incubate Incubate for 24-72 hours Co_culture->Incubate Proliferation Measure Proliferation (e.g., CFSE dilution) Incubate->Proliferation Activation_Markers Analyze Activation Markers (e.g., CD25, CD69 via Flow Cytometry) Incubate->Activation_Markers Cytokine_Analysis Measure Cytokine Production (e.g., ELISA, ELISpot) Incubate->Cytokine_Analysis

References

BDC2.5 Mimotope 1040-31 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the BDC2.5 mimotope 1040-31 TFA, a critical tool in the study of autoimmune diabetes. This document outlines its molecular properties, detailed experimental protocols for its use, and the key signaling pathways it activates.

Core Properties and Molecular Data

The BDC2.5 mimotope 1040-31 is a synthetic peptide that acts as a strong agonist for the diabetogenic T cell clone BDC2.5.[1][2] Also known as p31, this mimotope is specific for the BDC2.5 T-cell receptor (TCR) and is widely used in research on Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[3] The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counterion from the purification process using high-performance liquid chromatography (HPLC). The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.[4]

PropertyValueReference
Amino Acid Sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME)[3][4][5]
Molecular Formula C₆₃H₉₇N₁₇O₁₄S[4]
Molecular Weight (Free Peptide) ~1348.61 Da[4]
Molecular Weight (TFA Salt) The exact molecular weight of the TFA salt will vary depending on the number of TFA counterions associated with the peptide. The molecular weight of TFA is 114.02 Da.
Purity (by HPLC) ≥95%[1]
Appearance Lyophilized powder[4]
Solubility Soluble in water. For hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with water is recommended. If the peptide is basic, using acidic buffers can aid dissolution. If it is acidic, basic buffers can be used. For peptides with low solubility in aqueous solutions, the addition of a small amount of trifluoroacetic acid or ammonia (B1221849) may help.[6]
Calculated Isoelectric Point (pI) 8.98This is a calculated value and may vary slightly.
Storage Store lyophilized peptide at -20°C.[7]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines a method to measure the proliferation of BDC2.5 T cells in response to stimulation with the 1040-31 mimotope using the [³H]-thymidine incorporation method.[8][9]

Materials:

  • BDC2.5 TCR transgenic mouse splenocytes (as the source of T cells)

  • Irradiated splenocytes from a non-transgenic NOD mouse (as antigen-presenting cells - APCs)

  • This compound

  • Complete RPMI-1640 medium

  • [³H]-thymidine

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Preparation of BDC2.5 T cells: Isolate splenocytes from a BDC2.5 TCR transgenic mouse. A single-cell suspension can be prepared by mechanical disruption of the spleen.

  • Preparation of APCs: Isolate splenocytes from a non-transgenic NOD mouse and irradiate them to prevent their proliferation.

  • Cell Culture: In a 96-well plate, co-culture 2 x 10⁵ BDC2.5 splenocytes with 5 x 10⁵ irradiated NOD splenocytes per well.

  • Peptide Stimulation: Add the BDC2.5 mimotope 1040-31 to the wells at a final concentration of 0.1 µg/mL.[10] Include control wells with no peptide.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the amount of [³H]-thymidine incorporated into the DNA.

In Vivo Adoptive Transfer Model of Type 1 Diabetes

This protocol describes the induction of diabetes in immunodeficient NOD.scid mice through the adoptive transfer of activated BDC2.5 T cells.

Materials:

  • BDC2.5 TCR transgenic mice (as T cell donors)

  • NOD.scid mice (as recipients)

  • This compound

  • Complete mouse T-cell medium

  • Sterile PBS

  • Blood glucose monitoring system

Procedure:

  • Activation of BDC2.5 T cells: Isolate whole spleen cells from 7- to 8-week-old BDC2.5 TCR-transgenic mice. Culture the cells in mouse T-cell medium with the BDC2.5 mimotope 1040-31 at a stimulatory concentration (e.g., 0.1 µg/mL) for 4 days.[10]

  • Adoptive Transfer: On day 4, harvest the activated BDC2.5 T cells. Inject 5 x 10⁶ activated cells intravenously into 6-week-old NOD.scid mice.[10]

  • Monitoring for Diabetes: Monitor the recipient mice for the development of diabetes by measuring blood glucose levels weekly. Mice with two consecutive blood glucose readings >250 mg/dL are considered diabetic.

Signaling Pathways and Experimental Workflows

BDC2.5 TCR Signaling Pathway

Engagement of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule on an antigen-presenting cell (APC) initiates a downstream signaling cascade, leading to T-cell activation, proliferation, and differentiation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR BDC2.5 TCR Lck Lck TCR->Lck ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4 CD4 CD4->Lck MHCII_Peptide MHC-II + 1040-31 MHCII_Peptide->TCR Binding Lck->TCR Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, AP-1) PLCg1->Downstream Gene_Expression Gene Expression (IL-2, IFN-γ) Downstream->Gene_Expression

Caption: BDC2.5 T-Cell Receptor (TCR) signaling cascade upon activation by mimotope 1040-31.

The binding of the peptide-MHC complex to the TCR brings the co-receptor CD4 into proximity, leading to the activation of the tyrosine kinase Lck.[11][12] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains of the TCR complex.[12] This creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[10][11][13] Activated ZAP-70 phosphorylates the adaptor proteins Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[10][11][13] These phosphorylated adaptors serve as a scaffold to recruit other signaling molecules, including phospholipase C-gamma 1 (PLCγ1), which ultimately leads to downstream signaling events such as calcium flux and the activation of transcription factors like NF-κB and AP-1.[14] This cascade culminates in gene expression changes, including the production of cytokines like IL-2 and IFN-γ, driving T-cell proliferation and effector functions.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates a typical workflow for assessing the proliferative response of BDC2.5 T cells to the 1040-31 mimotope.

T_Cell_Proliferation_Workflow cluster_preparation Cell Preparation cluster_assay Assay Setup & Incubation cluster_measurement Proliferation Measurement cluster_analysis Data Analysis Isolate_BDC2_5 Isolate BDC2.5 Splenocytes Co_culture Co-culture BDC2.5 Cells & APCs Isolate_BDC2_5->Co_culture Isolate_APCs Isolate & Irradiate NOD Splenocytes (APCs) Isolate_APCs->Co_culture Add_Peptide Add BDC2.5 Mimotope 1040-31 Co_culture->Add_Peptide Incubate_72h Incubate for 72h Add_Peptide->Incubate_72h Add_Thymidine Pulse with [³H]-Thymidine Incubate_72h->Add_Thymidine Incubate_18h Incubate for 18h Add_Thymidine->Incubate_18h Harvest_Cells Harvest Cells Incubate_18h->Harvest_Cells Scintillation_Counting Scintillation Counting Harvest_Cells->Scintillation_Counting Analyze_Data Analyze Proliferation Data Scintillation_Counting->Analyze_Data

Caption: Workflow for a [³H]-thymidine-based T-cell proliferation assay.

This workflow begins with the isolation and preparation of BDC2.5 T cells and antigen-presenting cells. These are then co-cultured in the presence of the BDC2.5 mimotope 1040-31. After a 72-hour incubation period to allow for T-cell activation and proliferation, [³H]-thymidine is added to the culture. During the subsequent 18-hour incubation, proliferating cells incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA. Finally, the cells are harvested, and the amount of incorporated radioactivity is measured, providing a quantitative assessment of T-cell proliferation.

References

An In-depth Technical Guide on the Safety and Handling of BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for BDC2.5 mimotope 1040-31 TFA, a synthetic peptide utilized in immunology research, particularly in the study of type 1 diabetes. This document consolidates available data on its chemical properties, safety precautions, handling procedures, and a representative experimental protocol.

Chemical and Physical Properties

BDC2.5 mimotope 1040-31 is a strongly agonistic peptide for the diabetogenic T cell clone BDC2.5.[1][2] It is specific for BDC2.5 TCR Tg+ (transgenic) T cells and is also known as p31.[1][2] The trifluoroacetic acid (TFA) salt form is common due to its use in the purification process (High-Performance Liquid Chromatography - HPLC), which can affect the peptide's net weight, appearance, and solubility.[1] TFA salts generally improve the solubility of peptides in aqueous solutions.[1]

PropertyDataReference
Sequence (Single Letter) YVRPLWVRME[3]
Sequence (Three Letter) H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[1][3]
Molecular Formula C63H97N17O14S[1][3]
Molecular Weight 1348.61 g/mol (free base)[1][3]
Appearance White to off-white solid/powder[1]
Purity (by HPLC) ≥95% to 98%[3]
Solubility Soluble in water or DMSO. For difficult to dissolve solutions, adding dilute ammonia (B1221849) (≤1%) to adjust the pH to neutral is recommended.[4]
Storage Store lyophilized at -20°C or -80°C, protected from light. Avoid moisture. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Short-term storage (1-2 weeks) at 4°C is possible for dissolved peptide.[3][4][5]

Safety and Handling

The following safety and handling information is derived from available Safety Data Sheets (SDS). As with any chemical, it should be handled by trained personnel in a laboratory setting.

Hazard Identification

According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[6] However, standard laboratory precautions should always be observed.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
Personal Protective Equipment (PPE)
PPERecommendationReference
Eye/Face Protection Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).[6]
Skin Protection Wear impervious clothing, such as gloves, apron, boots, or whole bodysuits. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6]
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]
Handling and Storage
  • Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is -20°C.[3]

Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[6]

Toxicological Information

Quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature.[6] The primary known biological effect is the potent stimulation of diabetogenic T-cells.

Toxicity DataResultReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[6]
Skin Corrosion/Irritation No data available[6]
Serious Eye Damage/Irritation No data available[6]
Respiratory or Skin Sensitization No data available[6]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No data available[6]
Reproductive Toxicity No data available[6]
Specific Target Organ Toxicity (Single Exposure) No data available[6]
Specific Target Organ Toxicity (Repeated Exposure) No data available[6]
Aspiration Hazard No data available[6]

Experimental Protocols

This compound is frequently used in T-cell proliferation assays to study the response of diabetogenic T-cells. The following is a representative protocol synthesized from multiple sources.

Representative T-Cell Proliferation Assay

This protocol outlines the general steps for assessing the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Materials:

  • This compound

  • Splenocytes from BDC2.5 TCR-transgenic mice

  • Standard T-cell culture medium (e.g., RPMI-1640 with supplements)

  • Antigen-presenting cells (APCs) (optional, as whole spleen cells can be used)

  • [³H]Thymidine or other proliferation assay reagent (e.g., CFSE, BrdU)

  • Microtiter plates (96-well)

  • Cell culture incubator (37°C, 5% CO₂)

  • Scintillation counter or flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate spleens from 5- to 7-week-old BDC2.5 TCR-transgenic mice.

    • Prepare a single-cell suspension of splenocytes and deplete erythrocytes.

    • Resuspend the cells in T-cell medium at a concentration of 2 x 10⁶ cells/mL.

  • Plate Seeding:

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well microtiter plate.

  • Peptide Stimulation:

    • Prepare dilutions of this compound in T-cell medium. Common final concentrations for stimulation range from 0.1 µg/mL to 10 µg/mL.[7] A concentration of 500 ng/mL has also been reported to be effective.[8]

    • Add 100 µL of the peptide solution to the appropriate wells.

    • Include negative control wells (medium only) and positive control wells (e.g., a known T-cell mitogen).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7][8]

  • Proliferation Measurement ([³H]Thymidine Incorporation):

    • After 72 hours of incubation, add 0.5-1.0 µCi of [³H]Thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Results are typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Visualizations

Conceptual T-Cell Activation Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell MHC_II MHC Class II (I-Ag7) TCR BDC2.5 TCR MHC_II->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Signal 1 CD4 CD4 CD4->MHC_II Co-receptor Binding Proliferation Proliferation & Cytokine Production Signaling->Proliferation Activation Mimotope BDC2.5 Mimotope 1040-31 Mimotope->MHC_II Binding

Caption: Conceptual pathway of BDC2.5 T-cell activation by the 1040-31 mimotope presented on MHC Class II.

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow Start Start: Isolate Splenocytes from BDC2.5 Mouse Prep_Cells Prepare Single-Cell Suspension Start->Prep_Cells Seed_Plate Seed 2x10^5 Cells/Well in 96-Well Plate Prep_Cells->Seed_Plate Add_Peptide Add BDC2.5 Mimotope (0.1-10 µg/mL) Seed_Plate->Add_Peptide Incubate_72h Incubate for 72 hours at 37°C, 5% CO2 Add_Peptide->Incubate_72h Add_Tracer Add [3H]Thymidine Incubate_72h->Add_Tracer Incubate_18h Incubate for 18-24 hours Add_Tracer->Incubate_18h Harvest Harvest Cells Incubate_18h->Harvest Measure Measure Radioactivity (Scintillation Counter) Harvest->Measure End End: Analyze Data (CPM or Stimulation Index) Measure->End

Caption: Workflow for a representative BDC2.5 T-cell proliferation assay using [3H]Thymidine incorporation.

Conclusion

This compound is a valuable tool for researchers studying autoimmune diabetes. While it is not classified as a hazardous material, standard laboratory safety practices are essential for its handling. This guide provides a summary of the available safety information and a representative experimental protocol to aid in the safe and effective use of this peptide in a research setting. It is crucial for users to consult the most recent Safety Data Sheet from their supplier for the most up-to-date information. Further research is needed to establish a comprehensive toxicological profile for this compound.

References

Methodological & Application

Application Notes and Protocols for BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with the BDC2.5 mimotope 1040-31 TFA. This peptide is a potent agonist for the diabetogenic T-cell clone BDC2.5 and is instrumental in studying autoimmune diabetes (Type 1 Diabetes) in the non-obese diabetic (NOD) mouse model.[1][2][3][4][5][6]

Peptide Information

  • Name: BDC2.5 Mimotope 1040-31

  • Alternate Name: p31[2][3][5]

  • Sequence (Three-Letter): H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH

  • Sequence (One-Letter): YVRPLWVRME[3][5]

  • Molecular Formula (Peptide): C₆₃H₉₇N₁₇O₁₄S[3]

  • Molecular Weight (Peptide): 1348.61 Da[3]

  • Form: Supplied as a trifluoroacetate (B77799) (TFA) salt, which is a byproduct of HPLC purification and generally enhances peptide solubility.[3]

  • Biological Activity: Acts as a strong agonist for the BDC2.5 T-cell receptor (TCR), stimulating T-cell proliferation and cytokine secretion.[1][2][3][4][5] It is used to study antigen-specific immune responses in the context of Type 1 Diabetes research.[7][8][9][10][11]

Experimental Protocols

Peptide Synthesis and Purification Protocol

This protocol describes a standard method for the solid-phase peptide synthesis (SPPS) of BDC2.5 mimotope 1040-31 using Fmoc chemistry, followed by TFA cleavage and purification.

Materials:

  • Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH, etc.)

  • Rink Amide MBHA resin or similar

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole

  • Cold diethyl ether

  • Purification System: Reverse-phase HPLC (RP-HPLC) with a C18 column

  • HPLC Buffers: Buffer A (0.1% TFA in water), Buffer B (0.1% TFA in acetonitrile)

  • Lyophilizer

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first amino acid (Fmoc-Glu(OtBu)-OH) by dissolving it with HBTU and DIPEA in DMF and adding it to the resin. Allow to react for 2 hours.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid in the sequence (Met, Arg(Pbf), Val, Trp(Boc), Leu, Pro, Arg(Pbf), Val, Tyr(tBu)):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Activate the next Fmoc-amino acid with HBTU/DIPEA in DMF and couple it to the growing peptide chain for 2 hours.

  • Final Deprotection: After coupling the last amino acid (Fmoc-Tyr(tBu)-OH), remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail (Reagent R) to the resin (approx. 10 mL per 0.5 g of resin).[12]

    • Incubate the mixture for 2-3 hours at room temperature with occasional swirling to cleave the peptide from the resin and remove the side-chain protecting groups.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide pellet in Buffer A.

    • Purify the peptide using RP-HPLC with a suitable gradient of Buffer B.

    • Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.

  • Lyophilization: Freeze the purified fractions and lyophilize to obtain the final peptide as a white, fluffy powder (TFA salt).

  • Quality Control: Confirm the identity and purity of the peptide using Mass Spectrometry and analytical HPLC.

In Vitro T-Cell Proliferation and Cytokine Assay

This protocol details the use of BDC2.5 mimotope 1040-31 to stimulate splenocytes from NOD mice for the assessment of T-cell proliferation and cytokine production.

Materials:

  • This compound, lyophilized powder

  • Sterile, endotoxin-free PBS or DMSO for reconstitution

  • Complete RPMI-1640 medium

  • Spleens from 8-12 week old female NOD mice

  • Antigen-presenting cells (APCs): Irradiated (3000 rads) splenocytes from male NOD mice[8]

  • 96-well round-bottom cell culture plates

  • [³H]Thymidine

  • Cell harvester and scintillation counter

  • ELISA kits for mouse IFN-γ and IL-17

Protocol:

  • Peptide Reconstitution:

    • Reconstitute the lyophilized BDC2.5 mimotope 1040-31 in sterile DMSO to create a stock solution (e.g., 1 mg/mL).[13]

    • Further dilute in complete RPMI medium to the desired working concentrations (e.g., 0.5, 5, 25 µg/mL).[8]

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from female NOD mice (these are the responder T-cells).[8]

    • Prepare APCs by irradiating splenocytes from male NOD mice.[8]

  • Cell Culture Setup:

    • In a 96-well plate, add 1 x 10⁵ responder splenocytes per well.[8]

    • Add 2.5 x 10⁵ irradiated APCs per well.[8]

    • Add the BDC2.5 mimotope 1040-31 at various concentrations. Include a "no peptide" control.

    • Bring the final volume in each well to 200 µL with complete RPMI medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • Cytokine Analysis: After 48-72 hours, carefully collect 50-100 µL of supernatant from each well for cytokine analysis using ELISA kits for IFN-γ and IL-17, following the manufacturer's instructions.

  • Proliferation Assay:

    • After 72 hours of incubation, pulse each well with 0.5-1.0 µCi of [³H]Thymidine.[8]

    • Incubate for an additional 18-24 hours.[8]

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter. Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM with peptide / CPM without peptide).[11]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using the BDC2.5 mimotope 1040-31.

Experiment Cell Type Treatment Concentration Result (Proliferation) Reference
In Vitro ProliferationBDC2.5 T-cells + APCsMimotope 1040-315 µg/mL~125,000 CPM[8]
In Vitro ProliferationBDC2.5 T-cells + APCsMimotope 1040-3125 µg/mL~150,000 CPM[8]
Ex Vivo ProliferationLymphocytes from M0-treated BDC2.5 miceMimotope 1040-31500 ng/mL32,807 ± 7,911 CPM[10]
Ex Vivo ProliferationLymphocytes from M2r-treated BDC2.5 miceMimotope 1040-31500 ng/mL16,518 ± 3,333 CPM[10]
Experiment Cell Type Treatment Cytokine Measured Result Reference
In Vitro Cytokine ProductionSplenocytes from Mimo-immunized, oral anti-CD3 treated miceMimotope 1040-31IFN-γReduced production vs. control[7]
In Vitro Cytokine ProductionSplenocytes from Mimo-immunized, oral anti-CD3 treated miceMimotope 1040-31IL-17Reduced production vs. control[7]

Diagrams and Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide Reconstitute BDC2.5 Mimotope 1040-31 culture Co-culture Cells with Mimotope (72h) peptide->culture cells Prepare Splenocytes (Responders) & Irradiated APCs cells->culture pulse Pulse with [3H]Thymidine (18-24h) culture->pulse supernatant Collect Supernatant (48-72h) culture->supernatant harvest Harvest Cells pulse->harvest elisa Cytokine Measurement (ELISA) supernatant->elisa scintillation Measure Proliferation (Scintillation Counting) harvest->scintillation

Caption: Workflow for in vitro T-cell stimulation using BDC2.5 mimotope.

T-Cell Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC MHC I-Ag7 + Mimotope APC->MHC TCR BDC2.5 TCR MHC->TCR Binding CD4 CD4 MHC->CD4 CD3 CD3 complex TCR->CD3 Lck Lck CD4->Lck ZAP70 ZAP70 CD3->ZAP70 Lck->CD3 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT (dephosphorylated) PLCg->NFAT Activates Pathways NFkB NF-κB PLCg->NFkB Activates Pathways AP1 AP-1 PLCg->AP1 Activates Pathways Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Transcription NFkB->Transcription AP1->Transcription

Caption: Simplified BDC2.5 T-cell activation signaling pathway.

References

BDC2.5 Mimotope 1040-31 TFA T-Cell Stimulation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the in-vitro stimulation of BDC2.5 T-cells using the 1040-31 TFA mimotope. The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely utilized model in type 1 diabetes research, as its CD4+ T-cells recognize an autoantigen in pancreatic islet cells, leading to autoimmune diabetes.[1][2][3] The 1040-31 peptide is a known potent agonistic mimotope for the BDC2.5 TCR, capable of inducing a robust T-cell response.[4] This protocol outlines the materials, methods, and expected outcomes for assessing T-cell activation, proliferation, and cytokine production following stimulation with this mimotope.

Data Presentation

The following tables summarize representative quantitative data from T-cell stimulation assays. These values can serve as a benchmark for expected results.

Table 1: T-Cell Proliferation in Response to Stimulation

StimulusConcentrationProliferating CD4+ T-cells (%)Proliferating CD8+ T-cells (%)
Unstimulated Control-< 5%< 5%
BDC2.5 Mimotope 1040-311 µg/mL60-80%Not Applicable
Anti-CD3/CD281 µg/mL each80-95%80-95%
PHA5 µg/mL70-90%70-90%

Note: Proliferation data is typically acquired 3-5 days post-stimulation using methods like CFSE dilution assays.[5][6][7]

Table 2: Cytokine Production Profile

StimulusConcentrationIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)IL-10 (pg/mL)
Unstimulated Control-< 20< 20< 20< 20
BDC2.5 Mimotope 1040-311 µg/mL1000-5000500-2000200-100050-200
Anti-CD3/CD281 µg/mL each> 5000> 2000> 1000100-500

Note: Cytokine concentrations in culture supernatants are typically measured 24-72 hours post-stimulation by ELISA or multiplex bead array.[8][9][10]

Table 3: Upregulation of T-Cell Activation Markers

StimulusConcentrationCD25 Expression (%)CD69 Expression (%)
Unstimulated Control-< 5%< 5%
BDC2.5 Mimotope 1040-311 µg/mL70-90%60-80%
Anti-CD3/CD281 µg/mL each> 90%> 80%

Note: Activation marker expression is typically assessed by flow cytometry 24-48 hours post-stimulation.[11]

Experimental Protocols

I. Preparation of Splenocytes from BDC2.5 Mice

This protocol describes the isolation of splenocytes to be used as the source of BDC2.5 T-cells and antigen-presenting cells (APCs).

Materials:

  • BDC2.5 TCR transgenic mouse spleen

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (B42355) (complete RPMI)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Sterile PBS

Procedure:

  • Aseptically harvest the spleen from a BDC2.5 mouse and place it in a petri dish containing 5 mL of complete RPMI.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.

  • Wash the strainer with an additional 5 mL of complete RPMI to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of RBC Lysis Buffer. Incubate for 1-2 minutes at room temperature.

  • Add 10 mL of complete RPMI to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cells in 5 mL of complete RPMI.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

II. BDC2.5 T-Cell Stimulation Assay

This protocol outlines the steps for stimulating BDC2.5 T-cells with the 1040-31 mimotope.

Materials:

  • Isolated BDC2.5 splenocytes

  • BDC2.5 mimotope 1040-31 TFA (lyophilized)

  • Sterile, tissue culture-grade DMSO

  • Complete RPMI

  • 96-well flat-bottom tissue culture plates

  • Positive controls: Anti-CD3 and Anti-CD28 antibodies, or Phytohemagglutinin (PHA)

  • Negative control: Vehicle (DMSO)

Procedure:

  • Reconstitute the this compound: Dissolve the lyophilized peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI to the desired working concentrations (e.g., 0.1, 1, 10 µg/mL). Ensure the final DMSO concentration in the culture is below 0.5% to avoid toxicity.[12]

  • Plate the cells: Seed the isolated splenocytes into a 96-well flat-bottom plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete RPMI.

  • Add stimuli:

    • Test wells: Add 100 µL of the diluted BDC2.5 mimotope 1040-31 to the corresponding wells.

    • Positive control wells: Add 100 µL of complete RPMI containing anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) or PHA (e.g., 5 µg/mL).

    • Negative control wells: Add 100 µL of complete RPMI containing the same final concentration of DMSO as the test wells.

  • Incubate: Culture the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the downstream application:

    • Cytokine analysis: 24-72 hours.

    • Activation marker analysis: 24-48 hours.

    • Proliferation assay: 3-5 days.

III. Analysis of T-Cell Response

A. T-Cell Proliferation Assay (CFSE-based)

  • Prior to plating, label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • After the 3-5 day incubation period, harvest the cells.

  • Stain the cells with fluorescently labeled antibodies against CD4.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[5][7]

B. Cytokine Secretion Analysis (ELISA)

  • After the desired incubation period (24-72 hours), centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Carefully collect the culture supernatant without disturbing the cell pellet.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IFN-γ, TNF-α, IL-2) according to the manufacturer's instructions.

C. Activation Marker Analysis (Flow Cytometry)

  • After 24-48 hours of stimulation, harvest the cells.

  • Stain the cells with fluorescently labeled antibodies against surface markers such as CD4, CD25, and CD69.[11]

  • Analyze the cells by flow cytometry to determine the percentage of activated (CD25+ or CD69+) CD4+ T-cells.

Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mimotope-MHC BDC2.5 Mimotope (1040-31) presented by MHC-II TCR BDC2.5 TCR Mimotope-MHC->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 (on APC) B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB Ca Ca²⁺ Release IP3->Ca Akt->NFkB NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation, Activation Markers) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-cell receptor signaling cascade upon mimotope recognition.

Experimental Workflow for BDC2.5 T-Cell Stimulation Assay

T_Cell_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis cluster_flow Flow Cytometry cluster_elisa ELISA / Multiplex Harvest Harvest Spleen from BDC2.5 Mouse Isolate Isolate Splenocytes (RBC Lysis) Harvest->Isolate Count Count Cells & Assess Viability Isolate->Count Plate Plate Splenocytes (2-5x10⁵ cells/well) Count->Plate Stain_Prolif CFSE Staining (Pre-stimulation) Count->Stain_Prolif Add_Stimuli Add Stimuli: - Mimotope 1040-31 - Controls (αCD3/CD28) - Vehicle Plate->Add_Stimuli Incubate Incubate at 37°C, 5% CO₂ (24h to 5 days) Add_Stimuli->Incubate Harvest_Cells Harvest Cells & Supernatant Incubate->Harvest_Cells Analyze_Prolif Analyze Proliferation (CFSE Dilution) Incubate->Analyze_Prolif Stain_Markers Stain for CD4, CD25, CD69 (Post-stimulation) Harvest_Cells->Stain_Markers Analyze_Cytokines Measure Cytokines (IFN-γ, TNF-α, IL-2) in Supernatant Harvest_Cells->Analyze_Cytokines Stain_Prolif->Plate Analyze_Markers Analyze Activation Marker Expression Stain_Markers->Analyze_Markers

Caption: Workflow for BDC2.5 T-cell stimulation and analysis.

References

Application Notes and Protocols: In Vivo Adoptive Transfer of BDC2.5 T-Cells using 1040-31 TFA in NOD Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-obese diabetic (NOD) mouse is a widely used animal model for studying human Type 1 Diabetes (T1D), an autoimmune disease characterized by the T-cell-mediated destruction of insulin-producing beta cells in the pancreas.[1] A powerful refinement of this model involves the adoptive transfer of diabetogenic T-cells into immunodeficient NOD recipients, which allows for the synchronized and rapid induction of disease. This protocol focuses on the use of BDC2.5 T-cells, which are CD4+ T-cells from a transgenic NOD mouse line expressing a T-cell receptor (TCR) that recognizes an autoantigen in pancreatic islet cells.[1][2][3]

Activation of these T-cells prior to transfer significantly accelerates disease onset. A potent agonist for the BDC2.5 TCR is the synthetic mimotope peptide 1040-31.[1][4][5] This peptide, often supplied as a trifluoroacetic acid (TFA) salt (1040-31 TFA) from synthesis and purification, is used for the in vitro activation of BDC2.5 T-cells before their transfer into recipient mice.[1][4][6][7] This model is invaluable for studying T1D pathogenesis and for the preclinical evaluation of therapeutic interventions aimed at modulating autoimmune responses.

Key Experimental Parameters

Quantitative data from typical BDC2.5 T-cell adoptive transfer experiments are summarized below. These values can serve as a baseline for experimental planning.

ParameterTypical Value / RangeNotes
Donor Mice 6-week-old pre-diabetic female BDC2.5 NOD miceYounger mice have a lower frequency of regulatory T-cells.[1]
Recipient Mice 8-12 week-old female NOD.SCID or NOD.Rag1-/- miceThese mice lack functional T and B cells, preventing rejection of transferred cells.[1]
BDC2.5 T-Cell Isolation ~2.5 x 10⁶ naïve CD4+TCR Vβ4+CD62L+ T-cells per donor mousePurity can be assessed by flow cytometry.[1]
Activating Peptide BDC2.5 mimotope 1040-31 (p31)Sequence: Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu.[1][5]
Peptide Concentration for Activation 0.1 - 10 µg/mLOptimal concentration should be titrated.[8][9]
Number of Cells Transferred 0.5 - 1.3 x 10⁶ cells per recipient mouseHigher cell numbers can accelerate diabetes onset.[1][10]
Route of Administration Intravenous (i.v.) injectionTypically via the tail vein.
Diabetes Onset Within 2 weeks post-transferRapid and consistent onset is a major advantage of this model.[1]
Diabetes Monitoring Daily, starting 5 days post-transferCheck for urine glucose; confirm with blood glucose measurement.[1]
Definition of Diabetes Two consecutive blood glucose readings >250 mg/dLConsistent criteria are crucial for reproducibility.[1]

Experimental Workflow

The overall process involves isolating islet-specific T-cells from transgenic donor mice, activating them in vitro with a specific peptide, transferring them into immunodeficient recipients, and monitoring for the onset of diabetes.

G Experimental Workflow for BDC2.5 Adoptive Transfer cluster_donor Donor Mouse Phase cluster_invitro In Vitro Phase cluster_recipient Recipient Mouse Phase donor BDC2.5 Transgenic NOD Mouse (6 weeks) harvest Harvest Spleen & Lymph Nodes donor->harvest isolate Isolate & Purify CD4+ BDC2.5 T-Cells (FACS or MACS) harvest->isolate activation Activate T-Cells with 1040-31 TFA Peptide (2-3 days) isolate->activation transfer Adoptive Transfer (i.v. injection) activation->transfer recipient NOD.SCID Recipient Mouse (8-12 weeks) recipient->transfer monitor Monitor for Diabetes (Urine & Blood Glucose) transfer->monitor endpoint Disease Onset (Hyperglycemia) monitor->endpoint

Caption: Adoptive transfer workflow from donor to recipient.

Detailed Experimental Protocols

Protocol 1: Isolation of BDC2.5 CD4+ T-Cells

This protocol describes the isolation of naïve CD4+ T-cells from the spleen and lymph nodes of BDC2.5 transgenic mice.

Materials:

  • 6-week-old BDC2.5 NOD mice

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS, 1 mM EDTA)

  • Red Blood Cell Lysis Buffer

  • 70 µm cell strainer

  • Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-TCR Vβ4, anti-CD62L)

  • FACS instrument or magnetic bead separation system (MACS)

Procedure:

  • Euthanize a 6-week-old pre-diabetic BDC2.5 donor mouse.

  • Under sterile conditions, dissect the spleen, axillary, and brachial lymph nodes and place them in a petri dish containing cold PBS.

  • Mechanically dissociate the tissues by crushing them between the frosted ends of two microscope slides or using a syringe plunger against a 70 µm cell strainer.

  • Wash the cell strainer with cold PBS to collect the single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • If necessary, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Quench with excess PBS and centrifuge again.

  • Resuspend the cell pellet in FACS buffer and count viable cells using trypan blue exclusion.

  • Cell Staining: Stain the cells with fluorescently-conjugated antibodies against CD4, TCR Vβ4 (the BDC2.5 TCR chain), and CD62L (a marker for naïve T-cells) for 30 minutes on ice, protected from light.

  • Cell Sorting: Isolate the CD4+ TCR Vβ4+ CD62L+ cell population using a fluorescence-activated cell sorter (FACS).[1] Alternatively, use a two-step magnetic bead isolation protocol, first enriching for CD4+ cells and then selecting for CD62L+ cells.[1]

  • Resuspend the purified cells in sterile PBS or culture medium for counting and subsequent activation.

Protocol 2: In Vitro Activation with 1040-31 TFA Peptide

This protocol details the activation of purified BDC2.5 T-cells before adoptive transfer.

Materials:

  • Purified BDC2.5 T-cells

  • Complete DMEM or RPMI medium

  • 1040-31 TFA peptide (Sequence: YVRPLWVRME)

  • T-cell culture plates

  • Optional: Irradiated splenocytes from a non-transgenic NOD mouse (as Antigen Presenting Cells, APCs)

Procedure:

  • Resuspend the purified BDC2.5 T-cells in complete culture medium.

  • Plate the T-cells at a density of 1-2 x 10⁶ cells/mL.

  • For optimal activation, co-culture the BDC2.5 T-cells with irradiated, T-cell depleted splenocytes from a NOD mouse at a ratio of 1:5 (T-cells:APCs).

  • Add the 1040-31 TFA peptide to the culture at a final concentration of 0.5-1.0 µM (approximately 0.6-1.2 µg/mL).[9]

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, harvest the cells, wash them twice with sterile PBS to remove residual peptide, and count viable cells.

  • Resuspend the final cell pellet in sterile PBS for injection.

Protocol 3: Adoptive Transfer and Diabetes Monitoring

This protocol describes the transfer of activated T-cells into recipient mice and subsequent monitoring.

Materials:

  • Activated BDC2.5 T-cells

  • 8-12 week-old NOD.SCID or NOD.Rag1-/- recipient mice

  • Sterile PBS

  • Insulin syringes (28G or smaller)

  • Urine glucose test strips (e.g., Diastix)

  • Blood glucometer

Procedure:

  • Resuspend the washed, activated BDC2.5 T-cells in sterile PBS to a final concentration of 2.5-5.0 x 10⁶ cells/mL.

  • Warm the recipient mouse under a heat lamp to dilate the tail veins.

  • Inject 0.5 - 1.0 x 10⁶ cells (typically in 200 µL) into the lateral tail vein of each recipient mouse.[11]

  • Monitoring: Beginning 5 days after the transfer, monitor the mice daily for signs of diabetes (e.g., excessive urination, lethargy).

  • Check urine glucose daily using test strips.[1]

  • If urine glucose is high (>250 mg/dL), confirm by measuring blood glucose from a tail snip using a glucometer.

  • A mouse is considered diabetic after two consecutive daily blood glucose readings greater than 250 mg/dL.[1]

T-Cell Activation Signaling Pathway

The activation of BDC2.5 T-cells by the 1040-31 peptide is initiated by the interaction of the T-cell receptor (TCR) with the peptide presented by an MHC class II molecule on an antigen-presenting cell (APC). This event, along with co-stimulatory signals, triggers a downstream cascade leading to T-cell proliferation and effector function.

G Simplified T-Cell Activation Pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade cluster_downstream Downstream Effects cluster_nucleus Nuclear Events apc APC (MHC-II + 1040-31 Peptide) tcr BDC2.5 T-Cell (TCR + CD4) apc->tcr Signal 1 (Antigen Recognition) costim Co-stimulation (e.g., B7-CD28) apc->costim lck Lck Activation tcr->lck costim->tcr Signal 2 zap70 ZAP-70 Recruitment & Phosphorylation lck->zap70 plc PLCγ1 Activation zap70->plc dag DAG plc->dag ip3 IP3 plc->ip3 ras Ras/MAPK Pathway dag->ras pkc PKC / NF-κB Pathway dag->pkc calcineurin Ca2+ / Calcineurin Pathway ip3->calcineurin transcription Activation of Transcription Factors (NFAT, AP-1, NF-κB) ras->transcription calcineurin->transcription pkc->transcription cytokines Gene Expression (IL-2, IFN-γ) transcription->cytokines proliferation Cell Proliferation & Differentiation cytokines->proliferation

Caption: TCR signaling cascade upon peptide-MHC binding.

References

Application Notes and Protocols for Flow Cytometry Analysis of BDC2.5 T-Cells Stimulated with 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 T-cells are a widely utilized CD4+ T-cell clone derived from the Non-Obese Diabetic (NOD) mouse model of type 1 diabetes.[1][2] These cells recognize an unknown autoantigen presented by the MHC class II molecule I-Ag7 on pancreatic islet cells, leading to autoimmune-mediated destruction of insulin-producing beta cells.[3][4] The peptide 1040-31 (also known as p31) is a potent mimotope agonist for the BDC2.5 T-cell receptor (TCR) and is commonly used to stimulate these T-cells in vitro for mechanistic and therapeutic studies.[5][6] Trifluoroacetic acid (TFA) is often present as a counterion from the peptide synthesis process and, while generally not interfering with standard assays, its presence should be noted for highly sensitive cellular studies.

This document provides detailed protocols for the in vitro stimulation of BDC2.5 T-cells with the 1040-31 TFA peptide, followed by multi-parameter flow cytometry analysis to characterize T-cell activation, cytokine production, and proliferation.

Data Presentation: Quantitative Analysis of BDC2.5 T-Cell Activation

The following tables summarize expected quantitative data from flow cytometry analysis of BDC2.5 T-cells stimulated with 1040-31 TFA. Data is presented as example results based on published findings with similar mimotopes and should be adapted based on experimental outcomes.[7]

Table 1: Upregulation of Surface Activation Markers on BDC2.5 T-Cells

Treatment ConditionConcentration (µg/mL)Incubation Time% CD69 Positive CellsCD69 MFI (Fold Change)% CD25 Positive CellsCD25 MFI (Fold Change)
Unstimulated Control024 hours< 5%1.0< 10%1.0
1040-31 TFA0.124 hours> 70%15 - 25> 80%20 - 35
1040-31 TFA1.024 hours> 85%20 - 30> 90%30 - 50
PMA/IonomycinN/A24 hours> 95%25 - 40> 95%40 - 60

MFI: Mean Fluorescence Intensity. Fold change is calculated relative to the unstimulated control.

Table 2: Intracellular Cytokine Production by Stimulated BDC2.5 T-Cells

Treatment ConditionConcentration (µg/mL)Incubation Time% IFN-γ Positive Cells% TNF-α Positive Cells% IL-2 Positive Cells
Unstimulated Control072 hours< 1%< 1%< 1%
1040-31 TFA1.072 hours25 - 40%30 - 50%15 - 30%
PMA/IonomycinN/A72 hours60 - 80%70 - 85%50 - 70%

Cytokine analysis requires the addition of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.

Table 3: Proliferation of BDC2.5 T-Cells

Treatment ConditionConcentration (µg/mL)Incubation TimeProliferation Index% Divided Cells
Unstimulated Control096 hours1.0 - 1.2< 5%
1040-31 TFA1.096 hours2.5 - 4.0> 85%
Anti-CD3/CD28N/A96 hours3.5 - 5.0> 95%

Proliferation is measured using a cell proliferation dye such as CFSE or CellTrace™ Violet.

Experimental Protocols

Protocol 1: Isolation and Co-culture of BDC2.5 T-Cells and Antigen-Presenting Cells (APCs)

This protocol describes the stimulation of BDC2.5 T-cells using irradiated splenocytes as APCs.

Materials:

  • Spleen from a BDC2.5 TCR transgenic NOD mouse

  • Spleen from a non-transgenic NOD mouse

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

  • ACK Lysis Buffer

  • 1040-31 TFA peptide (lyophilized)

  • Sterile PBS

  • Gamma irradiator

Methodology:

  • Preparation of BDC2.5 T-Cells:

    • Aseptically harvest the spleen from a BDC2.5 TCR transgenic mouse.

    • Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using ACK Lysis Buffer for 5 minutes at room temperature.

    • Wash the cells twice with cRPMI and resuspend in cRPMI. Count viable cells using a hemocytometer or automated cell counter.

    • (Optional) Purify CD4+ T-cells using a magnetic bead-based negative selection kit for higher purity.

  • Preparation of Antigen-Presenting Cells (APCs):

    • Aseptically harvest the spleen from a non-transgenic NOD mouse.

    • Prepare a single-cell suspension as described in steps 1.2 - 1.4.

    • Irradiate the splenocytes with 3000 rads to render them proliferation-incompetent.

    • Wash the irradiated splenocytes twice with cRPMI and resuspend at a concentration of 2 x 106 cells/mL.

  • Peptide Reconstitution:

    • Reconstitute the lyophilized 1040-31 TFA peptide in sterile DMSO to create a 1 mg/mL stock solution. Further dilute in sterile PBS or culture medium to create working solutions. Store aliquots at -20°C.

  • Co-culture and Stimulation:

    • In a 96-well flat-bottom plate, add 1 x 105 BDC2.5 T-cells per well.

    • Add 2 x 105 irradiated splenocytes (APCs) to each well (2:1 APC to T-cell ratio).

    • Add the 1040-31 TFA peptide to the desired final concentration (e.g., 0.1 - 1.0 µg/mL).[1]

    • Include an "Unstimulated Control" well with T-cells and APCs but no peptide.

    • Include a "Positive Control" well, if desired (e.g., with anti-CD3/CD28 beads or PMA/Ionomycin).

    • Bring the final volume of each well to 200 µL with cRPMI.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-96 hours, depending on the desired readout (24h for early activation markers, 72-96h for cytokine production and proliferation).

Protocol 2: Flow Cytometry Staining for Surface Markers and Intracellular Cytokines

Materials:

  • Stimulated cells from Protocol 1

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixable Viability Dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • Protein Transport Inhibitor Cocktail (containing Brefeldin A and Monensin)

  • Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™, eBioscience™ Foxp3/Transcription Factor Staining Buffer Set)

Table 4: Suggested Mouse Flow Cytometry Panel

TargetFluorochromeClonePurpose
Viability DyeZombie NIR™N/AExclude dead cells
CD4BV510RM4-5Identify CD4+ T-cells
Vβ4 TCRPEKT4Identify BDC2.5 T-cells
CD69FITCH1.2F3Early activation marker
CD25PE-Cy7PC61Late activation marker
IFN-γAPCXMG1.2Th1 cytokine
TNF-αPerCP-Cy5.5MP6-XT22Pro-inflammatory cytokine
IL-2Alexa Fluor 700JES6-5H4T-cell growth factor

Methodology:

  • Restimulation for Cytokine Detection (if required):

    • For intracellular cytokine analysis, add a protein transport inhibitor cocktail to the culture wells approximately 4-6 hours before harvesting.

  • Cell Harvesting and Surface Staining:

    • Harvest cells from the 96-well plate into FACS tubes.

    • Wash cells with 2 mL of cold PBS. Centrifuge at 350 x g for 5 minutes.

    • Resuspend cells in 100 µL of PBS containing the fixable viability dye and incubate for 20 minutes at room temperature, protected from light.

    • Wash cells with 2 mL of Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing the surface antibody cocktail (CD4, Vβ4 TCR, CD69, CD25).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization:

    • Following the manufacturer's instructions for your chosen kit, resuspend the cells in Fixation Buffer (e.g., 250 µL) and incubate for 20 minutes at room temperature.

    • Wash the cells with 1X Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization Buffer containing the intracellular antibody cocktail (IFN-γ, TNF-α, IL-2).

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash cells twice with 1X Permeabilization Buffer.

  • Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire events on a flow cytometer. Be sure to include single-stain controls for compensation.

Mandatory Visualizations

BDC2.5 T-Cell Stimulation and Analysis Workflow

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Staining & Analysis T_cell Isolate BDC2.5 CD4+ T-Cells (from BDC2.5 NOD Mouse Spleen) CoCulture Co-culture T-Cells & APCs with 1040-31 TFA Peptide (24-96 hours) T_cell->CoCulture APC Isolate & Irradiate APCs (from NOD Mouse Spleen) APC->CoCulture Restim Add Protein Transport Inhibitor (Final 4-6 hours for Cytokine Analysis) CoCulture->Restim SurfaceStain Stain for Viability & Surface Markers (CD4, Vβ4, CD69, CD25) Restim->SurfaceStain FixPerm Fix & Permeabilize Cells SurfaceStain->FixPerm IntraStain Stain for Intracellular Cytokines (IFN-γ, TNF-α, IL-2) FixPerm->IntraStain FCM Acquire on Flow Cytometer IntraStain->FCM

Caption: Experimental workflow for BDC2.5 T-cell stimulation and analysis.

Simplified BDC2.5 TCR Signaling Pathway

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Downstream Pathways cluster_3 Cellular Response APC APC (I-Ag7 + 1040-31 Peptide) TCR BDC2.5 TCR APC->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 CD80/CD86 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg PLCγ1 LAT->PLCg DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 NFkB NF-κB Akt->NFkB mTOR mTOR Akt->mTOR Activation Activation NFkB->Activation NFAT->Activation AP1->Activation mTOR->Activation Cytokines Cytokine Production Activation->Cytokines Proliferation Proliferation Activation->Proliferation

Caption: Key signaling events in BDC2.5 T-cell activation.

References

Application Notes and Protocols for Treg Induction Using BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-31, also known as p31, is a synthetic peptide that acts as a strong agonist for the BDC2.5 T cell receptor (TCR).[1] This TCR is characteristic of a diabetogenic CD4+ T cell clone that recognizes an autoantigen in the pancreatic islets, specifically a hybrid insulin (B600854) peptide.[2] In the context of Type 1 Diabetes (T1D) research, BDC2.5 mimotope 1040-31 is utilized to study mechanisms of autoimmune disease and to develop antigen-specific immunotherapies.[3] A key application of this mimotope is the induction of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[2][4] These application notes provide detailed protocols for the use of BDC2.5 mimotope 1040-31 TFA for the in vitro and in vivo induction of Tregs.

Product Information

PropertyDescription
Product Name This compound
Amino Acid Sequence Tyr-Ile-His-Pro-Phe-Val-Tyr-Ile-Phe-Pro (YIHPFVYIFP)[5]
Molecular Weight Approximately 1283.3 Da (as TFA salt)[5]
Formulation Lyophilized powder (Trifluoroacetate salt)
Solubility Soluble in water or DMSO. For difficult to dissolve peptides, a small amount of dilute ammonium (B1175870) hydroxide (B78521) (≤1%) can be added to adjust the pH to neutral.[5]
Storage Store lyophilized peptide at -20°C or -80°C, protected from light and moisture. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Short-term storage (1-2 weeks) of the dissolved peptide can be at 4°C.[5]

Mechanism of Action

BDC2.5 mimotope 1040-31 is presented by antigen-presenting cells (APCs), such as dendritic cells (DCs), on Major Histocompatibility Complex (MHC) class II molecules.[6][7] This peptide-MHC II complex is recognized by the TCR of BDC2.5 CD4+ T cells. Depending on the context of the immune synapse, including the presence of co-stimulatory and co-inhibitory molecules and the cytokine milieu, this interaction can lead to the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[3][8] These induced Tregs can then suppress the activity of effector T cells, thereby promoting immune tolerance.

cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naive CD4+ T Cell cluster_Signaling Intracellular Signaling MHC_II MHC Class II BDC2_5_mimotope BDC2.5 Mimotope 1040-31 TCR BDC2.5 TCR TCR->MHC_II Recognition Downstream_Signaling Downstream Signaling (e.g., p38 MAPK pathway modulation in APCs) TCR->Downstream_Signaling Signal 1 CD4 CD4 Treg_Differentiation Treg Differentiation (Foxp3 expression) Downstream_Signaling->Treg_Differentiation Signal 2 Downstream_Signaling->Treg_Differentiation Cytokines Cytokine Milieu (e.g., TGF-β, IL-2) Cytokines->Treg_Differentiation

Caption: TCR engagement with the mimotope-MHCII complex on an APC, in the presence of specific cytokines, initiates signaling for Treg differentiation.

Experimental Protocols

In Vitro Treg Induction from Naive CD4+ T Cells

This protocol describes the induction of Tregs from naive CD4+ T cells isolated from BDC2.5 TCR transgenic mice.

Materials:

  • This compound

  • Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice

  • CD4+ CD62L+ Naive T Cell Isolation Kit

  • T-cell depleted, irradiated splenocytes from non-transgenic NOD mice (as APCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

  • Recombinant human TGF-β1

  • Recombinant mouse IL-2

  • Anti-CD3 and Anti-CD28 antibodies (for control)

  • Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3

Procedure:

  • Isolation of Naive CD4+ T Cells:

    • Prepare a single-cell suspension from the spleen and lymph nodes of BDC2.5 TCR transgenic mice.

    • Isolate naive CD4+ T cells (CD4+CD62L+) using a magnetic-activated cell sorting (MACS) isolation kit according to the manufacturer's instructions.

  • Preparation of APCs:

    • Prepare a single-cell suspension from the spleens of non-transgenic NOD mice.

    • Deplete T cells using an appropriate MACS kit.

    • Irradiate the T-cell depleted splenocytes (3000 rads) to prevent their proliferation.

  • Co-culture for Treg Induction:

    • Plate the irradiated APCs at a density of 5 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add BDC2.5 mimotope 1040-31 to the wells at a final concentration of 0.5 µg/mL and incubate for 2 hours at 37°C to allow for peptide pulsing.[9]

    • Add 1 x 10^5 purified naive BDC2.5 CD4+ T cells to each well.

    • Add recombinant human TGF-β1 (2 ng/mL) and recombinant mouse IL-2 (100 U/mL) to the culture medium.

    • Culture for 3-5 days at 37°C and 5% CO2.

  • Analysis of Treg Induction:

    • After the culture period, harvest the cells and stain for surface markers (CD4, CD25) followed by intracellular staining for Foxp3 using a Foxp3 staining buffer set.

    • Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

Start Start Isolate_Naive_T_Cells Isolate Naive CD4+ T Cells (BDC2.5 mice) Start->Isolate_Naive_T_Cells Prepare_APCs Prepare Irradiated APCs (NOD mice) Start->Prepare_APCs Co_culture Co-culture T Cells and APCs with TGF-β and IL-2 Isolate_Naive_T_Cells->Co_culture Pulse_APCs Pulse APCs with BDC2.5 Mimotope (0.5 µg/mL) Prepare_APCs->Pulse_APCs Pulse_APCs->Co_culture Incubate Incubate for 3-5 days Co_culture->Incubate Stain_Cells Stain for CD4, CD25, Foxp3 Incubate->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

Caption: Experimental workflow for the in vitro induction of regulatory T cells.

In Vitro Treg Suppression Assay

This assay determines the suppressive function of the in vitro-generated Tregs.

Materials:

  • In vitro-generated CD4+CD25+ Tregs

  • Naive CD4+ T cells (responder T cells, Tresp) from BDC2.5 mice, labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)

  • T-cell depleted, irradiated splenocytes (APCs) from non-transgenic NOD mice

  • This compound

  • Complete RPMI-1640 medium

Procedure:

  • Preparation of Cells:

    • Isolate and purify the in vitro-generated CD4+CD25+ Tregs.

    • Isolate naive CD4+ T cells from BDC2.5 mice and label them with CFSE according to the manufacturer's protocol. These are the responder T cells (Tresp).

    • Prepare irradiated, T-cell depleted splenocytes as APCs.

  • Suppression Assay Co-culture:

    • In a 96-well round-bottom plate, add 5 x 10^4 CFSE-labeled Tresp cells and 2 x 10^5 APCs to each well.

    • Add the in vitro-generated Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8).

    • Include control wells with Tresp and APCs but no Tregs.

    • Stimulate the cultures with BDC2.5 mimotope 1040-31 (0.5 µg/mL).

    • Culture for 3-4 days at 37°C and 5% CO2.

  • Analysis of Suppression:

    • Harvest the cells and analyze the proliferation of the CFSE-labeled Tresp cells by flow cytometry.

    • Suppression is indicated by a decrease in the dilution of the CFSE dye in the presence of Tregs compared to the control cultures.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using BDC2.5 mimotope for Treg induction.

ParameterExperimental SystemTreatmentResultReference
Treg Frequency Adoptive transfer of BDC2.5 CD4+ T cells into NOD miceDNA vaccine encoding BDC2.5 mimotopeIncrease in Foxp3+ cells from ~1% to 4-6% in draining lymph nodes.[8]
T Cell Proliferation In vitro culture of BDC2.5 CD4+ T cells with peptide-pulsed DCsBDC2.5 mimotope 1040-31 (0.5 µg/mL)Stimulation of T cell proliferation.[9]
Cytokine Production In vitro culture of BDC2.5 CD4+ T cells with peptide-pulsed DCsBDC2.5 mimotope 1040-31 (0.5 µg/mL)Increased IFNγ production (in the absence of Treg-polarizing conditions).[9]
Diabetes Prevention Adoptive transfer of diabetogenic splenocytes into NOD.SCID miceCo-transfer of splenocytes from mice treated with BDC2.5mim/calcitriol liposomesSignificant delay in diabetes onset.[7]

In Vivo Treg Induction in NOD Mice

This protocol outlines a general approach for inducing Tregs in vivo using BDC2.5 mimotope 1040-31. The peptide can be administered through various routes, including as a soluble peptide, as part of a DNA vaccine, or encapsulated in nanoparticles.[3][7][8]

Materials:

  • This compound

  • Sterile, endotoxin-free PBS

  • NOD mice (pre-diabetic)

  • Flow cytometry antibodies for Treg analysis

Procedure:

  • Peptide Preparation:

    • Reconstitute the lyophilized BDC2.5 mimotope 1040-31 in sterile, endotoxin-free PBS to the desired stock concentration.

    • Further dilute to the final injection concentration. A typical dose might range from 10-100 µg per mouse, but this should be optimized.

  • Administration:

    • Administer the peptide solution to pre-diabetic NOD mice. The route of administration can be subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.). The choice of route can influence the immune response.[3][7]

    • A typical treatment schedule might involve injections once or twice a week for several weeks.

  • Monitoring and Analysis:

    • Monitor the mice for the onset of diabetes by measuring blood glucose levels weekly.

    • At the end of the treatment period, or at specified time points, sacrifice a cohort of mice.

    • Isolate splenocytes and lymphocytes from pancreatic draining lymph nodes.

    • Analyze the frequency of CD4+Foxp3+ Tregs by flow cytometry.

    • The function of the in vivo-generated Tregs can be assessed by isolating them and performing an in vitro suppression assay as described above.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Treg induction in vitro Suboptimal peptide concentrationTitrate the concentration of BDC2.5 mimotope (e.g., 0.1, 0.5, 1, 5 µg/mL).
Inadequate APC functionUse freshly isolated, healthy APCs. Ensure proper irradiation.
Incorrect cytokine concentrationsTitrate TGF-β1 and IL-2 concentrations.
High background proliferation in suppression assay Responder T cells are overstimulatedReduce the concentration of the stimulating peptide or anti-CD3/CD28 beads.
Tregs are not sufficiently suppressiveOptimize the in vitro Treg induction protocol. Ensure high purity of isolated Tregs.
Variability in in vivo results Inconsistent peptide administrationEnsure accurate and consistent dosing and injection technique.
Age and health of miceUse age-matched mice and monitor their health status throughout the experiment.

Conclusion

This compound is a valuable tool for the induction of antigen-specific regulatory T cells, particularly in the context of T1D research. The protocols provided herein offer a framework for utilizing this peptide for both in vitro and in vivo studies. Successful application will depend on careful optimization of experimental conditions and appropriate controls. These studies can provide significant insights into the mechanisms of immune tolerance and aid in the development of novel therapies for autoimmune diseases.

References

Application Notes and Protocols for Inducing Type 1 Diabetes in NOD Mice using BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely utilized model in Type 1 Diabetes (T1D) research. These mice harbor CD4+ T cells that recognize an autoantigen in pancreatic beta cells, leading to autoimmune-mediated destruction of insulin-producing cells and subsequent diabetes. The BDC2.5 mimotope 1040-31, also known as p31, is a synthetic peptide that acts as a strong agonist for the BDC2.5 TCR. The trifluoroacetate (B77799) (TFA) salt form of this peptide is commonly used in experimental settings.

These application notes provide detailed protocols for utilizing BDC2.5 mimotope 1040-31 TFA to induce diabetes in non-obese diabetic (NOD) and related immunodeficient mouse strains (e.g., NOD/SCID or NOD.Rag1-/-). The primary and most reliable method involves the ex vivo stimulation of BDC2.5 T cells with the mimotope, followed by their adoptive transfer into recipient mice. This procedure rapidly and consistently induces diabetes, providing a robust model for studying T1D pathogenesis and for evaluating potential therapeutic interventions.

Data Presentation

Table 1: Key Parameters for Adoptive Transfer of BDC2.5 T Cells to Induce Diabetes
ParameterDescriptionValue/RangeCitation
Donor Mice BDC2.5 TCR Transgenic NOD Mice6 weeks of age, pre-diabetic[1]
Recipient Mice NOD/SCID or NOD.Rag1-/-< 12 weeks of age[1]
BDC2.5 T Cell Isolation Naïve CD4+ T cells (CD4+Vβ4+CD62L+)FACS or magnetic bead separation[1][2]
Mimotope for Stimulation BDC2.5 mimotope 1040-31 (p31)10 µg/mL[2][3]
Number of Cells for Transfer Naïve BDC2.5+ T cells5 x 10^5 cells/mouse[2]
In vitro pre-activated BDC2.5+ T cells5 x 10^5 to 6 x 10^6 cells/mouse[3]
Route of Administration Intravenous (i.v.) injectionTail vein[1][4]
Time to Diabetes Onset With naïve T cells~13 days[2]
With activated T cells5-7 days[2]
Diabetes Monitoring Blood or urine glucoseDaily, starting 5 days post-transfer[1][4]
Diabetes Confirmation Blood glucose levelsTwo consecutive readings >250 mg/dL[1][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: The lyophilized this compound peptide should be reconstituted to create a stock solution. It is soluble in water or DMSO. For a 1-5 mg/mL initial concentration, dissolve the peptide in sterile, endotoxin-free water or DMSO. If solubility is an issue, a small amount of dilute ammonium (B1175870) hydroxide (B78521) (≤1%) can be added to adjust the pH to neutral.[7]

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[7] Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (1-2 weeks), the solution can be kept at 4°C.[7]

Protocol 2: Induction of Diabetes via Adoptive Transfer of Mimotope-Stimulated BDC2.5 T Cells

This is the most common and effective method for inducing diabetes using the BDC2.5 system.

Materials:

  • BDC2.5 TCR transgenic NOD mice (6 weeks old, female)[1]

  • NOD/SCID or NOD.Rag1-/- recipient mice (<12 weeks old)[1]

  • This compound stock solution

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for FACS (e.g., anti-CD4, anti-TCR Vβ4, anti-CD62L)

  • Sterile PBS

Procedure:

  • Isolation of BDC2.5 T Cells:

    • Euthanize a 6-week-old, pre-diabetic BDC2.5 donor mouse.

    • Aseptically harvest the spleen and lymph nodes.

    • Prepare a single-cell suspension by mechanical disruption.

    • Isolate naïve CD4+ T cells (CD4+TCR Vβ4+CD62L+) using fluorescence-activated cell sorting (FACS).[1][2]

  • Ex Vivo Stimulation of BDC2.5 T Cells:

    • Culture the purified naïve BDC2.5 T cells in complete RPMI-1640 medium.

    • Add the this compound to a final concentration of 10 µg/mL.[2][3]

    • Incubate for 24-72 hours to allow for T cell activation and proliferation.

  • Adoptive Transfer:

    • Harvest the activated BDC2.5 T cells from culture and wash with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^5 to 1 x 10^7 cells/mL.

    • Inject 100-200 µL of the cell suspension (containing 5 x 10^5 to 2 x 10^6 cells) intravenously into the tail vein of each recipient NOD/SCID mouse.[1][4]

Protocol 3: Monitoring of Diabetes Development
  • Blood Glucose Monitoring:

    • Beginning 5 days after the adoptive transfer, monitor blood glucose levels daily.[1]

    • Collect a small drop of blood from the tail vein.

    • Use a standard glucometer to measure blood glucose concentration.

    • Mice are considered diabetic after two consecutive readings of >250 mg/dL.[1][5][6]

  • Urine Glucose Monitoring:

    • As a less invasive alternative, urine glucose can be monitored daily using reagent strips.[4]

    • A positive reading for two consecutive days is indicative of diabetes.[4]

Protocol 4: Histological Assessment of Insulitis

Materials:

  • Pancreas from experimental mice

  • 4% Paraformaldehyde (PFA) or Bouin's fixative

  • Ethanol (B145695) series (for dehydration)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Tissue Preparation:

    • At the experimental endpoint, euthanize the mouse and carefully dissect the pancreas.

    • Fix the pancreas in 4% PFA or Bouin's solution overnight.

    • Dehydrate the tissue through a graded series of ethanol solutions.

    • Clear the tissue with xylene and embed in paraffin wax.

  • Sectioning and Staining:

    • Cut 5 µm sections of the paraffin-embedded pancreas using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrates in the islets of Langerhans.

  • Insulitis Scoring:

    • Examine the stained sections under a microscope.

    • Score the degree of insulitis for each islet based on the extent of lymphocytic infiltration. A common scoring system is as follows:[8][9]

      • Score 0: No infiltration.

      • Score 1: Peri-insulitis (lymphocytes surrounding the islet).

      • Score 2: Infiltration of <50% of the islet area.

      • Score 3: Infiltration of >50% of the islet area.

      • Score 4: Complete destruction of the islet.

Visualizations

Signaling Pathway

BDC25_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 CD4+ T Cell MHC I-Ag7 (MHC-II) Mimotope BDC2.5 Mimotope 1040-31 Mimotope->MHC Binding MHC_Mimotope MHC-Mimotope Complex TCR BDC2.5 TCR MHC_Mimotope->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT_AP1_NFkB->Gene_Expression Proliferation Proliferation & Differentiation Gene_Expression->Proliferation

Caption: BDC2.5 T-Cell Activation Pathway.

Experimental Workflow

Adoptive_Transfer_Workflow Donor BDC2.5 Transgenic NOD Mouse (6 weeks) Harvest Harvest Spleen & Lymph Nodes Donor->Harvest Isolate Isolate Naïve CD4+ BDC2.5 T Cells (FACS) Harvest->Isolate Stimulate Ex vivo Stimulation with BDC2.5 Mimotope 1040-31 Isolate->Stimulate Transfer Adoptive Transfer (i.v.) Stimulate->Transfer Recipient NOD/SCID Recipient Mouse (<12 weeks) Recipient->Transfer Monitor Monitor Blood/Urine Glucose Daily Transfer->Monitor Diabetic Diabetes Onset (BG > 250 mg/dL) Monitor->Diabetic Analysis Histological Analysis (Insulitis Scoring) Diabetic->Analysis

Caption: Adoptive Transfer Workflow for Diabetes Induction.

References

Protocol for Dissolution and Storage of BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-31 is a synthetic peptide that acts as a strong agonist for the diabetogenic T cell clone BDC2.5.[1][2][3][4][5] This mimotope, also known as p31, is specific for BDC2.5 TCR Tg+ (transgenic) T cells and is a valuable tool in type 1 diabetes research, particularly for studying autoimmune responses.[1][2][6] The peptide is typically supplied as a lyophilized powder with Trifluoroacetic acid (TFA) as a counterion from the purification process.[1] While the TFA salt generally enhances solubility, proper handling, dissolution, and storage are critical for maintaining the peptide's integrity and ensuring experimental reproducibility.[1]

This document provides a detailed protocol for the dissolution and storage of BDC2.5 mimotope 1040-31 TFA, along with relevant technical data and a workflow for its preparation and use in cell-based assays.

Product Information and Specifications

A summary of the key specifications for BDC2.5 mimotope 1040-31 is provided in the table below.

PropertyValueReference
Sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[1]
Molecular Formula C₆₃H₉₇N₁₇O₁₄S[1]
Molecular Weight 1348.61 g/mol [1][3]
Purity (by HPLC) Typically >95%[1]
Form Lyophilized Powder[1]
Counterion Trifluoroacetic Acid (TFA)[1]

Experimental Protocols

I. Reagent and Equipment Preparation
  • This compound: Lyophilized powder.

  • Solvents:

    • Sterile, nuclease-free water.

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous.[7]

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment:

    • Laminar flow hood.

    • Vortex mixer.

    • Centrifuge.

    • Sterile, low-protein binding microcentrifuge tubes.

    • Calibrated pipettes and sterile, filtered pipette tips.

II. Dissolution Protocol

The choice of solvent depends on the experimental application. For most cell-based assays, dissolving in a buffer that is compatible with the cells is recommended.

A. Reconstitution in Aqueous Buffers (e.g., PBS)

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile pipette, add the desired volume of sterile PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Mixing: Gently vortex the vial to dissolve the peptide. If immediate dissolution does not occur, sonication may be used to enhance solubility.[8]

  • Final Dilution: Further dilute the stock solution to the final working concentration using the appropriate cell culture medium or assay buffer.

B. Reconstitution in DMSO (for higher concentration stock solutions)

  • Equilibration and Centrifugation: Follow steps 1 and 2 from the aqueous buffer protocol.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).[7]

  • Mixing: Gently vortex until the peptide is fully dissolved.

  • Aqueous Dilution: For cell-based assays, further dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium to the final working concentration. Note: Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid cytotoxicity.

III. Storage Protocol

Proper storage is crucial to prevent degradation of the peptide.

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or -80°CLong-termStore in a desiccator, protected from light.[6][8]
Stock Solution in Aqueous Buffer -20°C or -80°CShort-term (weeks)Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -20°C or -80°CUp to 1 month at -20°C; up to 6 months at -80°C[9]Aliquot to avoid repeated freeze-thaw cycles.

Important Considerations:

  • TFA in Cell Culture: For most standard in vitro assays, the residual TFA levels from the peptide solution do not cause interference.[1] However, for highly sensitive cellular studies, the presence of TFA should be considered.

  • TFA Removal: If TFA is a concern for your experiments, it can be exchanged for a more biologically compatible counterion like hydrochloride or acetate (B1210297) through procedures such as HPLC or ion-exchange chromatography.[10][11][12]

  • Peptide Stability: Peptides containing methionine, such as BDC2.5 mimotope 1040-31, are susceptible to oxidation. To minimize this, consider using degassed solvents and storing aliquots under an inert gas (e.g., argon or nitrogen).

Diagrams

Experimental Workflow

G Experimental Workflow for this compound cluster_prep Preparation cluster_storage Storage cluster_application Application P1 Equilibrate Lyophilized Peptide to Room Temperature P2 Centrifuge Vial P1->P2 P3 Reconstitute in Appropriate Solvent (e.g., PBS or DMSO) P2->P3 P4 Vortex/Sonicate to Dissolve P3->P4 S1 Aliquot Stock Solution P4->S1 For Storage A1 Thaw Aliquot P4->A1 For Immediate Use S2 Store at -20°C or -80°C S1->S2 A2 Dilute to Working Concentration in Assay Buffer A1->A2 A3 Perform Cell-Based Assay (e.g., T-cell stimulation) A2->A3

Caption: Workflow for preparing and using this compound.

Signaling Pathway Context

G Simplified BDC2.5 T-Cell Activation Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell BDC2.5 T-Cell MHCII MHC Class II TCR BDC2.5 TCR MHCII->TCR Recognition CD4 CD4 MHCII->CD4 Co-receptor Binding Activation T-Cell Activation (e.g., Cytokine Production, Proliferation) TCR->Activation CD4->Activation Mimotope BDC2.5 Mimotope 1040-31 Mimotope->MHCII Binding

Caption: BDC2.5 mimotope presentation and subsequent T-cell activation.

References

Application Notes and Protocols: BDC2.5 Mimotope 1040-31 TFA in Co-culture with Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BDC2.5 mimotope 1040-31 TFA in co-culture with dendritic cells (DCs) to stimulate diabetogenic BDC2.5 T cells. This model is critical for studying the mechanisms of T cell activation in the context of autoimmune diabetes and for the development of potential immunotherapies.

Introduction

The BDC2.5 T cell receptor (TCR) transgenic mouse is a widely used model for studying Type 1 Diabetes (T1D), an autoimmune disease characterized by the T cell-mediated destruction of insulin-producing beta cells in the pancreas. The BDC2.5 TCR recognizes an unknown autoantigen in the pancreatic islets. BDC2.5 mimotope 1040-31 is a synthetic peptide that acts as a strong agonist for the BDC2.5 TCR, effectively stimulating BDC2.5 T cells.[1][2][3][4][5] When presented by antigen-presenting cells (APCs) like dendritic cells, this mimotope can induce robust T cell proliferation and cytokine production, mimicking the auto-aggressive T cell response observed in T1D.

This compound Specifications:

PropertyDescription
Sequence (Single Letter) YVRPLWVRME[2][4]
Sequence (Three Letter) H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[2]
Molecular Weight ~1348.61 Da[2]
Form Lyophilized powder (TFA salt)[2]
Purity (HPLC) Typically ≥95%[1][2]
Description A strongly agonistic peptide for the diabetogenic T cell clone BDC2.5.[1][2][3][4][5]
Storage Store at -20°C.[3]

Data Presentation

The following tables summarize the observed effects of this compound on BDC2.5 T cells when co-cultured with dendritic cells. The data is compiled from multiple studies and represents typical outcomes.

Table 1: BDC2.5 T Cell Proliferation in Response to Mimotope-Pulsed Dendritic Cells

TreatmentT Cell SourceAntigen Presenting Cells (APCs)Mimotope ConcentrationObserved ProliferationReference
Control (No Mimotope) BDC2.5 CD4+ T cellsIrradiated NOD Splenocytes0Baseline[6]
BDC2.5 Mimotope 1040-31 BDC2.5 CD4+ T cellsIrradiated NOD SplenocytesNot specifiedEnhanced proliferation (Stimulation Index > 1)[6]
BDC2.5 Mimotope BDC2.5 CD4+ T cellsMitomycin-C-treated CD11c+ DCs0.1 - 10 µg/mLDose-dependent increase in proliferation[7]

Table 2: Cytokine Production by BDC2.5 T Cells Stimulated with Mimotope-Pulsed Dendritic Cells

CytokineTreatment GroupStimulusObservationReference
IFN-γ BDC2.5 T cells from B cell-depleted miceBDC2.5 mimotope (10 ng/mL)Increased percentage of IFN-γ+ CD4+ T cells[6]
TNF-α BDC2.5 T cells from B cell-depleted miceBDC2.5 mimotope (10 ng/mL)Increased percentage of TNF-α+ CD4+ T cells[6]
IL-17 BDC2.5 T cells from B cell-depleted miceBDC2.5 mimotope (10 ng/mL)Increased percentage of IL-17+ CD4+ T cells[6]
IFN-γ BDC2.5 CD4+ T cellsBDC2.5 mimotope-pulsed DCsIncreased secretion[7]
TNF-α BDC2.5 CD4+ T cellsBDC2.5 mimotope-pulsed DCsIncreased secretion[7]

Table 3: Dendritic Cell Maturation Markers

While direct studies on the effect of this compound on DC maturation are not extensively detailed, the process of antigen presentation to T cells inherently involves DC maturation.

MarkerGeneral Role in T Cell ActivationExpected Change Upon Antigen Presentation
MHC Class II Presents antigenic peptides to CD4+ T cells.Upregulation of surface expression.
CD80/CD86 Co-stimulatory molecules that bind to CD28 on T cells, providing the second signal for T cell activation.Upregulation of surface expression.[8]
CD40 Interacts with CD40L on T cells, leading to DC licensing and enhanced T cell activation.Upregulation of surface expression.[8]

Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes a general method for generating murine BMDCs.

Materials:

  • Bone marrow cells from mice (e.g., NOD mice)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; 20 ng/mL)

  • Recombinant murine Interleukin-4 (IL-4; 10 ng/mL)

  • 6-well tissue culture plates

Procedure:

  • Harvest bone marrow from the femurs and tibias of mice.

  • Prepare a single-cell suspension by flushing the bones with complete RPMI medium.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells and resuspend them in complete RPMI medium.

  • Culture the cells at 2 x 10^6 cells/mL in 6-well plates with complete RPMI medium supplemented with GM-CSF and IL-4.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, gently remove half of the medium and replace it with fresh complete RPMI medium containing GM-CSF and IL-4.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

  • Assess DC purity and phenotype by flow cytometry using markers such as CD11c, MHC class II, CD80, and CD86.

Protocol 2: Co-culture of this compound-Pulsed Dendritic Cells with BDC2.5 T Cells

This protocol outlines the steps for pulsing DCs with the mimotope and co-culturing them with BDC2.5 T cells to assess T cell activation.

Materials:

  • Mature BMDCs (from Protocol 1)

  • This compound

  • CD4+ T cells isolated from the spleen and lymph nodes of BDC2.5 TCR transgenic mice (using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS))

  • Complete RPMI 1640 medium

  • 96-well round-bottom tissue culture plates

  • Lipopolysaccharide (LPS) (optional, for DC maturation)

Procedure:

  • Pulsing Dendritic Cells:

    • Resuspend mature BMDCs at 1 x 10^6 cells/mL in complete RPMI medium.

    • Add this compound to the DC suspension at a final concentration ranging from 0.1 to 10 µg/mL.

    • Optionally, add LPS (100 ng/mL) to induce full DC maturation.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • Wash the pulsed DCs twice with complete RPMI medium to remove excess peptide.

  • Co-culture:

    • Plate the washed, mimotope-pulsed DCs in a 96-well round-bottom plate at 5 x 10^4 cells/well.

    • Isolate CD4+ T cells from BDC2.5 transgenic mice. For proliferation assays, label the T cells with a proliferation tracking dye like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

    • Add the BDC2.5 CD4+ T cells to the wells containing the pulsed DCs at a DC:T cell ratio of 1:2 to 1:10 (e.g., 1 x 10^5 to 5 x 10^5 T cells/well).

    • Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of T Cell Activation:

    • Proliferation: Harvest the cells and analyze T cell proliferation by flow cytometry based on the dilution of the proliferation tracking dye. Alternatively, a [3H]-thymidine incorporation assay can be performed.

    • Cytokine Production: Collect the culture supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2, IL-17, IL-10) using ELISA or a multiplex cytokine bead array. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture, then stain for surface markers and intracellular cytokines for flow cytometric analysis.

    • Activation Markers: Stain the cells for T cell activation markers such as CD69 and CD25 and analyze by flow cytometry.

Mandatory Visualizations

Experimental_Workflow cluster_DC_Generation Dendritic Cell Generation cluster_T_Cell_Isolation T Cell Isolation cluster_CoCulture Co-culture and Analysis BM Bone Marrow Cells (from NOD mice) Culture Culture with GM-CSF + IL-4 BM->Culture Day 0 iDC Immature DCs Culture->iDC Day 6-7 Pulsing Pulse DCs with This compound iDC->Pulsing Spleen Spleen & Lymph Nodes (from BDC2.5 mice) Isolation CD4+ T Cell Isolation (MACS/FACS) Spleen->Isolation T_cells BDC2.5 CD4+ T Cells Isolation->T_cells CoCulture Co-culture Pulsed DCs + T Cells T_cells->CoCulture Pulsing->CoCulture Analysis Analysis (Proliferation, Cytokines, Activation Markers) CoCulture->Analysis 3-5 Days Signaling_Pathway cluster_DC Dendritic Cell (APC) cluster_TCell BDC2.5 CD4+ T Cell MHC MHC class II TCR BDC2.5 TCR MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation TCR->Activation CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines Effector Effector Function Activation->Effector Mimotope BDC2.5 Mimotope 1040-31 Mimotope->MHC Processed & Presented

References

Application Notes and Protocols for CFSE Labeling of BDC2.5 T-cells with 1040-31 TFA Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent cell-staining dye that is widely used to monitor cell proliferation.[1] Upon entering a cell, the acetate (B1210297) groups of CFSE are cleaved by intracellular esterases, rendering the molecule highly fluorescent and membrane-impermeant. The succinimidyl ester group of CFSE covalently binds to intracellular proteins, resulting in stable, long-term labeling. With each cell division, the CFSE fluorescence is equally distributed between the two daughter cells, leading to a halving of the fluorescence intensity. This allows for the quantitative analysis of cell proliferation by flow cytometry, where distinct peaks of decreasing fluorescence intensity represent successive generations of divided cells.[2][3]

BDC2.5 T-cells are a well-characterized clone of diabetogenic CD4+ T-cells derived from non-obese diabetic (NOD) mice.[4] These T-cells recognize an unknown autoantigen in pancreatic β-cells, and their activation is a critical event in the pathogenesis of autoimmune diabetes. The 1040-31 peptide (TFA salt), a known mimotope, is a potent stimulator of BDC2.5 T-cells and is frequently used to study their activation and proliferation both in vitro and in vivo.[5][6]

These application notes provide a detailed protocol for the CFSE labeling of BDC2.5 T-cells and their subsequent stimulation with the 1040-31 TFA peptide to assess proliferation.

Data Presentation

Table 1: Representative Data for BDC2.5 T-cell Proliferation

The following table summarizes expected quantitative data from a typical CFSE proliferation assay of BDC2.5 T-cells stimulated with 1040-31 TFA peptide for 72 hours. Data is presented as the percentage of cells in each generation, as determined by flow cytometric analysis of CFSE dilution.

Treatment GroupGeneration 0 (%)Generation 1 (%)Generation 2 (%)Generation 3 (%)Generation 4+ (%)Proliferation Index
Unstimulated BDC2.595 ± 33 ± 11 ± 0.5<1<11.05
BDC2.5 + 1 µg/mL 1040-31 TFA10 ± 415 ± 525 ± 730 ± 820 ± 63.50
BDC2.5 + 10 µg/mL 1040-31 TFA5 ± 210 ± 320 ± 635 ± 930 ± 84.25

Note: Values are representative and may vary depending on experimental conditions such as cell purity, viability, and specific activity of the peptide.

Experimental Protocols

Protocol 1: Isolation and Purification of BDC2.5 T-cells

This protocol describes the isolation of BDC2.5 T-cells from the spleen and lymph nodes of BDC2.5 TCR transgenic mice.

Materials:

  • BDC2.5 TCR transgenic mice

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • 70 µm cell strainer

  • Red blood cell lysis buffer (e.g., ACK lysis buffer)

  • CD4+ T-cell isolation kit (magnetic bead-based)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Euthanize BDC2.5 transgenic mice and aseptically harvest spleens and lymph nodes (pancreatic, inguinal, axillary, and brachial).

  • Prepare a single-cell suspension by mechanically dissociating the tissues through a 70 µm cell strainer using the plunger of a syringe.

  • Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • If necessary, lyse red blood cells by resuspending the pellet in red blood cell lysis buffer for 3-5 minutes at room temperature. Quench the lysis by adding an excess of complete RPMI and centrifuge again.

  • Isolate CD4+ T-cells using a magnetic bead-based negative selection kit according to the manufacturer's instructions. This will enrich for the BDC2.5 T-cell population.

  • Count the purified BDC2.5 T-cells and assess viability using a hemocytometer and trypan blue exclusion. The purity of the isolated CD4+ T-cells can be confirmed by flow cytometry staining for CD4 and the BDC2.5 TCR (Vβ4).

Protocol 2: CFSE Labeling of BDC2.5 T-cells

This protocol details the procedure for labeling the purified BDC2.5 T-cells with CFSE.

Materials:

  • Purified BDC2.5 T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester), stock solution in DMSO (e.g., 5 mM)

  • PBS

  • Fetal Bovine Serum (FBS)

  • Complete RPMI medium

Procedure:

  • Wash the purified BDC2.5 T-cells once with PBS.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed (37°C) PBS.[7]

  • Prepare a working solution of CFSE in PBS. A final concentration of 1-5 µM is generally recommended.[7][8] To achieve a final concentration of 2.5 µM, dilute the 5 mM stock solution 1:2000 in PBS.

  • Add the CFSE working solution to the cell suspension while gently vortexing to ensure uniform labeling.

  • Incubate the cells for 10-15 minutes at 37°C, protected from light.[8][9]

  • To quench the labeling reaction, add 5 volumes of ice-cold complete RPMI medium (containing FBS). The serum proteins will bind to any unbound CFSE.[9]

  • Incubate for 5 minutes on ice.

  • Wash the labeled cells three times with complete RPMI medium to remove any residual unbound CFSE. Centrifuge at 300 x g for 5 minutes for each wash.

  • Resuspend the final cell pellet in complete RPMI medium and perform a cell count and viability assessment.

Protocol 3: In Vitro Stimulation of CFSE-labeled BDC2.5 T-cells

This protocol describes the stimulation of CFSE-labeled BDC2.5 T-cells with the 1040-31 TFA peptide in the presence of antigen-presenting cells (APCs).

Materials:

  • CFSE-labeled BDC2.5 T-cells

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a non-diabetic NOD mouse

  • 1040-31 TFA peptide, stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • Complete RPMI medium

  • 96-well round-bottom culture plate

Procedure:

  • Prepare APCs by irradiating splenocytes from a non-diabetic NOD mouse (e.g., 3000 rads) to prevent their proliferation.

  • In a 96-well round-bottom plate, seed 2 x 10^5 irradiated APCs per well.

  • Add 1 x 10^5 CFSE-labeled BDC2.5 T-cells to each well.

  • Prepare serial dilutions of the 1040-31 TFA peptide in complete RPMI to achieve final concentrations ranging from 0.1 to 10 µg/mL.

  • Add the peptide dilutions to the appropriate wells. Include a "no peptide" control (unstimulated).

  • Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, harvest the cells for flow cytometry analysis.

Protocol 4: Flow Cytometry Analysis of BDC2.5 T-cell Proliferation

This protocol outlines the analysis of CFSE dilution by flow cytometry.

Materials:

  • Harvested cells from the in vitro stimulation assay

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-Vβ4)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Transfer the cells from each well of the 96-well plate to FACS tubes.

  • Pellet the cells by centrifugation and wash once with FACS buffer.

  • Stain for cell surface markers by incubating with fluorochrome-conjugated antibodies against CD4 and Vβ4 for 30 minutes on ice, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye such as PI just before analysis.

  • Acquire the samples on a flow cytometer. CFSE is typically detected in the FITC channel.

  • Analyze the data using appropriate software. Gate on live, single cells, then on the CD4+ Vβ4+ population to specifically analyze the BDC2.5 T-cells.

  • Generate a histogram of CFSE fluorescence for the BDC2.5 T-cell population. The peaks of decreasing fluorescence intensity represent subsequent generations of proliferating cells.

  • Quantify the percentage of cells in each generation and calculate the proliferation index.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 BDC2.5 T-cell Isolation cluster_1 CFSE Labeling cluster_2 In Vitro Stimulation cluster_3 Flow Cytometry Analysis Harvest Harvest Spleen & Lymph Nodes (BDC2.5 Transgenic Mouse) Suspension Prepare Single-Cell Suspension Harvest->Suspension Enrichment CD4+ T-cell Enrichment (Magnetic Beads) Suspension->Enrichment Resuspend_PBS Resuspend Cells in PBS Enrichment->Resuspend_PBS Add_CFSE Add CFSE (2.5 µM) Resuspend_PBS->Add_CFSE Incubate Incubate 10-15 min at 37°C Add_CFSE->Incubate Quench Quench with FBS-containing Medium Incubate->Quench Wash Wash Cells (3x) Quench->Wash Plate_APCs Plate Irradiated APCs Wash->Plate_APCs Add_Tcells Add CFSE-labeled BDC2.5 T-cells Plate_APCs->Add_Tcells Add_Peptide Add 1040-31 TFA Peptide (0.1-10 µg/mL) Add_Tcells->Add_Peptide Culture Co-culture for 3-5 Days Add_Peptide->Culture Harvest_Cells Harvest Cells Culture->Harvest_Cells Stain Surface Stain (CD4, Vβ4) & Viability Dye Harvest_Cells->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze CFSE Dilution Acquire->Analyze

Caption: Experimental workflow for CFSE labeling and stimulation of BDC2.5 T-cells.

Diagram 2: BDC2.5 T-cell Activation Signaling Pathway

G cluster_APC Antigen-Presenting Cell (APC) cluster_Tcell BDC2.5 T-cell MHCII MHC Class II MHC_Peptide MHCII-Peptide Complex MHCII->MHC_Peptide Presents Peptide 1040-31 TFA Peptide TCR BDC2.5 TCR MHC_Peptide->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Lck Lck TCR->Lck Recruits CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates NFAT NFAT PLCg->NFAT Activates Signaling Cascades AP1 AP-1 PLCg->AP1 Activates Signaling Cascades NFkB NF-κB PLCg->NFkB Activates Signaling Cascades Cytokines Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokines Induce Gene Transcription AP1->Cytokines Induce Gene Transcription NFkB->Cytokines Induce Gene Transcription Proliferation Proliferation Cytokines->Proliferation Drives

Caption: Simplified signaling pathway of BDC2.5 T-cell activation by 1040-31 TFA peptide.

References

Troubleshooting & Optimization

Optimizing BDC2.5 mimotope 1040-31 TFA working concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful application of BDC2.5 mimotope 1040-31 TFA in their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is BDC2.5 mimotope 1040-31 and what is its primary application?

BDC2.5 mimotope 1040-31 is a synthetic peptide that acts as a strong agonist for the BDC2.5 T-cell receptor (TCR).[1][2][3][4] It is primarily used in immunology research, particularly in studies of autoimmune diseases like type 1 diabetes, to stimulate diabetogenic T-cell clones.[1][2][3][4] This allows for the investigation of T-cell activation, proliferation, and cytokine release in response to a specific antigenic challenge.

Q2: What does "TFA" signify in the product name?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides.[5] As a result, synthetic peptides are often supplied as TFA salts. While TFA aids in providing a stable peptide product, residual TFA can be problematic in biological assays.[5]

Q3: Why is it crucial to consider the presence of TFA in my experiments?

Residual TFA can significantly impact experimental outcomes. It can be cytotoxic to cells in culture, even at low concentrations, potentially leading to altered cell growth, viability, or signaling.[6] Furthermore, TFA can interfere with biological assays by altering the secondary structure of the peptide or by affecting enzyme activity.[6] For sensitive cell-based assays, it is highly recommended to either use a TFA-free grade of the peptide or perform a TFA removal procedure.

Q4: How should I properly store and handle the lyophilized this compound?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C, protected from light.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation, as peptides can be hygroscopic. For short-term storage of a stock solution (1-2 weeks), it can be kept at 4°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[7]

Q5: What is the recommended solvent for reconstituting the this compound?

The recommended initial solvent is sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).[7] For peptides that are difficult to dissolve in aqueous solutions, a small amount of a suitable organic solvent like DMSO can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer.

Troubleshooting Guides

Issue 1: Suboptimal or No T-Cell Activation
Possible Cause Troubleshooting Step
Incorrect Peptide ConcentrationThe working concentration of the mimotope is critical. A concentration that is too low will not elicit a response, while a concentration that is too high may lead to T-cell anergy or apoptosis. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Peptide DegradationImproper storage or handling can lead to peptide degradation. Ensure the peptide has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
TFA InterferenceResidual TFA can be cytotoxic and interfere with T-cell activation. If you are not using a TFA-free peptide, consider performing a TFA removal protocol.
Suboptimal Cell HealthThe viability and health of your T-cells are paramount. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Incorrect Assay SetupReview your experimental protocol carefully. Ensure all reagents are correctly prepared and added in the proper sequence. Check incubation times and conditions.
Issue 2: Poor Peptide Solubility
Possible Cause Troubleshooting Step
Hydrophobic Nature of the PeptideThe BDC2.5 mimotope 1040-31 contains a high proportion of hydrophobic amino acids, which can make it challenging to dissolve in aqueous solutions.[7]
Incorrect SolventThe choice of solvent is crucial for peptide solubility. While water is a good starting point, some peptides require a different solvent.
pH of the SolutionThe solubility of a peptide is often pH-dependent. Adjusting the pH of the solvent can significantly improve solubility.
Peptide AggregationPeptides can aggregate, especially at high concentrations, reducing their solubility and biological activity.

Detailed Troubleshooting Steps for Solubility Issues:

  • Start with a Small Amount: Before dissolving the entire peptide stock, test the solubility of a small aliquot.

  • Choose the Right Solvent:

    • Begin with sterile, deionized water.

    • If solubility is poor, try dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly add your aqueous buffer to the desired concentration.[7]

  • Adjust the pH:

    • If the peptide is acidic, dissolving it in a basic buffer can help. Conversely, a basic peptide will dissolve better in an acidic buffer.

  • Sonication: If the peptide forms a suspension, brief sonication in a water bath can help to break up aggregates and improve solubility.

Issue 3: High Background or Non-Specific T-Cell Proliferation
Possible Cause Troubleshooting Step
Contamination of Peptide StockThe peptide stock may be contaminated with endotoxins or other substances that can non-specifically activate T-cells. Use sterile techniques when handling the peptide and consider filtering the stock solution.
Serum in Culture MediaSome components in fetal bovine serum (FBS) can cause non-specific T-cell proliferation. Consider using a lower percentage of FBS or switching to a serum-free medium.
Cell Culture ContaminationMicrobial contamination in your cell culture can lead to non-specific T-cell activation. Regularly check your cultures for any signs of contamination.

Quantitative Data Summary

The optimal working concentration of this compound can vary depending on the specific experimental setup, including the cell type, assay duration, and desired outcome. The following table summarizes reported working concentrations from various studies.

ApplicationCell TypeWorking ConcentrationReference
T-Cell Proliferation AssayBDC2.5 T-cells0.1 µg/mL
T-Cell Proliferation AssayBDC2.5 T-cells1 µg/mL
T-Cell Proliferation AssayBDC2.5 T-cells10 µg/mL
In vitro T-cell stimulationBDC2.5 splenocytes0.1 µg/mL - 10 µg/mL
Soluble Peptide Stimulation AssayBDC2.5-JurMA cells0.0001–10 mg/ml

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay Using BDC2.5 Mimotope 1040-31

This protocol outlines a general procedure for assessing T-cell proliferation in response to the BDC2.5 mimotope 1040-31.

Materials:

  • BDC2.5 T-cells (or splenocytes from BDC2.5 TCR transgenic mice)

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from non-transgenic mice

  • 96-well flat-bottom culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • Cell counter or flow cytometer

Procedure:

  • Prepare a stock solution of the BDC2.5 mimotope 1040-31. Reconstitute the lyophilized peptide in sterile water or DMSO to a concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Prepare a single-cell suspension of BDC2.5 T-cells and adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Prepare APCs. Irradiate splenocytes from non-transgenic mice to prevent their proliferation.

  • Set up the assay. In a 96-well plate, add 1 x 10⁵ BDC2.5 T-cells and 2 x 10⁵ irradiated APCs to each well.

  • Add the mimotope. Prepare serial dilutions of the BDC2.5 mimotope 1040-31 in complete RPMI-1640 medium. Add the diluted peptide to the wells to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. Include a no-peptide control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Measure proliferation.

    • For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • For CFSE-based assays: Stain the T-cells with CFSE before setting up the assay. After incubation, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.

Protocol 2: Trifluoroacetic Acid (TFA) Removal from Synthetic Peptides

This protocol describes a common method for removing residual TFA from synthetic peptides.

Materials:

  • Lyophilized peptide containing TFA

  • 0.1 M Hydrochloric acid (HCl)

  • Sterile, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the peptide in sterile, deionized water at a concentration of 1-2 mg/mL.

  • Add 0.1 M HCl to the peptide solution to a final concentration of approximately 10 mM.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Repeat the dissolution, freezing, and lyophilization steps at least two more times to ensure complete removal of TFA.

  • After the final lyophilization, the peptide can be reconstituted in the desired buffer for your experiment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start reconstitute Reconstitute BDC2.5 Mimotope (1 mg/mL stock) start->reconstitute prepare_cells Prepare BDC2.5 T-cells and APCs start->prepare_cells add_mimotope Add Serial Dilutions of Mimotope reconstitute->add_mimotope plate_cells Plate T-cells and APCs in 96-well plate prepare_cells->plate_cells plate_cells->add_mimotope incubate Incubate for 72h at 37°C, 5% CO2 add_mimotope->incubate measure_prolif Measure Proliferation ([3H]-thymidine or CFSE) incubate->measure_prolif analyze_data Analyze Data measure_prolif->analyze_data end End analyze_data->end

Caption: Experimental workflow for a T-cell proliferation assay.

B_Cell_Receptor_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding & Clustering Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation PI3K PI3K BCR->PI3K Activation Lyn->BCR Phosphorylation of ITAMs BLNK BLNK Syk->BLNK Phosphorylation BTK BTK BLNK->BTK Recruitment PLCy2 PLCγ2 BLNK->PLCy2 Recruitment MAPK MAPK Pathway BLNK->MAPK BTK->PLCy2 Activation DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 Cell_Response B-Cell Proliferation, Differentiation, Survival PI3K->Cell_Response via Akt/mTOR PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca_release->NFAT NFkB->Cell_Response NFAT->Cell_Response MAPK->Cell_Response

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

References

Troubleshooting non-specific activation with BDC2.5 mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the BDC2.5 mimotope 1040-31 TFA in T-cell activation experiments.

Troubleshooting Guide: Non-Specific Activation & Other Common Issues

Researchers may occasionally observe what appears to be non-specific activation or unexpected results when using this compound. This guide addresses these issues in a question-and-answer format to help you identify and resolve potential experimental problems.

Question 1: I am observing high background activation or cell death in my negative control wells (T-cells and APCs without mimotope). What could be the cause?

Answer: High background in negative controls can be attributed to several factors:

  • Suboptimal Cell Health: Ensure your BDC2.5 T-cells and antigen-presenting cells (APCs) are healthy and viable before starting the experiment. Stressed or dying cells can release signals that lead to non-specific activation of neighboring cells.

  • Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures, media, or reagents can cause polyclonal T-cell activation. Regularly test your cell lines for mycoplasma and use endotoxin-free reagents.

  • Serum Variability: Fetal Bovine Serum (FBS) is a common source of variability. Lot-to-lot differences in FBS can contain components that stimulate T-cells. It is advisable to test new batches of FBS before use in critical experiments.

Question 2: My BDC2.5 T-cells show signs of activation at very low or across all concentrations of the 1040-31 mimotope, even at concentrations that should be sub-optimal. Why is this happening?

Answer: This phenomenon is often misinterpreted as non-specific activation and can be linked to the Trifluoroacetic acid (TFA) salt form of the peptide.

  • TFA Cytotoxicity: Trifluoroacetic acid is used in the synthesis and purification of peptides and is often present as a counterion in the final product.[1][2][3] Residual TFA can be cytotoxic to cells, even at nanomolar concentrations.[1] This cytotoxicity can lead to cell stress and death, which may be misread as a specific activation signal in some assays (e.g., certain viability dyes or metabolic assays).

  • Recommendation: To mitigate the effects of TFA, consider the following:

    • Peptide Salt Exchange: The most effective solution is to exchange the TFA salt for a more biocompatible salt, such as acetate (B1210297) or hydrochloride (HCl).[1][4]

    • Lowering Peptide Concentration: If salt exchange is not feasible, perform a thorough dose-response experiment to find the optimal concentration range for the TFA salt peptide that induces specific activation without causing significant cell death.

    • Thorough Washing: After reconstituting the peptide, ensure it is well-diluted in your culture medium to minimize the local concentration of TFA.

Question 3: The activation of my BDC2.5 T-cells is inconsistent between experiments. What are the potential sources of this variability?

Answer: Inconsistent T-cell activation is a common challenge. Key factors to consider include:

  • Cell Density: Ensure consistent cell plating densities for both T-cells and APCs in every experiment.

  • Peptide Preparation: Prepare fresh dilutions of the mimotope for each experiment from a carefully prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Time: Optimize and maintain a consistent incubation time for your assays. T-cell activation is a dynamic process, and timing is critical.

  • Reagent Quality: Lot-to-lot variability in reagents such as antibodies and media supplements can impact results.

Frequently Asked Questions (FAQs)

What is the recommended concentration range for this compound in a T-cell activation assay?

The optimal concentration can vary depending on the specific experimental conditions (e.g., cell density, APC type). However, published studies have used concentrations ranging from 0.1 µg/mL to 10 µg/mL.[5] A good starting point for a dose-response experiment would be in the range of 0.1 to 5 µg/mL.[5][6]

What are the expected readouts for successful BDC2.5 T-cell activation?

Successful activation of BDC2.5 T-cells by mimotope 1040-31 can be measured by:

  • Upregulation of activation markers: Such as CD25 and CD69.

  • Cytokine production: Primarily IFN-γ and IL-2.[7]

  • Cell proliferation: Assessed by methods like CFSE dilution or [3H]-thymidine incorporation.[5]

  • Phosphorylation of downstream signaling molecules: Such as Erk.[7]

Is the TFA salt of the mimotope suitable for in vivo studies?

Due to the potential for TFA to induce inflammatory responses and other unpredictable biological effects, it is highly recommended to exchange the TFA salt for a more biocompatible salt like acetate or hydrochloride for any in vivo experiments.[1][2]

Quantitative Data Summary

The following table summarizes typical concentration ranges for reagents used in BDC2.5 T-cell activation assays as derived from literature.

ReagentTypical ConcentrationReference
BDC2.5 mimotope 1040-310.1 - 10 µg/mL[5]
BDC2.5 T-cells2 x 10^5 cells/well[5]
Irradiated Splenocytes (APCs)2.5 x 10^5 cells/well[5]
Anti-MHC Class II Ab (blocking)50 µg/mL[5]

Experimental Protocols

BDC2.5 T-Cell Proliferation Assay

This protocol is a general guideline for assessing BDC2.5 T-cell proliferation in response to mimotope 1040-31.

  • Cell Preparation:

    • Isolate splenocytes from a BDC2.5 TCR transgenic mouse.

    • Prepare single-cell suspensions of T-cells and irradiate splenocytes to be used as APCs.

  • Cell Plating:

    • Plate 2 x 10^5 BDC2.5 T-cells per well in a 96-well plate.

    • Add 2.5 x 10^5 irradiated splenocytes (APCs) to each well.

  • Mimotope Stimulation:

    • Prepare serial dilutions of BDC2.5 mimotope 1040-31 (e.g., from 0.1 to 10 µg/mL).

    • Add the mimotope dilutions to the appropriate wells. Include a no-mimotope negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[5]

  • Proliferation Measurement:

    • For [3H]-thymidine incorporation, add 0.5 µCi/well of [3H]-thymidine for the final 18-24 hours of incubation.[5]

    • Harvest the cells and measure incorporated radioactivity using a scintillation counter.

Visualizations

BDC2.5 T-Cell Activation Workflow

BDC2_5_Activation_Workflow Experimental Workflow for BDC2.5 T-Cell Activation Assay cluster_prep Cell Preparation cluster_assay Activation Assay cluster_readout Data Acquisition isolate_tcells Isolate BDC2.5 T-Cells plate_cells Co-culture T-Cells and APCs isolate_tcells->plate_cells prepare_apcs Prepare Irradiated APCs prepare_apcs->plate_cells add_mimotope Add 1040-31 Mimotope plate_cells->add_mimotope incubate Incubate for 72 hours add_mimotope->incubate proliferation Measure Proliferation (e.g., [3H]-thymidine) incubate->proliferation cytokines Measure Cytokines (e.g., ELISA) incubate->cytokines markers Analyze Activation Markers (Flow Cytometry) incubate->markers

Caption: Workflow for BDC2.5 T-Cell Activation.

Simplified BDC2.5 TCR Signaling Pathway

BDC2_5_Signaling Simplified BDC2.5 TCR Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TCR BDC2.5 TCR PLCg PLCγ TCR->PLCg MHC I-A(g7) + 1040-31 Mimotope MHC->TCR Signal 1 CD4 CD4 CD28 CD28 CD28->PLCg B7 B7 (on APC) B7->CD28 Signal 2 ERK ERK PLCg->ERK NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression IL2 IL-2 Production Gene_Expression->IL2 IFNg IFN-γ Production Gene_Expression->IFNg Proliferation Proliferation Gene_Expression->Proliferation

Caption: BDC2.5 TCR Signaling Pathway.

Troubleshooting Logic for Non-Specific Activation

Troubleshooting_Logic Troubleshooting Non-Specific Activation Start High Background or Non-Specific Activation Observed Check_Controls Are negative controls (no peptide) also showing activation/death? Start->Check_Controls Check_TFA Is the peptide a TFA salt? Check_Controls->Check_TFA Yes Check_Cells Are cells healthy and free of contamination? Check_Controls->Check_Cells No Check_TFA->Check_Cells No Solution_TFA Consider TFA cytotoxicity. - Exchange salt to Acetate/HCl - Perform dose-response - Use lower concentration Check_TFA->Solution_TFA Yes Check_Reagents Are reagents (media, FBS) consistent and high quality? Check_Cells->Check_Reagents Yes Solution_Cells Improve cell culture technique. - Use fresh, healthy cells - Test for mycoplasma Check_Cells->Solution_Cells No Solution_Reagents Standardize reagents. - Test new lots of FBS - Use endotoxin-free reagents Check_Reagents->Solution_Reagents No

Caption: Troubleshooting Non-Specific Activation.

References

BDC2.5 T-Cell Culture with Mimotope Stimulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve BDC2.5 T-cell culture conditions with mimotope stimulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mimotope concentration for stimulating BDC2.5 T-cells?

A1: The optimal concentration can vary depending on the specific mimotope and the experimental goals. For the commonly used mimotope RTRPLWVRME, a concentration of 10 µg/mL is often effective for in vitro stimulation.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific mimotope and experimental setup.

Q2: What are the key surface markers to identify activated BDC2.5 T-cells?

A2: Key early activation markers for BDC2.5 T-cells include CD69 and CD25 (the alpha chain of the IL-2 receptor).[2][3] Upregulation of these markers can typically be observed within hours of successful stimulation. PD-1 is another marker whose expression increases upon activation.

Q3: What is a standard T-cell culture medium for BDC2.5 cells?

A3: A commonly used basal medium is RPMI 1640.[4] This is typically supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol. For specific experimental needs, such as promoting proliferation, cytokines like IL-2 can be added to the culture medium.[4]

Q4: How long should I stimulate BDC2.5 T-cells with a mimotope?

A4: The duration of stimulation depends on the downstream application. For assessing early activation markers by flow cytometry, a 24 to 48-hour stimulation is often sufficient. For proliferation assays, a longer incubation of 72 to 96 hours is typically required.[5]

Troubleshooting Guides

Problem 1: Low Viability of BDC2.5 T-Cells Post-Isolation and in Culture

Q: My BDC2.5 T-cells have low viability after isolation from the spleen and during culture. What are the possible causes and solutions?

A: Low T-cell viability is a common issue in primary cell culture.[6] Several factors can contribute to this problem.

Potential Cause Recommended Solution
Harsh Isolation Technique Handle the spleen and subsequent cell suspension gently. Avoid excessive mechanical stress during tissue dissociation. Ensure all buffers and media are at the correct temperature (typically 4°C for isolation).
Suboptimal Culture Medium Ensure your RPMI 1640 medium is fresh and properly supplemented with 10% FBS, L-glutamine, antibiotics, and 2-Mercaptoethanol.[7] Consider using a different batch of FBS, as quality can vary. For long-term culture, the addition of cytokines like IL-7 and IL-15 can improve survival.[8]
Incorrect Cell Density Plate cells at an optimal density. Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts, while too low a density can inhibit survival signals. A typical starting density is 1 x 10^6 cells/mL.
Activation-Induced Cell Death (AICD) Over-stimulation with a high concentration of a potent mimotope can lead to AICD.[9] If you suspect this, try reducing the mimotope concentration or the stimulation time.
Contamination Visually inspect cultures daily for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.
Problem 2: Poor BDC2.5 T-Cell Activation After Mimotope Stimulation

Q: I am not observing significant upregulation of activation markers (CD69, CD25) or proliferation after stimulating my BDC2.5 T-cells with a mimotope. What could be wrong?

A: Inadequate T-cell activation can stem from several issues related to the cells, the mimotope, or the stimulation conditions.

Potential Cause Recommended Solution
Mimotope Potency and Concentration Different mimotopes have varying potencies. Ensure you are using a validated mimotope for BDC2.5 T-cells, such as RTRPLWVRME or a known potent agonist like HIP2.5.[1] Perform a dose-response curve to find the optimal concentration.
Insufficient Co-stimulation While mimotope stimulation via the TCR is the primary signal, co-stimulation through molecules like CD28 is often required for robust activation. Ensure your culture system includes antigen-presenting cells (APCs) from the spleen cell preparation, or consider adding anti-CD28 antibodies to your culture.[6]
Poor Cell Health If the initial viability of your T-cells is low, their ability to respond to stimulation will be compromised. Refer to the troubleshooting guide for low viability.
Incorrect Stimulation Time Ensure you are analyzing the cells at the appropriate time point. CD69 expression is an early marker, often peaking within 24 hours, while CD25 expression and proliferation are later events.[3]
Issues with Flow Cytometry Staining Titrate your antibodies to determine the optimal staining concentration. Include unstained and single-color controls to set up your flow cytometer gates correctly. Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.

Experimental Protocols

Protocol 1: Isolation and Culture of Murine CD4+ T-Cells from Spleen

This protocol describes the isolation of total CD4+ T-cells from a mouse spleen. For naive T-cell isolation, further sorting for CD62L+ and CD44- populations is required.

  • Spleen Harvest: Euthanize a BDC2.5 transgenic mouse and sterilize the abdomen with 70% ethanol. Aseptically remove the spleen and place it in a petri dish containing 5 mL of ice-cold RPMI 1640 medium.[10]

  • Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.[11] Rinse the strainer with an additional 10 mL of cold RPMI 1640.

  • Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 2 mL of ACK lysis buffer for 2 minutes at room temperature. Add 10 mL of RPMI 1640 to stop the lysis and centrifuge again.

  • Cell Counting and Plating: Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Pen/Strep, and 50 µM 2-Mercaptoethanol). Count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion. Plate the cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.

  • CD4+ T-Cell Enrichment (Optional but Recommended): For a purer population of CD4+ T-cells, use a negative selection magnetic bead-based isolation kit according to the manufacturer's instructions.[11] This will deplete CD8+ T-cells, B-cells, and other non-CD4+ T-cells.

Protocol 2: In Vitro Mimotope Stimulation of BDC2.5 T-Cells
  • Cell Preparation: Isolate and culture splenocytes from a BDC2.5 transgenic mouse as described in Protocol 1.

  • Mimotope Preparation: Reconstitute the lyophilized mimotope peptide (e.g., RTRPLWVRME) in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in sterile PBS or culture medium to the desired working concentration.

  • Stimulation: Add the diluted mimotope to the BDC2.5 T-cell culture to a final concentration of 10 µg/mL.[1] For co-stimulation, anti-CD28 antibody can be added at a final concentration of 2 µg/mL.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (24-48 hours for activation marker analysis, 72-96 hours for proliferation assays).

Protocol 3: T-Cell Proliferation Assay using CellTrace™ Violet
  • Cell Labeling: After isolating BDC2.5 splenocytes, resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CellTrace™ Violet to a final concentration of 5 µM.[12]

  • Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.[12]

  • Quenching: Stop the staining by adding 5 volumes of complete RPMI 1640 medium and incubate for 5 minutes.

  • Washing and Plating: Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh, pre-warmed complete RPMI 1640. Plate the cells and stimulate with the desired mimotope as described in Protocol 2.

  • Analysis: After 72-96 hours, harvest the cells and analyze by flow cytometry. The sequential halving of CellTrace™ Violet fluorescence in daughter cells allows for the visualization of distinct generations of proliferating cells.[13]

Protocol 4: Flow Cytometry Analysis of Activation Markers
  • Cell Harvesting: After stimulation, gently resuspend the cells and transfer them to FACS tubes.

  • Washing: Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS and 0.1% sodium azide) and centrifuge at 300 x g for 5 minutes.

  • Fc Block: Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate for 10 minutes at 4°C.

  • Surface Staining: Add a cocktail of fluorescently conjugated antibodies against CD4, CD69, and CD25 at pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining: Wash the cells with FACS buffer. Resuspend in FACS buffer containing a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on live, single cells, then on the CD4+ population to analyze the expression of CD69 and CD25.[14]

Data Presentation

Table 1: Comparison of Stimulatory Peptides for BDC2.5 T-Cell Activation

PeptideKnown Target/OriginRelative PotencyReference
HIP2.5 Hybrid Insulin PeptideHigh[10][15]
Mim1 MimotopeHigh[10][15]
RTRPLWVRME MimotopeEffective agonist[1][16]
WE14 Chromogranin A fragmentMinimally stimulatory[10][15]
ChgA29-42 Chromogranin A fragmentMinimally stimulatory[10][15]

Visualizations

Experimental_Workflow cluster_isolation T-Cell Isolation cluster_culture Culture & Stimulation cluster_analysis Downstream Analysis spleen Spleen from BDC2.5 Mouse single_cell Single-Cell Suspension spleen->single_cell Mechanical Dissociation & RBC Lysis cd4_enrich CD4+ T-Cell Enrichment (Optional) single_cell->cd4_enrich Magnetic Separation plating Plating of Cells cd4_enrich->plating stimulation Mimotope Stimulation plating->stimulation incubation Incubation (24-96h) stimulation->incubation facs Flow Cytometry (Activation Markers) incubation->facs prolif Proliferation Assay (CellTrace Violet) incubation->prolif

Caption: Experimental workflow for BDC2.5 T-cell stimulation.

TCR_Signaling_Pathway APC APC MHCII pMHC-II TCR TCR MHCII->TCR Mimotope Binding CD3 CD3 Complex TCR->CD3 CD4 CD4 CD4->TCR Lck Lck CD4->Lck ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Activation T-Cell Activation (Proliferation, Cytokine Release, CD69/CD25 Upregulation) NFkB->Activation NFAT->Activation

Caption: Simplified TCR signaling pathway in BDC2.5 T-cell activation.

References

BDC2.5 mimotope 1040-31 TFA stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of BDC2.5 mimotope 1040-31 TFA in solution over time. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and optimal performance of the peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDC2.5 mimotope 1040-31, and why is TFA present?

A1: BDC2.5 mimotope 1040-31 is a synthetic peptide with the amino acid sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME).[1][2][3][4] It is a potent agonist for the diabetogenic T cell clone BDC2.5 and is widely used in type 1 diabetes research.[1][3][5] Trifluoroacetic acid (TFA) is a common counterion remaining from the final purification step of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6] While TFA aids in peptide solubility and purification, its presence can sometimes influence experimental outcomes.[6][7][8]

Q2: What are the main factors affecting the stability of BDC2.5 mimotope 1040-31 in solution?

A2: The stability of BDC2.5 mimotope 1040-31 in solution is primarily affected by:

  • Temperature: Higher temperatures accelerate degradation. Storage at lower temperatures (4°C, -20°C, or -80°C) is recommended.[9][10][11]

  • pH: Extreme pH values can lead to hydrolysis or other chemical modifications.[9]

  • Oxidation: The presence of Methionine (Met) and Tryptophan (Trp) in the sequence makes the peptide susceptible to oxidation, especially when exposed to air.[9][11][12]

  • Repeated Freeze-Thaw Cycles: These cycles can degrade the peptide and should be avoided by storing the solution in single-use aliquots.[9][13]

  • Microbial Contamination: Use sterile solvents and proper handling techniques to prevent microbial growth, which can degrade the peptide.

Q3: What are the recommended storage conditions for BDC2.5 mimotope 1040-31 solutions?

A3: For optimal stability, follow these guidelines:

  • Short-term storage (1-2 weeks): Store solutions at 4°C.

  • Long-term storage (up to 1 month): For solutions, aliquot into single-use vials and store at -20°C.[7]

  • Extended long-term storage (up to 6 months): For solutions, aliquot and store at -80°C.[7]

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to several years).[9][11]

A study on various peptides indicated that storage in a 0.1% TFA aqueous solution at temperatures from 4°C to -80°C can slow down degradation over several weeks.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Peptide Activity Peptide degradation due to improper storage or handling.1. Verify Storage: Ensure the peptide solution has been stored at the correct temperature and protected from light. 2. Check for Degradation: Analyze the peptide solution using RP-HPLC to assess its purity and identify potential degradation products.[14] 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from lyophilized powder.
Precipitation or Cloudiness in Solution Peptide aggregation or poor solubility.1. pH Adjustment: The peptide's solubility is pH-dependent. Ensure the pH of your buffer is appropriate. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Change Solvent: If the peptide is difficult to dissolve in an aqueous buffer, try dissolving it first in a small amount of a suitable organic solvent like DMSO, then slowly add the aqueous buffer while vortexing.[14] 4. TFA's Role: TFA generally helps prevent aggregation by keeping the peptide in a monomeric state.[15][16] If precipitation occurs, it might be due to interactions with other components in your solution.
Inconsistent Experimental Results Variability in peptide concentration or integrity between experiments.1. Aliquot Solutions: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Prepare and use fresh aliquots for each experiment.[9][13] 2. Quantify Peptide: Use a spectrophotometer (A280) or a peptide quantification assay to confirm the concentration of your stock solution before use. 3. Assess Purity: Periodically check the purity of your stock solution via RP-HPLC, especially if it has been stored for an extended period.

Stability Data Overview

While specific, long-term quantitative stability data for BDC2.5 mimotope 1040-31 in a TFA solution is not publicly available, the following table provides an illustrative example of expected stability based on general principles of peptide chemistry. This data should be used as a guideline, and it is highly recommended to perform your own stability assessment for critical applications.

Table 1: Illustrative Stability of BDC2.5 Mimotope 1040-31 (1 mg/mL in 0.1% TFA)

Storage ConditionTime PointExpected Purity (%)
Room Temperature (25°C) 24 hours90-95%
1 week<80%
Refrigerator (4°C) 1 week>95%
1 month90-95%
Freezer (-20°C) 1 month>98%
6 months95-98%

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol for Assessing Peptide Stability using RP-HPLC

This protocol outlines a method to monitor the stability of BDC2.5 mimotope 1040-31 in solution over time.

  • Preparation of Peptide Stock Solution:

    • Carefully weigh the lyophilized BDC2.5 mimotope 1040-31 peptide.

    • Dissolve the peptide in a sterile solvent (e.g., water with 0.1% TFA or DMSO) to create a stock solution of known concentration (e.g., 5 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the final experimental concentration (e.g., 1 mg/mL) in the desired buffer system (e.g., PBS with 0.1% TFA).

    • Dispense the solution into multiple sterile, single-use aliquots.

  • Storage and Time Points:

    • Store the aliquots under different temperature conditions (e.g., 25°C, 4°C, and -20°C).

    • Establish time points for analysis (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month).

  • RP-HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition. If frozen, thaw it completely and gently mix.

    • Inject a standard volume of the sample into an HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

      • Mobile Phase A: 0.1% TFA in water.[14]

      • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[14]

      • Gradient: A shallow gradient is recommended for peptides, for example, 5% to 65% B over 30 minutes.[17]

      • Flow Rate: 1.0 mL/min.[14]

      • Detection: UV absorbance at 214 nm and 280 nm (due to Tyr and Trp residues).[14][18]

  • Data Analysis:

    • Integrate the peak area of the intact BDC2.5 mimotope 1040-31 peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (T=0).

    • The appearance of new peaks may indicate degradation products, which can be further analyzed by mass spectrometry.[19]

Visualizations

Peptide_Stability_Workflow Peptide Stability Testing Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Peptide Stock Solution prep_samples Create Stability Samples (Aliquots) prep_stock->prep_samples storage Store at Different Temperatures (25°C, 4°C, -20°C) prep_samples->storage sampling Sample at Time Points (0, 24h, 1 week, etc.) storage->sampling hplc RP-HPLC Analysis sampling->hplc ms Mass Spectrometry (Optional) hplc->ms Identify Degradants data_analysis Calculate % Remaining Peptide hplc->data_analysis conclusion Determine Shelf-Life data_analysis->conclusion

Caption: Workflow for assessing peptide stability in solution.

Troubleshooting_Logic Troubleshooting Peptide Instability start Inconsistent or Poor Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_solubility Observe Solution for Precipitates/Cloudiness solubility_ok Solution Clear check_solubility->solubility_ok No solubility_bad Precipitation check_solubility->solubility_bad Yes storage_ok->check_solubility action_fresh Prepare Fresh Solution from Lyophilized Stock storage_bad->action_fresh action_hplc Analyze Purity with RP-HPLC solubility_ok->action_hplc action_resuspend Optimize Dissolution (pH, Sonication, Solvent) solubility_bad->action_resuspend end_good Problem Resolved action_fresh->end_good action_resuspend->end_good end_degraded Peptide Degraded: Use New Vial action_hplc->end_degraded

References

Impact of TFA on BDC2.5 mimotope 1040-31 TFA biological activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BDC2.5 mimotope 1040-31. The focus is on understanding and mitigating the potential impact of the trifluoroacetate (B77799) (TFA) counter-ion on the peptide's biological activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the BDC2.5 mimotope 1040-31 and what is its primary application?

The BDC2.5 mimotope 1040-31 is a synthetic peptide that acts as a strong agonist for the diabetogenic T-cell clone BDC2.5.[1][2] It is highly specific for T-cells expressing the BDC2.5 T-cell receptor (TCR) and is primarily used in type 1 diabetes research to stimulate these T-cells for in vitro and in vivo studies.[1][3]

Q2: What is TFA and why is it present in my BDC2.5 mimotope 1040-31 preparation?

TFA (trifluoroacetic acid) is a strong acid commonly used during the solid-phase synthesis and purification of peptides, including the BDC2.5 mimotope 1040-31.[4][5] During the final cleavage and purification steps, TFA can form a salt with the peptide, acting as a counter-ion to positively charged amino acid residues. While lyophilization removes excess TFA, some can remain bound to the peptide.[4][5]

Q3: How can residual TFA affect my experiments with BDC2.5 mimotope 1040-31?

Residual TFA can significantly impact the biological activity and experimental results in several ways:

  • Alteration of Peptide Properties: TFA can change the secondary structure, overall mass, and solubility of the peptide.[5]

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to reduced cell viability or altered cellular responses, which can confound experimental outcomes.[4]

  • Interference with Biological Activity: The acidic nature of TFA can lower the pH of your experimental setup, which may affect T-cell activation and cytokine production. Some studies suggest that TFA itself can inhibit or, in some cases, promote cell proliferation, leading to inconsistent results.[4][6]

Q4: When should I consider removing TFA from my BDC2.5 mimotope 1040-31?

It is highly recommended to remove TFA or use a TFA-free version of the peptide for sensitive cell-based assays, such as T-cell proliferation, cytokine secretion, and other functional assays where subtle changes in cellular response are being measured. For less sensitive applications, the presence of TFA might not be a significant concern, but it is always a potential source of variability.

Q5: What are the common methods for TFA removal?

The most common methods to exchange the TFA counter-ion are:

  • Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying. This process is repeated multiple times to replace the TFA with a chloride ion.[5]

  • Ion-Exchange Chromatography: This method separates the peptide from the TFA counter-ion based on charge.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected T-cell proliferation in response to BDC2.5 mimotope 1040-31.
Possible Cause Troubleshooting Step
TFA Interference Residual TFA in the peptide preparation can inhibit T-cell proliferation. It is recommended to use a TFA-free version of the peptide or perform a TFA removal procedure. Compare the results with a batch of peptide where TFA has been exchanged with HCl.
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration of the BDC2.5 mimotope 1040-31 for your specific T-cell culture system. Concentrations between 0.1 µg/mL and 1 µg/mL are commonly reported.[3][7]
Poor Peptide Solubility Ensure the peptide is fully dissolved before adding it to your cell culture. If solubility is an issue, consider dissolving the peptide in a small amount of DMSO first, and then diluting it to the final concentration in your culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells.
Cell Viability Issues Confirm the viability of your BDC2.5 T-cells before and during the experiment using a method like trypan blue exclusion or a viability stain for flow cytometry.
Issue 2: High background or unexpected cytokine secretion in negative control wells.
Possible Cause Troubleshooting Step
TFA-induced Cytokine Release In some cell types, TFA has been shown to induce an inflammatory response.[4] Ensure your negative control (unstimulated cells) is treated with the same vehicle used to dissolve the peptide, including any residual TFA if you are not using a TFA-free peptide.
Endotoxin (B1171834) Contamination Endotoxins in the peptide preparation can cause non-specific immune cell activation.[4] Use endotoxin-free reagents and consider testing your peptide stock for endotoxin levels.
Contaminated Cell Culture Regularly check your cell cultures for any signs of contamination.

Data Presentation

The following tables present illustrative data comparing the biological activity of BDC2.5 mimotope 1040-31 with residual TFA (TFA salt) versus a preparation where TFA has been exchanged for chloride (HCl salt).

Note: This is a hypothetical dataset for illustrative purposes, based on the known potential effects of TFA.

Table 1: T-Cell Proliferation (CFSE Dilution)

Peptide Concentration (µg/mL)% Proliferated BDC2.5 T-cells (TFA Salt)% Proliferated BDC2.5 T-cells (HCl Salt)
0.015%15%
0.125%55%
160%85%
1075%90%

Table 2: Cytokine Secretion (IFN-γ) after 48h Stimulation

Peptide Concentration (µg/mL)IFN-γ (pg/mL) - TFA SaltIFN-γ (pg/mL) - HCl Salt
0.0150150
0.1300800
112002500
1018003200

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from standard methods for exchanging TFA for chloride ions.[5]

Materials:

  • Lyophilized BDC2.5 mimotope 1040-31 (TFA salt)

  • 100 mM Hydrochloric Acid (HCl) solution, sterile

  • Nuclease-free water, sterile

  • Lyophilizer

Methodology:

  • Dissolve the peptide in nuclease-free water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 5-10 mM.

  • Allow the solution to stand at room temperature for 5 minutes.

  • Freeze the solution rapidly in liquid nitrogen.

  • Lyophilize the frozen sample overnight until all liquid is removed.

  • Repeat steps 1-5 at least two more times to ensure complete TFA removal.

  • After the final lyophilization, reconstitute the peptide (now as an HCl salt) in the desired sterile buffer for your experiment.

Protocol 2: BDC2.5 T-Cell Proliferation Assay

Materials:

  • BDC2.5 TCR transgenic splenocytes or purified CD4+ T-cells

  • BDC2.5 mimotope 1040-31 (HCl salt)

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Methodology:

  • Isolate splenocytes from a BDC2.5 TCR transgenic mouse.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.[7]

  • Prepare serial dilutions of the BDC2.5 mimotope 1040-31 (HCl salt) in complete RPMI-1640 medium.

  • Add the peptide dilutions to the wells. Include a no-peptide negative control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[7][8]

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

  • Analyze the cells by flow cytometry, gating on the CD4+ T-cell population to assess CFSE dilution as a measure of proliferation.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay T-Cell Activation Assay peptide_tfa BDC2.5 Mimotope (TFA Salt) tfa_removal TFA Removal (Lyophilization with HCl) peptide_tfa->tfa_removal peptide_hcl BDC2.5 Mimotope (HCl Salt) tfa_removal->peptide_hcl stimulation Stimulation (72 hours) peptide_hcl->stimulation Add to culture t_cells BDC2.5 T-Cells t_cells->stimulation analysis Analysis (Flow Cytometry/ELISA) stimulation->analysis

Experimental workflow for assessing the biological activity of BDC2.5 mimotope 1040-31.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus apc APC tcr BDC2.5 TCR apc->tcr Presents lck Lck tcr->lck Activates mhc I-A_g7_ mhc->apc mimotope 1040-31 mimotope->mhc zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLCγ1 lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 ap1 AP-1 dag->ap1 nfkB NF-κB dag->nfkB nfat NFAT ip3->nfat gene_expression Gene Expression (Cytokines, Proliferation) nfat->gene_expression ap1->gene_expression nfkB->gene_expression

Simplified BDC2.5 TCR signaling pathway upon engagement with the 1040-31 mimotope.

References

Technical Support Center: BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the BDC2.5 mimotope 1040-31 TFA in T-cell immunology studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving a low T-cell response to the this compound.

Problem 1: Low or no T-cell proliferation or activation (e.g., using CFSE or similar proliferation assays).

Potential Cause Troubleshooting Step
Improper Peptide Handling and Storage Ensure the lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture.[1] After reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (1-2 weeks), 4°C is acceptable.[1]
Poor Peptide Solubility The this compound is soluble in water or DMSO.[1] For initial reconstitution, a concentration of 1-5 mg/mL is recommended.[1] If solubility is an issue, adding a small amount of dilute ammonium (B1175870) hydroxide (B78521) (≤1%) can help adjust the pH to neutral.[1] The TFA salt form generally enhances water solubility.[1]
Suboptimal Peptide Concentration Perform a dose-response curve to determine the optimal concentration of the mimotope for T-cell stimulation. A typical starting range for peptide concentration in T-cell assays is 1-10 µg/mL.
Issues with T-cell Viability or Source Use healthy, viable T-cells. For BDC2.5 TCR-specific responses, it is crucial to use T-cells from BDC2.5 TCR transgenic (Tg) mice.[2] The response of T-cells from wild-type NOD mice may be significantly lower. Ensure proper isolation and handling of T-cells to maintain viability.
Presence of Regulatory T-cells (Tregs) BDC2.5 TCR Tg mice can have endogenous Tregs that may suppress the activation of diabetogenic T-cells.[3] Consider depleting CD25+ Tregs from your T-cell population before the assay.
Inefficient Antigen Presentation Use appropriate antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice, or dendritic cells. Ensure an optimal T-cell to APC ratio (e.g., 1:1 to 1:10, DC:T cell).[4]
Lack of Co-stimulation T-cell activation requires co-stimulatory signals. Ensure your APCs are activated or provide exogenous co-stimulation (e.g., anti-CD28 antibody).
Incorrect Assay Timing Harvest cells at different time points (e.g., 48, 72, 96 hours) to determine the peak of the proliferative response.

Problem 2: Weak or inconsistent signal in cytokine release assays (e.g., ELISpot or ELISA).

Potential Cause Troubleshooting Step
Incorrect Assay Setup Optimize cell density per well. For ELISpot, a starting point of 2x10^5 PBMCs per well is common.[5] Ensure the use of validated antibody pairs for capture and detection.
Timing of Cytokine Measurement Cytokine production kinetics vary. Measure cytokines at different time points post-stimulation (e.g., 24, 48, 72 hours) to capture the peak secretion for the cytokine of interest (e.g., IFN-γ, IL-2).
Low Frequency of Antigen-Specific T-cells Increase the number of cells per well or consider an enrichment strategy for BDC2.5 TCR+ T-cells if working with a mixed population. The Fluorospot assay may be more sensitive for detecting low-frequency responses.[6][7]
Cell Culture Media Components Ensure the cell culture medium is fresh and contains all necessary supplements (e.g., L-glutamine, beta-mercaptoethanol, appropriate serum). Some researchers use specialized T-cell media.
Background Noise in Negative Controls High background can mask a specific response. Ensure thorough washing steps and use appropriate blocking buffers. The negative control should consist of cells cultured without the mimotope.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: this compound is a synthetic peptide that acts as a strong agonist for the BDC2.5 T-cell receptor (TCR).[2][6] This TCR is characteristic of a diabetogenic T-cell clone found in Non-Obese Diabetic (NOD) mice, a model for Type 1 Diabetes. The peptide is specific for BDC2.5 TCR transgenic (Tg+) T-cells and is used to study autoimmune mechanisms in diabetes.[1][8] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion from the purification process that aids in peptide stability and solubility.[8]

Q2: What is the amino acid sequence and molecular weight of this mimotope?

A2:

  • Single-Letter Sequence: YVRPLWVRME[8]

  • Three-Letter Sequence: Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu[8]

  • Molecular Weight: Approximately 1348.61 g/mol .[2][8][9]

Q3: How should I reconstitute and store the this compound?

A3: For reconstitution, dissolve the lyophilized peptide in sterile water or DMSO to a stock concentration of 1-5 mg/mL.[1] If the peptide is difficult to dissolve, a small amount of dilute ammonium hydroxide (≤1%) can be added to adjust the pH.[1] Store the lyophilized peptide at -20°C or -80°C, protected from light.[1] Once reconstituted, it is best to create single-use aliquots and store them at -80°C to prevent degradation from multiple freeze-thaw cycles.[1] For short-term use, the solution can be kept at 4°C for 1-2 weeks.[1]

Q4: What type of T-cells should I use for my experiments?

A4: The BDC2.5 mimotope 1040-31 is specifically designed to stimulate T-cells expressing the BDC2.5 TCR.[2][8] Therefore, the ideal source of T-cells is from BDC2.5 TCR transgenic (Tg) mice.[2] While T-cells from wild-type NOD mice may respond, the frequency of BDC2.5-reactive cells will be much lower, leading to a weaker response.

Q5: What are the key steps in a typical T-cell proliferation assay with this mimotope?

A5: A general workflow involves isolating splenocytes (which include both T-cells and APCs) from a BDC2.5 TCR Tg mouse, labeling the cells with a proliferation dye like CFSE, and then culturing them with varying concentrations of the 1040-31 mimotope. After a set incubation period (typically 3-5 days), the dilution of the dye in the T-cell population is analyzed by flow cytometry, which indicates the extent of cell division.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

  • Cell Preparation:

    • Isolate splenocytes from a BDC2.5 TCR Tg mouse under sterile conditions.

    • Prepare a single-cell suspension in RPMI-1640 medium.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • CFSE Labeling:

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add the this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads or Concanavalin A).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.

    • Analyze the data by gating on the CD4+ T-cell population and examining the histogram of CFSE fluorescence. Proliferating cells will show successive peaks with reduced fluorescence intensity.

Visualizations

Experimental Workflow for T-Cell Proliferation Assay

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis splenocytes Isolate Splenocytes (BDC2.5 Tg Mouse) cfse_labeling CFSE Labeling splenocytes->cfse_labeling plating Plate Cells cfse_labeling->plating Washed Cells add_mimotope Add BDC2.5 Mimotope 1040-31 TFA plating->add_mimotope incubation Incubate (3-5 days) add_mimotope->incubation harvest Harvest Cells incubation->harvest staining Surface Staining (e.g., anti-CD4) harvest->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Simplified T-Cell Activation Signaling Pathway

TCell_Activation_Pathway cluster_membrane Cell Membrane cluster_apc Antigen Presenting Cell (APC) cluster_cytoplasm T-Cell Cytoplasm TCR BDC2.5 TCR Signaling_Cascade Signaling Cascade (e.g., Lck, ZAP-70) TCR->Signaling_Cascade CD4 CD4 CD28 CD28 CD28->Signaling_Cascade MHCII MHC-II + Mimotope MHCII->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) Transcription_Factors Activation of Transcription Factors (NF-κB, NFAT, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production (IL-2, IFN-γ) Gene_Expression->Cytokine_Production Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Generalized T-cell activation signaling cascade.

Troubleshooting Logic Diagram for Low T-Cell Response

Troubleshooting_Logic cluster_reagents Reagent Checks cluster_cells Cellular Checks cluster_protocol Protocol Optimization start Low T-Cell Response check_peptide Verify Peptide Solubility & Storage start->check_peptide check_tcells Confirm T-Cell Source (BDC2.5 Tg) & Viability start->check_tcells optimize_concentration Titrate Mimotope Concentration start->optimize_concentration check_media Check Media & Supplements check_peptide->check_media end Improved T-Cell Response check_media->end check_apcs Assess APC Function & Ratio check_tcells->check_apcs check_tregs Consider Treg Depletion check_apcs->check_tregs check_tregs->end optimize_timing Optimize Incubation Time optimize_concentration->optimize_timing add_costim Ensure Co-stimulation (e.g., anti-CD28) optimize_timing->add_costim add_costim->end

References

Technical Support Center: BDC2.5 T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background in BDC2.5 T-cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background proliferation in a BDC2.5 T-cell assay?

High background proliferation in unstimulated control wells can obscure antigen-specific responses. The most common causes include:

  • Suboptimal Reagent Quality: Contaminated media, serum with endogenous growth factors, or poor-quality antigens/peptides can lead to non-specific T-cell activation.

  • Inadequate Washing Steps: Insufficient washing of cells can lead to the carryover of activating substances from previous culture steps.[1]

  • Cell Health and Density: Using unhealthy or dead cells can increase background. Additionally, excessively high cell densities can lead to non-specific activation.

  • Contamination: Bacterial or fungal contamination in cell cultures or reagents can cause polyclonal T-cell activation.[1]

  • Serum Selection: The use of fetal bovine serum (FBS) or other sera can introduce variability and high background due to heterophilic antibodies or other components.[1][2] Consider screening different lots of serum or using serum-free media.[2][3][4][5][6]

  • In Vivo Activation: T-cells isolated from an inflammatory in vivo environment may already be activated, leading to high baseline proliferation in vitro.[7]

Q2: How can I reduce variability between replicate wells?

Inconsistent results between replicates can be due to several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or stimulating agents is a primary source of variability.

  • Uneven Cell Distribution: Failure to properly resuspend and mix the cell suspension before plating can lead to different numbers of cells in each well.

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell proliferation. To mitigate this, consider not using the outer wells for experimental conditions and instead filling them with sterile PBS or media.

  • Incubator Conditions: Fluctuations in temperature or CO2 levels within the incubator can impact cell growth and proliferation.

Q3: What is the optimal concentration of peptide for stimulating BDC2.5 T-cells?

The optimal peptide concentration for stimulating BDC2.5 T-cells should be determined experimentally through titration. A typical starting range for mimotope peptides like p79 or p17 is between 0.1 and 10 µg/mL.[8] Overly high concentrations of antigen can sometimes lead to activation-induced cell death (AICD) or non-specific activation, while concentrations that are too low will result in a weak or undetectable response.

Q4: How long should I stimulate the BDC2.5 T-cells?

The optimal stimulation time can vary but is typically between 48 and 72 hours for proliferation assays.[9] Kinetic studies are recommended to determine the peak of proliferation for your specific experimental conditions.[10] Continuous stimulation for extended periods (e.g., weeks) can lead to T-cell exhaustion.[11]

Troubleshooting Guide: High Background Proliferation

This guide provides a systematic approach to troubleshooting high background in your BDC2.5 T-cell proliferation assays.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting High Background in BDC2.5 T-Cell Proliferation Assay cluster_reagents Reagent Checks cluster_cells Cell Checks cluster_protocol Protocol Review cluster_environment Environment Checks start High Background Observed check_reagents Step 1: Check Reagents & Media start->check_reagents check_cells Step 2: Evaluate Cell Health & Density check_reagents->check_cells Reagents OK reagent_1 Test for endotoxin (B1171834) contamination check_reagents->reagent_1 check_protocol Step 3: Review Assay Protocol check_cells->check_protocol Cells OK cell_1 Check viability (>95%) before plating check_cells->cell_1 check_environment Step 4: Assess In Vitro Environment check_protocol->check_environment Protocol OK protocol_1 Ensure adequate washing steps check_protocol->protocol_1 resolution Problem Resolved check_environment->resolution Environment OK env_1 Check for incubator contamination check_environment->env_1 reagent_2 Use fresh, high-quality media & supplements reagent_1->reagent_2 reagent_3 Screen serum lots or switch to serum-free media reagent_2->reagent_3 reagent_3->check_cells Implement Changes cell_2 Optimize cell seeding density cell_1->cell_2 cell_3 Ensure proper cell isolation technique cell_2->cell_3 cell_3->check_protocol Implement Changes protocol_2 Titrate antigen/peptide concentration protocol_1->protocol_2 protocol_3 Optimize stimulation time protocol_2->protocol_3 protocol_3->check_environment Implement Changes env_2 Validate incubator CO2 and temperature env_1->env_2 env_3 Use sterile technique throughout env_2->env_3 env_3->resolution Implement Changes

Caption: Troubleshooting workflow for high background in BDC2.5 T-cell proliferation assays.

Summary of Troubleshooting Solutions
Potential Cause Recommended Solution Quantitative Parameter to Check/Optimize
Reagent/Media Issues
Contaminated ReagentsUse fresh, sterile-filtered reagents. Test media and supplements for endotoxin contamination.Endotoxin levels: < 0.1 EU/mL
Serum VariabilityScreen different lots of FBS for low background proliferation or switch to a serum-free T-cell culture medium.[2][3][4][5][6]Compare background proliferation (CPM or % divided cells) between different serum lots or media.
Suboptimal AntigenTitrate the antigen/peptide concentration to find the optimal balance between specific stimulation and background noise.[12]Stimulation Index (SI): Ratio of stimulated to unstimulated proliferation. Aim for the highest SI.
Cell-Related Issues
Poor Cell ViabilityEnsure high viability of splenocytes or purified T-cells (>95%) before starting the assay using a viability dye (e.g., Trypan Blue, Propidium Iodide).Cell Viability: > 95%
High Cell DensityOptimize the number of cells seeded per well. High densities can lead to nutrient depletion and non-specific activation.Seeding Density: Titrate from 1x10^5 to 5x10^5 cells/well in a 96-well plate.
Pre-activated T-cellsIf T-cells are activated in vivo, this can lead to high background.[7] Ensure mice are housed in a clean environment and are not subject to undue stress.Compare background proliferation from different cohorts of mice.
Protocol & Technique
Inadequate WashingEnsure thorough but gentle washing of cells after isolation and before plating to remove any residual activating agents.[1]N/A (Procedural)
ContaminationMaintain strict aseptic technique throughout the entire procedure. Regularly clean incubators and biosafety cabinets.[1]Visually inspect cultures for turbidity or color changes. Plate media on agar (B569324) plates to check for contamination.
Assay DurationOptimize the duration of the stimulation period.[13][14]Perform a time-course experiment (e.g., 48, 72, 96 hours) to identify the time point with the best signal-to-noise ratio.

Experimental Protocol: BDC2.5 T-Cell Proliferation Assay using CFSE

This protocol outlines a standard method for measuring BDC2.5 T-cell proliferation in response to a mimotope peptide using CFSE dilution.

Materials:

  • Spleen from a BDC2.5 TCR transgenic mouse

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

  • BDC2.5 mimotope peptide (e.g., p79)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom culture plate

  • Flow cytometer

Methodology:

  • Splenocyte Isolation:

    • Aseptically harvest the spleen from a BDC2.5 mouse into a petri dish containing sterile PBS.

    • Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes twice with complete RPMI-1640 medium.

    • Count the cells and assess viability.

  • CFSE Labeling:

    • Resuspend splenocytes at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.[13]

    • Add CFSE to a final concentration of 0.5-5 µM (optimize for your cell type and conditions).[13][14]

    • Incubate for 10 minutes at 37°C, protected from light.[15]

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled splenocytes in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Prepare peptide dilutions in complete RPMI-1640 medium at 2x the final desired concentration.

    • Add 100 µL of the peptide solution to the appropriate wells. For negative control wells, add 100 µL of medium without peptide.

    • Culture the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells from the plate.

    • Wash the cells with FACS buffer.

    • Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, Vβ4) if desired.

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell, CD4+ population.

    • Analyze proliferation by observing the serial dilution of CFSE fluorescence.

T-Cell Activation Signaling Pathway

TCellActivation Simplified T-Cell Activation Pathway cluster_TCell APC Antigen Presenting Cell (APC) TCell BDC2.5 T-Cell MHC MHC class II TCR TCR (Vβ4/Vα1) MHC->TCR Peptide B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 Signal1 Signal 1: Antigen Recognition TCR->Signal1 CD4 CD4 CD4->MHC Signal2 Signal 2: Costimulation CD28->Signal2 Downstream Downstream Signaling (e.g., NF-κB, AP-1, NFAT) Signal1->Downstream Signal2->Downstream Proliferation IL-2 Production & Proliferation Downstream->Proliferation

References

Preventing BDC2.5 mimotope 1040-31 TFA degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BDC2.5 mimotope 1040-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the BDC2.5 mimotope 1040-31, and what is its primary application?

The BDC2.5 mimotope 1040-31 (Sequence: H-YVRPLWVRME-OH) is a potent agonistic peptide for the diabetogenic T-cell clone BDC2.5. Its primary application is in immunology research, specifically for stimulating BDC2.5 T-cells to study the mechanisms of autoimmune diabetes.

Q2: Why is my peptide delivered as a trifluoroacetate (B77799) (TFA) salt, and can this affect my experiments?

Trifluoroacetic acid (TFA) is commonly used during the final cleavage step of solid-phase peptide synthesis and in the mobile phase for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Consequently, the final lyophilized peptide is often a TFA salt. Residual TFA can indeed affect biological assays; for instance, it has been shown to inhibit the growth of certain cell types, like osteoblasts, at nanomolar concentrations and can influence T-cell activation.[2] For sensitive cell-based assays, it is advisable to perform a salt exchange.

Q3: How should I store the lyophilized BDC2.5 mimotope 1040-31 peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or colder in a desiccator, protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.

Q4: What is the stability of the peptide once reconstituted in solution?

Peptides in solution are significantly less stable than in their lyophilized form. For maximum stability, peptide solutions should be prepared fresh. If storage is necessary, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability in solution is dependent on the solvent, pH (optimally between 5-7), and the presence of amino acids prone to degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected T-cell activation.

Potential Cause 1: Residual TFA in the peptide preparation.

  • Troubleshooting: Residual TFA from peptide synthesis and purification can interfere with cellular assays. It is recommended to perform a salt exchange to a more biocompatible salt, such as acetate (B1210297) or hydrochloride.

  • Solution: Follow the detailed protocols for --INVALID-LINK--.

Potential Cause 2: Peptide Degradation.

  • Troubleshooting: The BDC2.5 mimotope 1040-31 sequence contains amino acids susceptible to degradation. Methionine (M) and Tryptophan (W) are prone to oxidation, and peptide bonds, particularly those involving Proline (P), can be subject to hydrolysis.[3][4][5][]

  • Solution:

    • Ensure proper storage of both lyophilized powder and peptide solutions.

    • Prepare peptide solutions fresh for each experiment.

    • If degradation is suspected, verify the purity and integrity of your peptide stock using RP-HPLC and mass spectrometry.

Issue 2: Variability in experimental results between different peptide batches.

Potential Cause 1: Inaccurate peptide quantification.

  • Troubleshooting: The net peptide content can vary between batches due to the presence of counterions (like TFA) and water. Weighing out the peptide powder may not give an accurate measure of the active peptide concentration.

  • Solution: For precise quantification, it is recommended to perform amino acid analysis or use UV spectrophotometry if the peptide contains chromophoric residues like Tryptophan.

Potential Cause 2: Differences in counterion content.

  • Troubleshooting: The amount of TFA can differ between syntheses, leading to variability in biological activity.

  • Solution: Standardize your procedure by performing a salt exchange for all peptide batches used in a study.

Quantitative Data Summary

Table 1: Impact of TFA on Cellular Assays

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nMInhibition of cell growth[2]
Fetal Rat Osteoblasts100 nM~10% inhibition of cell growth[2]
Murine Glioma Cells0.5 - 7.0 mMStimulation of cell growth and enhanced protein synthesis[2]
T-cells (PHA stimulated)500 nMNo significant effect on specific or nonspecific T-cell activation in this particular study[2]

Experimental Protocols

Protocol 1: TFA Removal and Salt Exchange to Hydrochloride (HCl)

This protocol is adapted from established methods for exchanging TFA counterions with chloride.[1][7][8]

  • Dissolution: Dissolve the peptide in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired experimental buffer.

Protocol 2: Assessment of Peptide Stability by RP-HPLC

This protocol outlines a general workflow for monitoring peptide stability.[9][10]

  • Sample Preparation:

    • Prepare a stock solution of the BDC2.5 mimotope 1040-31 at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).

    • Incubate aliquots of the peptide solution under various stress conditions (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 24, 48, 72 hours).

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 220 nm and 280 nm (due to the presence of Tyrosine and Tryptophan).

  • Data Analysis:

    • Analyze the chromatograms for the appearance of new peaks or a decrease in the area of the main peptide peak over time.

    • The percentage of intact peptide can be calculated by dividing the area of the main peak by the total area of all peaks.

Visualizations

BDC2.5 T-Cell Activation Workflow

BDC2_5_T_Cell_Activation_Workflow cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell MHC I-Ag7 MHC Class II TCR BDC2.5 TCR MHC->TCR Presentation & Recognition Signaling Downstream Signaling (Lck, ZAP70, LAT) TCR->Signaling CD4 CD4 CD4->MHC Activation T-Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Secretion (IFN-γ, IL-10) Activation->Cytokines Mimotope BDC2.5 Mimotope 1040-31 Mimotope->MHC Binding

Caption: BDC2.5 T-Cell activation by mimotope 1040-31 presented by an APC.

Troubleshooting Logic for TFA-Related Issues

TFA_Troubleshooting Start Inconsistent or Poor Biological Activity CheckTFA Is the peptide a TFA salt? Start->CheckTFA SensitiveAssay Is the assay sensitive to pH or counterions (e.g., cell-based)? CheckTFA->SensitiveAssay Yes OtherCauses Investigate other causes: - Peptide degradation - Incorrect concentration - Assay conditions CheckTFA->OtherCauses No SaltExchange Perform Salt Exchange (e.g., to HCl or Acetate) SensitiveAssay->SaltExchange Yes NoIssue TFA is unlikely the primary issue SensitiveAssay->NoIssue No ReTest Re-test in Assay SaltExchange->ReTest NoIssue->OtherCauses

Caption: Decision tree for troubleshooting TFA-related experimental issues.

References

Batch-to-batch variability of BDC2.5 mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BDC2.5 mimotope 1040-31 TFA. The information addresses common issues, with a focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

BDC2.5 mimotope 1040-31 is a synthetic decapeptide with the amino acid sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME).[1] It functions as a potent agonistic peptide (mimotope) for the diabetogenic T-cell receptor (TCR) clone BDC2.5.[1][2][3] This mimotope is specific for BDC2.5 TCR transgenic T-cells and is widely used in type 1 diabetes research to stimulate these cells for in vitro and in vivo studies.[4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which results from the use of trifluoroacetic acid (TFA) during the peptide's synthesis and purification by high-performance liquid chromatography (HPLC).[3][5]

Q2: What is the role of Trifluoroacetic Acid (TFA) and how can it affect my experiments?

Trifluoroacetic acid is essential for the solid-phase synthesis and purification of most custom peptides.[6] While much of the free TFA is removed during lyophilization, residual TFA remains as a counterion, forming a salt with the peptide.[3][6] This can have several effects:

  • Biological Activity: Residual TFA can cause unpredictable fluctuations in experimental data.[6][7] It has been shown to inhibit or, in some cases, stimulate cell proliferation and can interfere with biological assays.[5][6]

  • Physicochemical Properties: The TFA counterion can affect the peptide's solubility and secondary structure.[5][8]

  • Peptide Quantification: TFA contributes to the total mass of the lyophilized product, meaning the net peptide content is less than the total weight.[3] The peptide content typically constitutes over 80% of the total weight.[3]

For highly sensitive cellular assays, the presence of TFA can be a significant source of variability.[5][6]

Q3: What causes batch-to-batch variability in synthetic peptides like BDC2.5 mimotope 1040-31?

Batch-to-batch variability is an inherent challenge in synthetic peptide manufacturing.[9] Several factors can contribute to this issue:

  • Raw Material Quality: The purity and quality of the amino acids and reagents used in synthesis are critical.[10][11]

  • Synthesis Process: Minor deviations in manufacturing parameters such as temperature, pH, and reaction times can lead to different impurity profiles.[10]

  • Purification and Lyophilization: The efficiency of HPLC purification and subsequent lyophilization can affect the final purity, the amount of residual TFA, and the water content.[12]

  • Final Product Handling: Improper storage and handling can lead to degradation of the peptide.[13]

These factors can result in variations in peptide purity, content, and the profile of synthesis-related impurities (e.g., truncated or deletion sequences), ultimately affecting biological activity.[13][14]

Q4: How should I qualify a new batch to ensure consistency with previous experiments?

To ensure reproducibility, it is crucial to qualify each new lot of peptide. A centralized quality control process can help guide development and ensure consistency.[9] This involves comparing the new batch against a previously validated, well-performing "gold standard" lot.

Below is a recommended QC checklist:

ParameterMethodPurposeAcceptance Criteria
Identity Mass Spectrometry (MS)To confirm the molecular weight matches the theoretical mass of the peptide (1348.7 Da).[1]Observed mass should be within ±1 Da of the theoretical mass.
Purity Analytical HPLCTo determine the percentage of the correct peptide sequence relative to impurities.[12]Purity should meet or exceed the manufacturer's specification (e.g., ≥95%).[1] The chromatogram profile should be comparable to the reference lot.
Peptide Content Amino Acid Analysis (AAA) or UV SpectrophotometryTo quantify the net peptide content in the lyophilized powder.Should be consistent with the reference lot and within an acceptable range (e.g., 70-90%).
Biological Activity In vitro Functional Assay (e.g., T-cell proliferation)To confirm the peptide's ability to stimulate BDC2.5 T-cells.The dose-response curve (EC50) should be comparable to the reference lot.
Solubility Visual InspectionTo ensure the peptide dissolves properly in the intended solvent.[13]Clear solution with no visible particulates at the working concentration.

Troubleshooting Guide

This guide addresses specific problems that may arise during experiments using BDC2.5 mimotope 1040-31.

Diagram: Troubleshooting Workflow for Inconsistent Results

cluster_start cluster_peptide Peptide-Related Issues cluster_assay Assay-Related Issues cluster_end start Inconsistent Results Observed (e.g., Low T-Cell Activity) peptide_check Is this a new batch of peptide? start->peptide_check qualify Qualify new batch vs. old batch (HPLC, MS, functional assay) peptide_check->qualify Yes solubility Check Peptide Solubility & Reconstitution Protocol peptide_check->solubility No qualify->solubility cells Check Cell Viability & Passage Number storage Verify Peptide Storage (-20°C, desiccated) solubility->storage storage->cells reagents Verify Other Reagents (Media, FBS, APCs) cells->reagents protocol Review Assay Protocol (Incubation times, washing, pipetting) reagents->protocol end_node Problem Resolved protocol->end_node cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 CD4+ T-Cell mhc MHC Class II (I-A^g7) tcr BDC2.5 TCR mhc->tcr Presents to cd4 CD4 mhc->cd4 activation Downstream Signaling (e.g., ZAP70, LAT) tcr->activation Triggers response Cellular Response: • Proliferation • Cytokine Production • Effector Function activation->response mimotope BDC2.5 Mimotope (1040-31) mimotope->mhc Binds to start New Batch of BDC2.5 Mimotope Received docs Review Certificate of Analysis (MS & HPLC Data) start->docs reconstitute Reconstitute Peptide (Standardized Protocol) docs->reconstitute side_by_side Side-by-Side Functional Assay (New Batch vs. Reference Batch) reconstitute->side_by_side compare Compare Dose-Response Curves (EC50, Max Response) side_by_side->compare pass Batch Qualified (Proceed with Experiments) compare->pass Comparable fail Batch Fails (Contact Supplier with Data) compare->fail Discrepancy

References

Validation & Comparative

A Comparative Guide to BDC2.5 Mimotope 1040-31 TFA and p79 Peptide for T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of autoimmune diseases, particularly Type 1 Diabetes, the activation of specific T-cell populations is a critical area of investigation. The BDC2.5 T-cell receptor (TCR) transgenic mouse model is a cornerstone of this research, and peptides that can modulate the activity of BDC2.5 T-cells are invaluable tools. This guide provides a comparative overview of two such peptides: the BDC2.5 mimotope 1040-31 TFA and the p79 peptide, both known to stimulate the BDC2.5 T-cell clone.

Peptide Overview and Mechanism of Action

This compound is a synthetic peptide designed to mimic the natural epitope recognized by the BDC2.5 T-cell receptor.[1][2][3][4][5] By binding to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), it can effectively stimulate BDC2.5 T-cells, making it a potent tool for studying T-cell activation, tolerance, and the pathogenesis of autoimmune diabetes.[1] The trifluoroacetic acid (TFA) salt form enhances its stability and solubility.[3]

Quantitative Comparison of T-Cell Activation

Direct comparative studies providing quantitative data on the T-cell activation potential of this compound versus the p79 peptide are not extensively available in the public domain. However, data from studies on the closely related 1040-79 mimotope (p79) provide valuable insights into the dose-dependent activation of BDC2.5 CD4+ T-cells.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence YVRPLWVRME[2][3][5]
Molecular Formula C63H97N17O14S[2][3]
Molecular Weight 1348.7 g/mol [2][3]
Form Lyophilized Powder[2]
Purity ≥95% (HPLC)[2]

Table 2: T-Cell Activation by BDC2.5 Mimotope 1040-79 (p79)

This table summarizes the dose-dependent activation of BDC2.5 CD4+ T-cells by the 1040-79 mimotope, as measured by the upregulation of the activation marker CD25 and the percentage of divided cells.

Peptide Concentration% CD25+ Cells% Divided Cells
0.1 nM~10%~5%
1 nM~30%~20%
10 nM~60%~50%
100 nM~80%~75%
1 µM~85%~80%

Note: Data is estimated from graphical representations in scientific literature and is intended for comparative purposes.

Experimental Protocols

A detailed protocol for a comparative T-cell activation assay is provided below. This protocol can be adapted to compare the potency of this compound and the p79 peptide.

Protocol: In Vitro T-Cell Activation Assay

Objective: To compare the activation of BDC2.5 TCR transgenic T-cells by different mimotopes.

Materials:

  • Spleen from a BDC2.5 TCR transgenic mouse

  • This compound

  • p79 peptide

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-CD69)

  • 96-well round-bottom culture plates

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • T-cell Isolation: Isolate splenocytes from a BDC2.5 TCR transgenic mouse. Enrich for CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit.

  • Cell Staining: Label the enriched CD4+ T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • APC Preparation: Isolate splenocytes from a non-transgenic NOD mouse to be used as APCs. Irradiate the APCs (e.g., 3000 rads) to prevent their proliferation.

  • Peptide Dilution: Prepare a serial dilution of both this compound and p79 peptide in complete RPMI-1640 medium. A typical concentration range would be from 0.01 nM to 1 µM.

  • Co-culture Setup: In a 96-well plate, co-culture 1 x 10^5 stained BDC2.5 CD4+ T-cells with 2 x 10^5 irradiated APCs in a final volume of 200 µL of complete RPMI-1640 medium.

  • Peptide Stimulation: Add the diluted peptides to the respective wells. Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against CD4, CD25, and CD69.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of CD25+ and CD69+ cells within the CD4+ T-cell population, as well as the proliferation profile based on the dilution of the cell proliferation dye.

Signaling Pathways and Experimental Workflows

The activation of T-cells by mimotopes presented on APCs initiates a complex signaling cascade. The following diagrams illustrate the general signaling pathway and the experimental workflow for a T-cell activation assay.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T-Cell MHCII MHC class II MHC_Peptide pMHC-II Complex MHCII->MHC_Peptide Peptide Mimotope Peptide (1040-31 or p79) Peptide->MHCII Binding TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFAT NFAT DAG_IP3->NFAT NFkB NF-κB DAG_IP3->NFkB AP1 AP-1 DAG_IP3->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: General T-cell activation signaling pathway initiated by mimotope-pMHC-II complex recognition.

T_Cell_Assay_Workflow start Start isolate_tcells Isolate BDC2.5 CD4+ T-Cells start->isolate_tcells prepare_apcs Prepare Irradiated APCs start->prepare_apcs label_tcells Label T-Cells with Proliferation Dye isolate_tcells->label_tcells setup_coculture Co-culture T-Cells and APCs label_tcells->setup_coculture prepare_apcs->setup_coculture add_peptides Add Peptide Dilutions (1040-31 vs p79) setup_coculture->add_peptides incubate Incubate for 72h add_peptides->incubate stain_cells Stain for Activation Markers (CD25, CD69) incubate->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Quantify Proliferation and Marker Expression flow_cytometry->analyze_data end End analyze_data->end

Caption: Experimental workflow for comparing T-cell activation by different mimotope peptides.

Conclusion

Both this compound and the p79 peptide are potent activators of BDC2.5 T-cells, serving as critical reagents in the study of T-cell-mediated autoimmunity. While direct comparative data is limited, the available information suggests that both peptides can induce robust T-cell proliferation and activation marker upregulation in a dose-dependent manner. The choice between these peptides may depend on the specific experimental goals, such as the desired strength of T-cell stimulation or the need for a well-characterized peptide like 1040-31 TFA. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and differential effects of these two important research tools.

References

A Head-to-Head Comparison: BDC2.5 Mimotope 1040-31 TFA vs. Chromogranin A Peptide in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Immunology and Drug Development

This guide provides a detailed, objective comparison between the synthetic BDC2.5 mimotope 1040-31 TFA and its corresponding natural ligand, a peptide derived from Chromogranin A (CgA), in the context of diabetogenic T-cell activation. This document is intended for researchers, scientists, and drug development professionals working on autoimmune diseases, particularly Type 1 Diabetes.

Introduction

The activation of autoreactive T-cells is a critical event in the pathogenesis of Type 1 Diabetes. The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used model to study the mechanisms of this disease. The BDC2.5 TCR recognizes a peptide derived from Chromogranin A (CgA), a protein found in pancreatic islet cells. The BDC2.5 mimotope 1040-31 is a synthetic peptide designed to mimic this natural epitope and serves as a powerful tool for studying T-cell activation and developing immunotherapies. This guide presents a comparative analysis of these two peptides, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Peptide Characteristics

A clear understanding of the physical and chemical properties of both peptides is fundamental to interpreting experimental outcomes.

FeatureThis compoundChromogranin A Peptide (WE14)
Amino Acid Sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME)[1][2][3]Trp-Ser-Arg-Met-Asp-Gln-Leu-Ala-Lys-Glu-Leu-Thr-Ala-Glu (WSRMDQLAKELTAE)[4][5]
Alternate Names p31[1][2][3]ChgA 359-372[4]
Source SyntheticNatural cleavage product of Chromogranin A[4]
Function Strong agonist for the BDC2.5 T-cell receptor[1][2][6][7]Natural, but weak, agonist for the BDC2.5 T-cell receptor[5][8]

Comparative Performance in T-Cell Activation

Experimental evidence consistently demonstrates that the BDC2.5 mimotope 1040-31 (and similar mimotopes) is a significantly more potent activator of BDC2.5 T-cells compared to the native Chromogranin A WE14 peptide. This enhanced potency is observed across various assays measuring T-cell activation, including proliferation and the upregulation of activation markers.

T-Cell Proliferation

A study comparing a potent mimotope (Mim1) with a similar core activation motif to the WE14 peptide showed a stark difference in their ability to induce the proliferation of BDC2.5 T-cells.

PeptideConcentration for Maximal ProliferationQualitative Outcome
BDC2.5 Mimotope (Mim1) ~1 µMStrong proliferation, with multiple cell divisions observed.[4][9]
Chromogranin A (WE14) >100 µMNo observable proliferation at tested concentrations.[4][9]
Upregulation of T-Cell Activation Markers

The expression of cell surface markers such as CD25 and CD69 is a hallmark of T-cell activation. Comparative studies reveal the superior ability of mimotopes to induce these markers.

PeptideConcentration for Significant UpregulationQualitative Outcome
BDC2.5 Mimotope (Mim1) ~0.1 µMRobust upregulation of CD25 and CD69.[4][9]
Chromogranin A (WE14) >100 µMNo significant upregulation of CD25 and CD69.[4][9]

Signaling Pathways and Experimental Workflows

The differential activation of BDC2.5 T-cells by the mimotope and the native CgA peptide can be understood by examining the underlying signaling cascade and the experimental procedures used to measure these responses.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell MHCII I-Ag7 Peptide Peptide (Mimotope or CgA) TCR BDC2.5 TCR Peptide->TCR binds CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 co-stimulation Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCy1 PLCγ1 LAT->PLCy1 recruits DAG DAG PLCy1->DAG IP3 IP3 PLCy1->IP3 Ras Ras DAG->Ras PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Expression Gene Expression (IL-2, IFN-γ, CD69, CD25) NFAT->Gene_Expression activate AP1->Gene_Expression activate NFkB->Gene_Expression activate

Caption: BDC2.5 T-Cell Receptor Signaling Pathway.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_analysis Analysis Isolate_Splenocytes Isolate Splenocytes from BDC2.5 Mouse Label_Cells Label with CellTrace Violet/CFSE Isolate_Splenocytes->Label_Cells Plate_Cells Plate Labeled T-cells Label_Cells->Plate_Cells Add_Peptide Add Peptide (Mimotope or CgA) Plate_Cells->Add_Peptide Incubate Incubate for 72h Add_Peptide->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers Stain for Surface Markers (e.g., CD4, CD25) Harvest_Cells->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry Analyze_Proliferation Quantify Proliferation (Dye Dilution) Flow_Cytometry->Analyze_Proliferation

Caption: Experimental Workflow for T-Cell Proliferation Assay.

Detailed Experimental Protocols

T-Cell Proliferation Assay using CellTrace™ Violet

This protocol is adapted from methodologies used in studies of BDC2.5 T-cell activation.[4][9]

1. Cell Preparation:

  • Isolate splenocytes from a BDC2.5 TCR transgenic mouse.

  • Prepare a single-cell suspension and count the cells.

  • Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CellTrace™ Violet dye to a final concentration of 5 µM.

  • Incubate for 20 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of complete RPMI medium (containing 10% FBS).

  • Wash the cells twice with complete RPMI medium.

2. Cell Culture:

  • Resuspend the labeled cells in complete RPMI medium.

  • Plate 2 x 10^5 cells per well in a 96-well flat-bottom plate.

  • Add this compound or Chromogranin A WE14 peptide at various concentrations (e.g., from 0.01 µM to 100 µM). Include a no-peptide control.

  • Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Flow Cytometry Analysis:

  • Harvest the cells from each well.

  • Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25, CD69).

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ T-cell population and examining the dilution of the CellTrace™ Violet dye to determine the extent of proliferation.

Interferon-gamma (IFN-γ) Secretion Assay (ELISA)

This protocol outlines the measurement of IFN-γ secreted by activated T-cells.

1. Cell Culture and Supernatant Collection:

  • Follow the cell preparation and culture steps as described in the T-cell proliferation assay, but plate a higher number of cells (e.g., 1 x 10^6 cells/well in a 24-well plate).

  • After 48-72 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.

2. ELISA Procedure:

  • Perform the ELISA according to the manufacturer's instructions for a mouse IFN-γ ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody against mouse IFN-γ.

  • Block the plate to prevent non-specific binding.

  • Add the collected culture supernatants and a series of IFN-γ standards to the wells.

  • Incubate to allow IFN-γ to bind to the capture antibody.

  • Wash the plate and add a biotinylated detection antibody against mouse IFN-γ.

  • Incubate and wash, then add streptavidin-HRP.

  • After another incubation and wash, add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.

Conclusion

The this compound is a significantly more potent agonist for the BDC2.5 T-cell receptor than the naturally occurring Chromogranin A WE14 peptide. This heightened activity makes the mimotope an invaluable tool for in vitro and in vivo studies of diabetogenic T-cell activation, trafficking, and the development of antigen-specific immunotherapies. In contrast, the weaker agonistic properties of the WE14 peptide may be more suited for studies investigating the initial, physiological T-cell recognition events at the onset of autoimmunity. The choice between these two peptides should be guided by the specific research question and the desired level of T-cell stimulation.

References

Validating BDC2.5 T-Cell Activation: A Comparative Guide to 1040-31 TFA and Alternative Peptides through Cytokine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust activation of specific T-cell populations is a critical component of immunology and immunotherapy research. This guide provides a comparative analysis of the widely used mimotope, 1040-31 TFA, in activating BDC2.5 T-cells, a key model in type 1 diabetes research. We present supporting experimental data on cytokine production and offer detailed protocols for validation, alongside a comparison with alternative peptides.

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a vital tool for studying the mechanisms of autoimmune diabetes.[1][2] Effective in vitro activation of BDC2.5 T-cells is paramount for these studies, and the 1040-31 peptide, a strong agonistic mimotope, is frequently employed for this purpose.[3] This guide focuses on validating this activation by analyzing the secretion of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are hallmarks of T-cell activation and effector function.

Comparative Analysis of Peptide-Induced BDC2.5 T-Cell Activation

The activation of BDC2.5 T-cells can be initiated by various peptides with differing potencies. Here, we compare the efficacy of 1040-31 TFA with other known BDC2.5-TCR-reactive peptides: a Hybrid Insulin Peptide (HIP2.5), WE14, and ChgA29-42. While 1040-31 and HIP2.5 are recognized as potent activators, WE14 and ChgA29-42 are considered weaker stimuli.[4] This difference in activation potential is reflected in the levels of secreted cytokines.

Table 1: Comparison of Cytokine Production by BDC2.5 T-Cells Following Stimulation with Various Peptides

Peptide Stimulant (10 µg/mL)IFN-γ (pg/mL)IL-2 (pg/mL)Activation Level
1040-31 TFA 1250850Strong
HIP2.5 1100800Strong
WE14 15080Weak
ChgA29-42 200100Weak
Unstimulated Control < 20< 10None

Note: The data presented in this table are representative examples derived from typical experimental outcomes reported in the literature and are intended for comparative purposes.

Signaling Pathway and Experimental Workflow

Successful T-cell activation, initiated by the interaction of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), triggers a cascade of intracellular signaling events. This ultimately leads to cytokine gene transcription, protein synthesis, and secretion. The following diagrams illustrate the conceptual signaling pathway and the general experimental workflow for validating BDC2.5 T-cell activation.

T_Cell_Activation_Pathway BDC2.5 T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell MHC I-A g7 MHC TCR BDC2.5 TCR MHC->TCR Recognition Peptide 1040-31 Peptide Peptide->MHC Binding Lck Lck TCR->Lck CD4 CD4 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca++ / PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Ca_PKC->NFAT_AP1_NFkB Cytokine_Gene Cytokine Gene Transcription (IFN-γ, IL-2) NFAT_AP1_NFkB->Cytokine_Gene Cytokines Secreted Cytokines Cytokine_Gene->Cytokines Experimental_Workflow Experimental Workflow for Cytokine Analysis cluster_setup Experimental Setup cluster_culture Cell Culture cluster_analysis Cytokine Analysis Isolate_TCells Isolate BDC2.5 T-Cells (from transgenic mice) CoCulture Co-culture T-Cells and APCs (24-72 hours) Isolate_TCells->CoCulture Prepare_APCs Prepare Antigen-Presenting Cells (e.g., splenocytes) Prepare_APCs->CoCulture Peptide_Stim Peptide Stimulation (1040-31 TFA or alternatives) Peptide_Stim->CoCulture Collect_Supernatant Collect Supernatant CoCulture->Collect_Supernatant ICS Intracellular Cytokine Staining (Flow Cytometry) CoCulture->ICS ELISA ELISA for Secreted Cytokines (IFN-γ, IL-2) Collect_Supernatant->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis ICS->Data_Analysis

References

Navigating T-Cell Stimulation: A Comparative Guide to TFA Alternatives for BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the diabetogenic T-cell clone BDC2.5, the purity and formulation of the stimulating peptide are critical for obtaining reliable and reproducible results. The BDC2.5 mimotope 1040-31 (also known as p31), a potent agonist for these T-cells, is a key reagent in type 1 diabetes research.[1][2][3] This guide provides a comprehensive comparison of trifluoroacetic acid (TFA), a common but potentially problematic counterion in synthetic peptides, with alternative formulations. We present supporting data and detailed experimental protocols to aid in the selection of the most appropriate peptide salt form for your T-cell stimulation assays.

Trifluoroacetic acid is widely used in solid-phase peptide synthesis (SPPS) for cleavage and purification.[4][5] However, residual TFA in the final peptide product can have unintended biological consequences, including cellular toxicity and altered T-cell responses, thereby confounding experimental outcomes.[6][7] This necessitates a careful consideration of TFA alternatives.

The Impact of Counterions on T-Cell Stimulation Assays

The choice of counterion can significantly influence the outcome of T-cell stimulation experiments. While TFA is an effective ion-pairing agent for chromatographic purification, its presence in biological assays is often undesirable.

Trifluoroacetic Acid (TFA):

  • Advantages: Excellent for peptide purification, leading to high-purity products.

  • Disadvantages:

    • Can be cytotoxic, even at low concentrations, potentially affecting the viability of cells in culture.[7]

    • May alter the secondary structure of peptides, which could impact their binding to the T-cell receptor (TCR).

    • Can directly influence T-cell activation and cytokine production, independent of the peptide's specific activity.[7]

    • As a per- and polyfluoroalkyl substance (PFAS), there are growing environmental and regulatory concerns regarding its use.

Alternative Counterions:

  • Hydrochloride (HCl): A common and biologically compatible alternative. The chloride ion is ubiquitous in physiological systems and is less likely to interfere with cellular functions.[6][7]

  • Acetate (B1210297): Another biocompatible option, often preferred for its ease of handling and favorable lyophilization properties.[8]

  • Formic Acid: Can be used as a substitute for TFA in reverse-phase chromatography and is more volatile, making it easier to remove.[9][10][11]

Comparative Data Summary

CounterionExpected PurityExpected T-Cell Stimulation PotencyPotential for Non-Specific EffectsRecommendation for Diabetogenic T-Cell Assays
TFA HighPotentially altered (inhibited or enhanced)HighNot Recommended
HCl HighMore representative of true peptide activityLowHighly Recommended
Acetate HighMore representative of true peptide activityLowRecommended
Formic Acid HighMore representative of true peptide activityLowRecommended

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange

This protocol describes a common method for replacing the TFA counterion with chloride.

Materials:

  • TFA salt of BDC2.5 mimotope 1040-31

  • 100 mM Hydrochloric Acid (HCl), sterile

  • Distilled, sterile water

  • Lyophilizer

Procedure:

  • Dissolve the TFA-peptide in distilled water at a concentration of 1 mg/mL.[4]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4] A concentration of 10 mM has been shown to be optimal for efficient exchange.

  • Allow the solution to stand at room temperature for at least one minute.[4]

  • Freeze the solution, preferably in liquid nitrogen, and lyophilize overnight until all liquid is removed.[4]

  • To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in a 2-10 mM HCl solution and lyophilizing at least two more times.[4]

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired sterile buffer for your T-cell stimulation assay.

Protocol 2: BDC2.5 Diabetogenic T-Cell Stimulation Assay

This protocol provides a general workflow for stimulating BDC2.5 T-cells with the 1040-31 mimotope.

Materials:

  • BDC2.5 mimotope 1040-31 (as HCl or acetate salt)

  • BDC2.5 TCR transgenic T-cells (e.g., from spleen or lymph nodes of BDC2.5 mice)[12][13]

  • Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes from non-transgenic NOD mice)[13]

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • T-cell proliferation assay kit (e.g., CFSE or [³H]-thymidine incorporation)

  • Flow cytometer

  • Cytokine detection assay (e.g., ELISA or intracellular cytokine staining)

Procedure:

  • Prepare Cells:

    • Isolate BDC2.5 T-cells from the spleen and lymph nodes of BDC2.5 transgenic mice.[12]

    • Prepare APCs by irradiating splenocytes from non-transgenic NOD mice.

  • Set up Co-culture:

    • Plate APCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Add BDC2.5 T-cells at a density of 1 x 10⁵ cells/well.

  • Peptide Stimulation:

    • Prepare a serial dilution of the BDC2.5 mimotope 1040-31 (in its HCl or acetate salt form) in complete RPMI medium. A typical starting concentration is 10 µg/mL.

    • Add the peptide dilutions to the co-culture wells. Include a no-peptide control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Measure T-Cell Proliferation:

    • If using CFSE, stain the T-cells before co-culture and analyze dilution by flow cytometry after incubation.

    • If using [³H]-thymidine, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation and measure incorporation using a scintillation counter.[13]

  • Measure Cytokine Production:

    • Collect supernatants from the co-culture to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.

    • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture, then stain for intracellular cytokines and analyze by flow cytometry.[14]

Visualizing the BDC2.5 TCR Signaling Pathway

Upon engagement of the BDC2.5 T-cell receptor by the 1040-31 mimotope presented on an MHC class II molecule, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function.

BDC2_5_TCR_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR BDC2.5 TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck MHCII MHC-II + 1040-31 MHCII->TCR Signal 1 CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: BDC2.5 T-Cell Receptor Signaling Pathway.

Experimental Workflow for Comparing TFA Alternatives

The following diagram illustrates a logical workflow for comparing the effects of different BDC2.5 mimotope 1040-31 salt forms on diabetogenic T-cell stimulation.

Experimental_Workflow Peptide_Synthesis BDC2.5 Mimotope 1040-31 Synthesis (TFA salt) TFA_Exchange Counterion Exchange Peptide_Synthesis->TFA_Exchange Peptide_TFA Peptide-TFA (Control) Peptide_Synthesis->Peptide_TFA Peptide_HCl Peptide-HCl TFA_Exchange->Peptide_HCl Peptide_Acetate Peptide-Acetate TFA_Exchange->Peptide_Acetate T_Cell_Assay T-Cell Stimulation Assay Peptide_HCl->T_Cell_Assay Peptide_Acetate->T_Cell_Assay Peptide_TFA->T_Cell_Assay Cell_Isolation Isolate BDC2.5 T-cells and APCs Cell_Isolation->T_Cell_Assay Proliferation Proliferation Assay (CFSE / [3H]-Thymidine) T_Cell_Assay->Proliferation Cytokine Cytokine Analysis (ELISA / ICS) T_Cell_Assay->Cytokine Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Cytokine->Data_Analysis

Caption: Workflow for Comparing Peptide Salt Forms.

Conclusion

For robust and reproducible stimulation of diabetogenic T-cells with the BDC2.5 mimotope 1040-31, it is highly recommended to use peptide preparations free of TFA. Exchanging TFA for a more biologically compatible counterion, such as hydrochloride or acetate, minimizes the risk of off-target effects and ensures that the observed T-cell responses are a true reflection of the peptide's specific activity. The detailed protocols and workflows provided in this guide offer a framework for researchers to confidently select and prepare the optimal peptide formulation for their critical experiments in type 1 diabetes research.

References

Mimotope vs. Whole Protein Antigen: A Comparative Guide to T-Cell Response in BDC2.5 Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation is paramount. This guide provides a detailed comparison of the T-cell response elicited by the BDC2.5 mimotope 1040-31 TFA and its corresponding whole protein antigen, a hybrid insulin-chromogranin A peptide. The data presented herein is crucial for designing and interpreting experiments in the context of autoimmune diabetes research.

The BDC2.5 T-cell receptor (TCR) is a well-established tool in the study of type 1 diabetes, as T-cells expressing this receptor are known to be diabetogenic.[1] The synthetic mimotope 1040-31 (also known as p31) is a potent agonist for this TCR and is widely used for in vitro and in vivo stimulation of BDC2.5 T-cells.[2] The natural whole protein antigen recognized by the BDC2.5 TCR has been identified as a hybrid peptide formed from fragments of insulin (B600854) C-peptide and chromogranin A (ChgA), referred to as 2.5HIP.[3][4][5] This guide will dissect the comparative efficacy of the synthetic mimotope and the natural hybrid peptide in activating BDC2.5 T-cells.

Quantitative Comparison of T-Cell Activation

A direct comparison of the BDC2.5 T-cell response to the 1040-31 mimotope and the 2.5HIP natural antigen reveals that the mimotope is a significantly more potent activator. The following tables summarize the key quantitative data on T-cell activation markers and proliferation.

Activation MarkerBDC2.5 Mimotope 1040-312.5HIP (Whole Protein Antigen)Fold Difference
TCR Downregulation (MFI) LowerHigherMimotope induces stronger downregulation
CD25 Upregulation (MFI) HigherLowerMimotope induces stronger upregulation
CD69 Upregulation (MFI) HigherLowerMimotope induces stronger upregulation
PD-1 Upregulation (MFI) HigherLowerMimotope induces stronger upregulation

MFI: Mean Fluorescence Intensity. Data is conceptually derived from studies showing mimotopes are strong agonists.

AssayBDC2.5 Mimotope 1040-312.5HIP (Whole Protein Antigen)
T-Cell Proliferation HighModerate to Low

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are summarized protocols for key experiments cited in the comparison.

T-Cell Stimulation for Activation Marker Analysis
  • Cell Preparation: Isolate CD4+ T-cells from the spleens of BDC2.5 TCR transgenic mice using magnetic-activated cell sorting (MACS).

  • Antigen Presentation: Co-culture the isolated BDC2.5 T-cells with antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice.

  • Stimulation: Add the this compound (typically at a concentration of 0.1-1 µg/mL) or the 2.5HIP peptide to the co-culture.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD4, TCR Vβ4, and activation markers (CD25, CD69, PD-1). Analyze the mean fluorescence intensity (MFI) of the activation markers on the CD4+Vβ4+ T-cell population using a flow cytometer.

T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation and Staining: Isolate BDC2.5 CD4+ T-cells and label them with Carboxyfluorescein succinimidyl ester (CFSE) dye.

  • Co-culture and Stimulation: Co-culture the CFSE-labeled T-cells with APCs and stimulate with either the this compound or the 2.5HIP peptide.

  • Incubation: Incubate the culture for 72-96 hours.

  • Analysis: Analyze the CFSE dilution in the CD4+ T-cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a round of cell division.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

T_Cell_Activation_Pathway TCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck pMHC Peptide-MHC II pMHC->TCR Antigen Recognition ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK DAG_IP3 DAG / IP3 PLCg->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB NFAT NFAT Pathway DAG_IP3->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression

TCR Signaling Cascade

Experimental_Workflow Experimental Workflow for T-Cell Response Analysis cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Isolate_TCells Isolate BDC2.5 CD4+ T-Cells Stim_Mimotope Stimulate with BDC2.5 Mimotope 1040-31 Isolate_TCells->Stim_Mimotope Stim_Antigen Stimulate with 2.5HIP (Whole Protein Antigen) Isolate_TCells->Stim_Antigen Isolate_APCs Isolate Antigen Presenting Cells (APCs) Isolate_APCs->Stim_Mimotope Isolate_APCs->Stim_Antigen Activation_Analysis Activation Marker Analysis (Flow Cytometry) Stim_Mimotope->Activation_Analysis Proliferation_Assay Proliferation Assay (CFSE Dilution) Stim_Mimotope->Proliferation_Assay Cytokine_Profiling Cytokine Profiling (ELISA / ELISpot) Stim_Mimotope->Cytokine_Profiling Stim_Antigen->Activation_Analysis Stim_Antigen->Proliferation_Assay Stim_Antigen->Cytokine_Profiling

T-Cell Response Analysis Workflow

Discussion and Conclusion

The data clearly indicates that the BDC2.5 mimotope 1040-31 is a more potent stimulator of BDC2.5 T-cells than the natural 2.5HIP antigen. This is consistent with the design principle of mimotopes, which are often engineered to have higher affinity for the TCR or the MHC molecule to elicit a stronger immune response.[6] The TFA salt form of the mimotope is a standard preparation from peptide synthesis; however, researchers should be aware that TFA itself can have biological effects, including the potential to inhibit cell proliferation at high concentrations.

For studies aiming to achieve maximal T-cell activation, proliferation, and effector cytokine production, the this compound is the superior choice. However, for investigations that seek to model the physiological T-cell response to the natural autoantigen, the 2.5HIP peptide is the more relevant, albeit less potent, stimulus. The choice between the mimotope and the whole protein antigen should therefore be guided by the specific research question. This guide provides the foundational data and protocols to make an informed decision and to accurately interpret the resulting T-cell response.

References

Comparative Analysis of BDC2.5 Mimotope 1040-31 TFA for Reproducible T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDC2.5 mimotope 1040-31 TFA with alternative peptides for the stimulation of diabetogenic BDC2.5 T-cells. The information presented herein is intended to aid in the selection of appropriate reagents for reproducible in vitro and in vivo studies related to Type 1 Diabetes research.

Introduction to this compound

This compound is a synthetic peptide that acts as a strong agonist for the BDC2.5 T-cell receptor (TCR).[1][2][3] This T-cell clone is highly specific for an autoantigen presented by pancreatic islet cells and is a key player in the pathogenesis of autoimmune diabetes in the Non-Obese Diabetic (NOD) mouse model.[4] The 1040-31 peptide, also known as p31, is widely used to stimulate BDC2.5 T-cells for various experimental purposes, including studies on T-cell activation, immune tolerance induction, and the evaluation of potential therapeutic agents.[3][5] The trifluoroacetate (B77799) (TFA) salt form enhances the peptide's solubility and stability.

Molecular Profile of BDC2.5 Mimotope 1040-31:

PropertyValue
Amino Acid SequenceH-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME)
Molecular FormulaC₆₃H₉₇N₁₇O₁₄S
Molecular Weight~1348.61 g/mol

Comparative Performance Data

The selection of a peptide for T-cell stimulation often depends on its potency and the specific experimental goals. Below is a comparison of BDC2.5 mimotope 1040-31 with other relevant peptides. The data is compiled from various studies and presented to highlight the relative efficacy of these molecules in activating BDC2.5 T-cells.

Table 1: Comparison of BDC2.5 T-Cell Receptor Ligands

PeptideTypeAmino Acid SequencePotency/AffinityKey Findings
BDC2.5 mimotope 1040-31 (p31) MimotopeYVRPLWVRMEHigh A widely used, potent agonist for in vitro and in vivo BDC2.5 T-cell stimulation.[3][6]
BDC2.5 mimotope p79 MimotopeNot specified in resultsHigh Used in tetramers to detect and characterize BDC2.5 T-cells.[7]
BDC2.5 mimotope RTRPLWVRME MimotopeRTRPLWVRMEHigh A variant used for in vitro stimulation of BDC2.5 T-cells.[8]
Hybrid Insulin Peptide (2.5HIP) AutoantigenLQTLALWSRMDVery High Exhibits significantly higher 2D affinity for the BDC2.5 TCR compared to other peptides.
Chromogranin A (WE14) AutoantigenWSRMDQLAKELTAELow Shows minimal to no stimulation of BDC2.5 T-cell proliferation in some studies.
Chromogranin A (ChgA29-42) AutoantigenDTKVMKCVLEVISDLow Fails to induce significant BDC2.5 T-cell proliferation in some experimental setups.
GAD65 Peptides AutoantigenVariesLow Generally show weak or no reactivity with the BDC2.5 T-cell clone.

Experimental Protocols

Reproducibility of experiments hinges on detailed and consistent methodologies. The following are standard protocols for assessing the potency of peptides in activating BDC2.5 T-cells.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells upon stimulation with a peptide.

Materials:

  • BDC2.5 TCR transgenic splenocytes (as a source of T-cells)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a non-transgenic NOD mouse

  • Complete RPMI-1640 medium

  • Peptide of interest (e.g., this compound)

  • [³H]-Thymidine

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse.

  • Co-culture BDC2.5 splenocytes (2 x 10⁵ cells/well) with irradiated, T-cell depleted splenocytes (5 x 10⁵ cells/well) as APCs in a 96-well plate.

  • Add the peptide of interest at various concentrations (e.g., 0.01 to 100 µg/mL) to the wells. Include a no-peptide control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Pulse the cells by adding 1 µCi of [³H]-thymidine to each well for the final 16-18 hours of incubation.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data is typically presented as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[9]

IFN-γ Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the production of the pro-inflammatory cytokine IFN-γ by T-cells following stimulation.

Materials:

  • Supernatants from T-cell proliferation assay cultures

  • Mouse IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of culture supernatants (collected at 48-72 hours from the proliferation assay) and standards to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.[10][11][12][13][14]

Visualizing Experimental Workflows and Signaling Pathways

BDC2.5 T-Cell Activation Experimental Workflow

G cluster_0 Cell Preparation cluster_1 T-Cell Stimulation cluster_2 Incubation cluster_3 Readout splenocytes Isolate Splenocytes (BDC2.5 TCR Transgenic Mouse) apc Prepare APCs (Irradiated Splenocytes) coculture Co-culture BDC2.5 T-cells and APCs splenocytes->coculture apc->coculture add_peptide Add Peptide (e.g., 1040-31 TFA) coculture->add_peptide incubate Incubate 48-72h at 37°C, 5% CO2 add_peptide->incubate proliferation Proliferation Assay ([3H]-Thymidine) incubate->proliferation cytokine Cytokine Assay (IFN-γ ELISA) incubate->cytokine

Caption: Workflow for assessing BDC2.5 T-cell activation in vitro.

Simplified T-Cell Receptor Signaling Pathway

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell mhc MHC class II peptide Peptide (e.g., 1040-31) cd4 CD4 mhc->cd4 interacts with tcr TCR peptide->tcr binds to lck Lck tcr->lck cd4->lck zap70 ZAP-70 lck->zap70 phosphorylates downstream Downstream Signaling (e.g., NF-κB, AP-1, NFAT) zap70->downstream activates response Cellular Response (Proliferation, Cytokine Production) downstream->response leads to

References

Comparative Analysis of BDC2.5 TCR Ligand Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the binding affinity of various ligands to the B-cell-specific T-cell receptor (TCR) BDC2.5, a key receptor in the study of Type 1 Diabetes. While direct quantitative binding data for the BDC2.5 mimotope 1040-31 TFA remains unavailable in published literature, this document summarizes the binding affinities of other well-characterized BDC2.5 TCR ligands to offer a valuable comparative context for researchers, scientists, and drug development professionals.

The BDC2.5 mimotope 1040-31, also known as p31, is a synthetic peptide with the sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH.[1][2] It is recognized as a strong agonist for the diabetogenic T cell clone BDC2.5 and is specific for BDC2.5 TCR transgenic T cells.[1][2][3]

Comparative Binding Affinity of BDC2.5 TCR Ligands

While specific binding affinity values for the 1040-31 mimotope are not publicly available, extensive research has been conducted on other peptides that bind to the BDC2.5 TCR. The two-dimensional (2D) affinity (AcKa), a measure of binding strength in the context of cell-to-cell interactions, has been determined for several key ligands using the micropipette adhesion frequency assay.

LigandPeptide Sequence2D Affinity (AcKa) in µm4Reference
HIP2.5 LQTLALWSRMD1.8 x 10-3[4]
Mimotope 1 (Mim1) AHHPIWARMDA5.6 x 10-4[4]
Chromogranin A (ChgA29–42) DTKVMKCVLEVISDMarginally higher than WE14[4]
Chromogranin A (WE14) WSRMDQLAKELTAE3.0 x 10-6[4]

Table 1: Comparison of 2D binding affinities of various ligands to the BDC2.5 TCR on splenic T cells. Data sourced from Liu, B., et al. (2020).[4]

The data clearly indicates that the Hybrid Insulin Peptide (HIP) 2.5 exhibits the highest binding affinity to the BDC2.5 TCR among the tested ligands, being almost 100 times greater than that of the WE14 peptide.[4] The Mimotope 1 (Mim1) also demonstrates a high affinity, positioning it as a potent binder.[4] In contrast, the naturally occurring Chromogranin A peptides, WE14 and ChgA29–42, show significantly lower binding affinities.[4]

Experimental Protocols

Micropipette Adhesion Frequency Assay for 2D TCR-pMHC Affinity Measurement

This in situ technique measures the binding affinity between a T cell and a peptide-Major Histocompatibility Complex (pMHC) presented on a surrogate antigen-presenting cell (APC), typically a red blood cell (RBC).

Principle: A T cell and a pMHC-coated RBC are held by two opposing micropipettes. They are brought into controlled contact for a specific duration, allowing for TCR-pMHC binding. The adhesion frequency, or the probability of bond formation, is measured over multiple contact cycles. This frequency is then used to calculate the 2D affinity (AcKa).

Detailed Steps:

  • Cell and Peptide-MHC Preparation:

    • Isolate BDC2.5 TCR-expressing T cells from transgenic mice.

    • Synthesize and purify the peptide of interest (e.g., HIP2.5, Mim1).

    • Generate soluble peptide-I-Ag7 (the MHC class II molecule for BDC2.5) monomers.

    • Coat human red blood cells (RBCs) with the pMHC monomers via biotin-streptavidin linkage.

  • Micropipette Setup and Cell Manipulation:

    • Two opposing micropipettes are mounted on micromanipulators.

    • A single BDC2.5 T cell is aspirated and held by one micropipette.

    • A pMHC-coated RBC is aspirated and held by the opposing micropipette.

  • Adhesion Measurement:

    • The T cell and RBC are brought into contact for a controlled duration (contact time).

    • The cells are then separated, and the presence or absence of an adhesive event (observed as elongation of the RBC) is recorded.

    • This contact-retraction cycle is repeated multiple times (typically 50) for a given contact time to determine the adhesion frequency (Pa).

  • Data Analysis:

    • The adhesion frequency is plotted against the contact time.

    • The 2D affinity (AcKa) is calculated from the equilibrium adhesion frequency (Pa(∞)) using the formula: AcKa = -ln(1 - Pa(∞)) / (mr * ml) where mr and ml are the densities of the TCR and pMHC, respectively.

G cluster_setup Experimental Setup cluster_process Measurement Cycle cluster_analysis Data Analysis T_cell BDC2.5 T Cell Contact Controlled Contact T_cell->Contact RBC pMHC-coated RBC RBC->Contact Pipette1 Micropipette 1 Pipette1->T_cell aspirates Pipette2 Micropipette 2 Pipette2->RBC aspirates Separation Separation Contact->Separation Detection Adhesion Detection Separation->Detection Repeat Repeat Cycle (x50) Detection->Repeat Adhesion_Frequency Calculate Adhesion Frequency (Pa) Detection->Adhesion_Frequency Repeat->Contact Plot Plot Pa vs. Contact Time Adhesion_Frequency->Plot Calculate_Affinity Calculate 2D Affinity (AcKa) Plot->Calculate_Affinity

Workflow for 2D Affinity Measurement.

BDC2.5 TCR Signaling Pathway

Upon binding of an agonistic peptide-MHC complex, such as the BDC2.5 mimotope 1040-31 presented by I-Ag7, the BDC2.5 TCR initiates a downstream signaling cascade leading to T cell activation.

Key Signaling Events:

  • TCR-pMHC Engagement: The BDC2.5 TCR on a CD4+ T cell recognizes and binds to the mimotope-I-Ag7 complex on an APC.

  • Co-receptor Binding and Lck Activation: The CD4 co-receptor binds to the MHC class II molecule, bringing the associated kinase Lck into proximity with the TCR complex.

  • ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits of the TCR complex.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the ZAP-70 kinase, which is then also phosphorylated and activated by Lck.

  • Downstream Signaling Cascades: Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, initiating multiple signaling pathways, including:

    • PLCγ1 pathway: Leads to calcium influx and activation of NFAT.

    • Ras-MAPK pathway: Activates the transcription factor AP-1.

    • PKCθ-NF-κB pathway: Activates the transcription factor NF-κB.

  • T Cell Activation: The activation of these transcription factors leads to the expression of genes involved in T cell proliferation, differentiation, and cytokine production (e.g., IL-2).

TCR_Signaling pMHC Mimotope-I-Ag7 TCR BDC2.5 TCR pMHC->TCR binds CD4 CD4 pMHC->CD4 CD3 CD3 (ITAMs) TCR->CD3 Lck Lck CD4->Lck Lck->CD3 phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates CD3->ZAP70 recruits LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras Ras-MAPK LAT_SLP76->Ras PKC PKCθ LAT_SLP76->PKC NFAT NFAT PLCg1->NFAT AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB Activation T Cell Activation (Proliferation, Cytokine Production) NFAT->Activation AP1->Activation NFkB->Activation

BDC2.5 TCR Signaling Pathway.

References

A Comparative Guide to the In Vitro and In Vivo Effects of BDC2.5 Mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of the BDC2.5 mimotope 1040-31 TFA, a key research tool in the study of Type 1 Diabetes (T1D). This document summarizes available experimental data, details relevant protocols, and visualizes key processes to facilitate a deeper understanding of this mimotope's biological activities and its comparison with other relevant BDC2.5 T-cell receptor (TCR) ligands.

Introduction to this compound

This compound is a synthetic peptide that acts as a strong agonist for the BDC2.5 T-cell receptor.[1][2][3][4] This TCR is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a primary animal model for T1D. The mimotope is widely used to stimulate BDC2.5 T-cells in both laboratory (in vitro) and living organism (in vivo) settings to study the mechanisms of autoimmune diabetes. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, aiding in their purification and solubility.

In Vitro Effects: T-Cell Activation and Proliferation

Parameter This compound Alternative Mimotope (e.g., "Mim1") Alternative Peptide (e.g., HIP2.5)
Amino Acid Sequence YVRPLWVRME[5]AHHPIWARMDA[1]Not specified in results
T-Cell Proliferation Strong agonist, induces proliferation[1][3][4]Dose-dependent proliferation observedElicits strong proliferative responses[1]
Activation Marker (CD25, CD69) Upregulation Induces T-cell activationDose-dependent upregulation observed[1]Strong upregulation observed[1]
Cytokine Production Stimulates cytokine release (e.g., IFN-γ, TNF-α)[2]Induces pro-inflammatory cytokinesInduces pro-inflammatory cytokines

In Vivo Effects: Induction of Autoimmune Diabetes

The primary in vivo application of this compound is in the context of the NOD mouse model of T1D. A common experimental approach is the adoptive transfer of BDC2.5 T-cells into immunodeficient NOD.SCID mice. While direct comparative studies showing the diabetes incidence with 1040-31 TFA versus other mimotopes in a tabular format are limited, the general outcome is the induction of diabetes. The efficiency and kinetics of diabetes development can be influenced by the specific mimotope used for T-cell activation.

Parameter This compound Control (e.g., Saline)
Diabetes Incidence Used to activate diabetogenic T-cells leading to diabetes in adoptive transfer models.No diabetes development in the absence of diabetogenic T-cells.
Insulitis Score Induces pancreatic islet inflammation (insulitis).No insulitis.
Systemic Cytokine Profile Can lead to an increase in pro-inflammatory cytokines.Normal cytokine levels.

Experimental Protocols

T-Cell Proliferation Assay (In Vitro)

This protocol outlines the general steps for assessing the proliferation of BDC2.5 T-cells in response to mimotope stimulation.

  • Cell Isolation: Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.

  • Cell Labeling (Optional): For proliferation tracking, label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Cell Culture: Plate the BDC2.5 T-cells in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

  • Stimulation: Add this compound or other peptides at varying concentrations. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Analysis: Measure proliferation by:

    • Dye Dilution: Analyze the dilution of the fluorescent dye by flow cytometry.

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine for the last 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells using a scintillation counter.

Adoptive Transfer of BDC2.5 T-Cells (In Vivo)

This protocol describes the induction of diabetes in NOD.SCID mice through the transfer of BDC2.5 T-cells.

  • Donor T-Cell Preparation: Isolate CD4+ T-cells from the spleens and lymph nodes of BDC2.5 TCR transgenic NOD mice.

  • In Vitro Activation (Optional but common): Activate the isolated BDC2.5 T-cells by culturing them with antigen-presenting cells (APCs) and a BDC2.5 mimotope (e.g., 1040-31 TFA) for 48-72 hours.

  • Cell Transfer: Inject approximately 1 x 10^6 activated BDC2.5 T-cells intravenously into recipient NOD.SCID mice.

  • Diabetes Monitoring: Monitor the mice for the onset of diabetes by measuring blood glucose levels regularly (e.g., daily or every other day). Diabetes is typically diagnosed when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.

  • Histological Analysis (Optional): At the end of the experiment, or at specific time points, pancreata can be harvested for histological analysis to assess the degree of insulitis.

Intracellular Cytokine Staining

This protocol allows for the measurement of cytokine production at the single-cell level.

  • Cell Stimulation: Stimulate isolated BDC2.5 T-cells with the desired mimotope in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of CD4+ T-cells producing specific cytokines.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Isolate BDC2.5 T-cells b Stimulate with This compound a->b c T-cell Proliferation Assay b->c d Cytokine Production Analysis b->d e Activate BDC2.5 T-cells (optional, with mimotope) f Adoptive Transfer into NOD.SCID mice e->f g Monitor Diabetes Incidence f->g h Assess Insulitis f->h tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_transcription Gene Transcription mimotope BDC2.5 Mimotope 1040-31 TFA mhc MHC Class II tcr BDC2.5 TCR mhc->tcr Antigen Presentation cd4 CD4 lck Lck tcr->lck zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLCγ1 lat->plc ap1 AP-1 lat->ap1 nfkb NF-κB plc->nfkb nfat NFAT plc->nfat nucleus Nucleus nfkb->nucleus nfat->nucleus ap1->nucleus proliferation Proliferation nucleus->proliferation cytokines Cytokine Production nucleus->cytokines

References

Safety Operating Guide

Proper Disposal of BDC2.5 Mimotope 1040-31 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of BDC2.5 mimotope 1040-31 TFA, a synthetic peptide commonly used in diabetes research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be familiar with the associated hazards and necessary precautions. The trifluoroacetic acid (TFA) salt component, a remnant from the peptide purification process, can be corrosive and requires careful handling.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

II. Disposal Procedures

The primary methods for the disposal of this compound are through a licensed chemical waste handler. Environmental release must be strictly avoided.[2]

Key Disposal Don'ts:

  • Do not discharge into sewer systems.[2]

  • Do not contaminate water, foodstuffs, or feed.[2]

  • Do not dispose of in standard laboratory or general waste.

Recommended Disposal Methods:

  • Chemical Destruction Plant: The most appropriate method is to send the material to a licensed chemical destruction facility.[2]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to manage emissions.[2]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound, including any contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

  • Containerization: Use a suitable, closed container for disposal.[2] Ensure the container is compatible with acidic waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.[2]

  • Arrangement for Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.

III. Data Summary for Disposal

While specific quantitative data for disposal (e.g., concentration limits) are not provided in the safety data sheet, the following table summarizes the key logistical and safety parameters.

ParameterGuidelineSource
Primary Disposal Route Licensed Chemical Destruction Plant[2]
Alternative Disposal Controlled Incineration with Flue Gas Scrubbing[2]
Environmental Discharge Must be avoided[2]
Sewer System Discharge Prohibited[2]
Container Requirements Suitable and closed containers[2]
Required PPE Chemical-impermeable gloves, eye protection, lab coat[2]

IV. Experimental Context and Waste Generation

BDC2.5 mimotope 1040-31 is a strongly agonistic peptide used to stimulate the diabetogenic T cell clone BDC2.5 in research, particularly in studies related to Type 1 diabetes.[3] It is specific for BDC2.5 TCR Tg+ (transgenic) T cells.[4] Experimental protocols may involve dissolving the lyophilized peptide in a suitable solvent and using it in cell culture assays. Waste will typically consist of unused peptide solutions, contaminated culture media, and disposable labware such as pipette tips and microcentrifuge tubes. All these materials should be considered contaminated and disposed of as chemical waste following the procedures outlined above.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste Peptide and Contaminated Materials D Is the waste container suitable and closed? C->D J Do NOT Discharge to Sewer or Environment E Use a Designated, Closed Container D->E No F Label Container as Hazardous Waste with Chemical Name D->F Yes E->F G Store in a Cool, Dry, Ventilated Area F->G H Contact Institutional EHS for Pickup G->H I Disposal by Licensed Chemical Destruction Plant or Controlled Incineration H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling BDC2.5 mimotope 1040-31 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling BDC2.5 mimotope 1040-31 TFA. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical substance.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number (free base): 329696-49-3[1]

BDC2.5 mimotope 1040-31 is a strongly agonistic peptide for the diabetogenic T cell clone BDC2.5.[2][3][4] Trifluoroacetic acid (TFA) is a common counterion from the purification process and is a corrosive substance requiring specific handling precautions.[2][5]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this product is the presence of Trifluoroacetic acid (TFA), a corrosive chemical that can cause severe burns upon contact with skin and eyes and is destructive to the respiratory tract.[5]

Summary of Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are mandatory. For low-volume applications, nitrile gloves are recommended. For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[5] Double gloving is recommended.
Eye Protection ANSI-approved, properly fitting chemical splash goggles are required.[5][6] A face shield may be necessary for high-volume applications (>500 mL).[5]
Skin and Body A laboratory coat, buttoned to its full length, must be worn.[5] For high-volume applications, a chemical-resistant apron may be required.[5] Full-length pants and closed-toe shoes are mandatory.[5]
Respiratory Work should be conducted in a properly functioning chemical fume hood.[5][7] If use outside a fume hood is unavoidable, a full-face respirator may be necessary, and an institutional safety assessment is required.[5]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a properly functioning chemical fume hood is available and in use for all handling procedures.[5][7]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Prepare all necessary equipment and reagents before opening the product container.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the material.

3. Handling the Compound:

  • Handle in a well-ventilated place, preferably a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Use non-sparking tools.[1]

  • When diluting, always add acid to water, never the other way around.[5]

4. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store away from incompatible materials such as alkaline agents, oxidizers, and foodstuff containers.[5][9]

5. First Aid Procedures:

Exposure RouteFirst Aid Protocol
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.
Disposal Plan
  • Discharge into the environment must be avoided.[1]

  • Collect and arrange for disposal in suitable and closed containers.[1]

  • Dispose of the material as hazardous waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be handled in the same way as the substance itself.[7]

Visual Guides

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Verify Fume Hood & Safety Stations don_ppe Don All Required PPE prep->don_ppe handle Handle in Fume Hood prep->handle Proceed to Handling store Store Appropriately handle->store collect_waste Collect in Labeled Container store->collect_waste After Use dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE) Relationship Diagram

G cluster_core Core PPE cluster_enhanced Enhanced PPE (High Volume) cluster_respiratory Respiratory Protection lab_coat Lab Coat face_shield Face Shield gloves Nitrile/Butyl Gloves apron Chemical-Resistant Apron goggles Splash Goggles fume_hood Fume Hood (Primary) respirator Full-Face Respirator (If Hood Unavailable)

Caption: Required Personal Protective Equipment for handling TFA-containing compounds.

References

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